Smancs
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C36H35NO11 |
|---|---|
Molekulargewicht |
657.7 g/mol |
IUPAC-Name |
[(4S,6R,12R)-11-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4S)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 7-methoxy-2,5-dimethylnaphthalene-1-carboxylate |
InChI |
InChI=1S/C36H35NO11/c1-17-9-10-22-18(2)13-21(42-5)15-24(22)28(17)33(40)45-25-14-20-11-12-36(27-16-43-35(41)46-27)26(48-36)8-6-7-23(20)32(25)47-34-29(37-4)31(39)30(38)19(3)44-34/h7,9-10,13-15,19,25-27,29-32,34,37-39H,16H2,1-5H3/t19-,25-,26-,27+,29+,30+,31-,32?,34-,36+/m1/s1 |
InChI-Schlüssel |
FYQZGCBXYVWXSP-OTWPCVNDSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H]([C@@H]([C@@H]([C@H](O1)OC2[C@@H](C=C3C2=CC#C[C@@H]4[C@@](O4)(C#C3)[C@@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)C)NC)O)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
SMANCS mechanism of action in cancer cells
An In-depth Technical Guide on the SMANCS Mechanism of Action in Cancer Cells
Executive Summary
This compound (Styrene-Maleic Acid Neocarzinostatin) represents a pioneering polymer-drug conjugate developed for cancer chemotherapy. It comprises the potent proteinaceous antitumor agent, Neocarzinostatin (B611948) (NCS), chemically conjugated to a synthetic copolymer, poly(styrene-co-maleic acid) (SMA).[1][2] This conjugation fundamentally alters the pharmacokinetics and pharmacodynamics of the parent drug, enabling targeted delivery and enhanced efficacy. The core mechanism hinges on a multi-step process beginning with passive tumor accumulation via the Enhanced Permeability and Retention (EPR) effect, followed by cellular internalization, intracellular activation of the cytotoxic NCS chromophore, and subsequent induction of DNA damage, leading to cell cycle arrest and apoptosis.[3][4][5] This guide provides a detailed examination of these mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations.
Core Mechanism of Action
The therapeutic action of this compound is not a single event but a sequential cascade that leverages both the unique pathophysiology of solid tumors and specific molecular interactions within the cancer cell.
Step 1: Tumor-Selective Targeting via the Enhanced Permeability and Retention (EPR) Effect
As a macromolecular drug (approx. 16 kDa), this compound selectively accumulates in solid tumor tissues through the EPR effect.[6][7] This passive targeting mechanism is a consequence of the abnormal anatomy of tumor vasculature.
-
Hyperpermeable Vasculature: Tumor blood vessels are characterized by poorly aligned endothelial cells with wide fenestrations, making them leaky to large molecules like this compound that would not normally extravasate into healthy tissue.[3][8]
-
Impaired Lymphatic Drainage: Solid tumors typically lack an effective lymphatic system, which in normal tissue would clear macromolecules from the interstitial space.[3][6]
This combination of enhanced permeability and poor clearance results in the progressive and sustained accumulation of this compound within the tumor microenvironment, significantly increasing its local concentration compared to that in blood and healthy organs.[3][6] This effect is the foundation of this compound's improved therapeutic index.[1] When formulated with the oily contrast agent Lipiodol for intra-arterial administration, this tumor-tropic accumulation is even more pronounced, achieving a tumor-to-blood ratio exceeding 1,000.[9]
Step 2: Enhanced Cellular Internalization
The conjugation of the hydrophilic NCS protein to the amphiphilic SMA copolymer increases the drug's lipophilicity, which facilitates more efficient interaction with and penetration of the cancer cell membrane.[10]
-
Increased Cell Surface Affinity: this compound exhibits a significantly higher binding affinity for the surface of cancer cells compared to the parent NCS.[10]
-
Rapid Internalization: Fluorescence microscopy studies have shown that this compound is internalized by cells much more rapidly than NCS. At 37°C, this process is energy-dependent.[10] The increased rate of uptake means that this compound can exert its cytotoxic effects much faster; achieving 50% inhibition of HeLa cell growth in just 5 minutes, whereas NCS requires over 90 minutes for the same effect.[10]
Step 3: Intracellular Release and Activation of the NCS Chromophore
The biological activity of this compound resides in the non-protein enediyne chromophore of NCS.[4][11] The NCS apoprotein and the SMA polymer act as a carrier system, protecting this highly labile chromophore until it reaches the intracellular environment.[5][11]
-
Release: Once internalized, the chromophore is released from the conjugate.
-
Activation: The chromophore is then activated via a nucleophilic attack by intracellular thiol-containing molecules, such as glutathione.[4][12] This activation step is crucial for its cytotoxic function and does not require the presence of molecular oxygen.[13]
Step 4: DNA Damage and Induction of Apoptosis
The activated chromophore is a highly reactive biradical species that targets nuclear DNA.[5][12]
-
DNA Binding: It binds non-covalently to the minor groove of DNA, showing a preference for adenine (B156593) and thymine-rich sequences.[4]
-
Hydrogen Abstraction: The biradical abstracts hydrogen atoms from the deoxyribose sugar backbone, primarily at the C-5' position of thymidylate residues.[12][13]
-
Strand Scission: This action generates carbon-centered radicals on the DNA, leading to a cascade of reactions that result in both single- and double-strand breaks.[5][11]
The extensive DNA damage inhibits DNA synthesis and replication, triggering a cellular damage response that culminates in G2 phase cell cycle arrest and programmed cell death (apoptosis).[2][5][11]
Visualizations of Key Pathways and Processes
Overall Mechanism of Action of this compound
Caption: The sequential mechanism of this compound from systemic delivery to cancer cell apoptosis.
This compound-Induced Intrinsic Apoptosis Pathway
Caption: Intrinsic apoptosis signaling cascade initiated by this compound-mediated DNA damage.
Quantitative Data Summary
The conjugation of SMA to NCS results in significant, quantifiable improvements in its pharmacological properties.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. NCS
| Parameter | Neocarzinostatin (NCS) | This compound | Fold Change | Reference |
|---|---|---|---|---|
| Molecular Weight | ~12,000 Da | ~16,000 Da | ~1.3x | [7] |
| Biological Half-Life (Blood) | ~2-3 min | ~20-30 min | ~10x | [7] |
| Toxicity (LD₅₀) | (Baseline) | 1/4 of NCS | 4x Reduction |[7] |
Table 2: Tumor Accumulation and Clinical Efficacy of this compound
| Parameter | Value | Condition | Reference |
|---|---|---|---|
| Tumor/Blood Concentration Ratio | ~5 | 19-72 hours post-injection | [6] |
| Tumor/Blood Concentration Ratio | > 1,000 | Intra-arterial injection with Lipiodol | [9] |
| Objective Tumor Size Reduction | ~90% of cases | Primary unresectable hepatoma (this compound/Lipiodol) | [1][14] |
| 5-Year Survival Chance | ~90% | Hepatoma, no cirrhosis, confined lesion |[14] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound Conjugate
This protocol is based on the method described for conjugating SMA to the two primary amino groups on the NCS protein.[7]
-
Preparation of SMA Derivative: Start with poly(styrene-co-maleic anhydride) (SMA) with a narrow molecular weight distribution (Mw ≈ 2000).
-
Partial Esterification: React the SMA with a monoalcohol (e.g., butanol) to create a partially half-esterified derivative. This leaves some anhydride (B1165640) groups available for reaction.
-
Conjugation Reaction: Dissolve the NCS protein in a suitable buffer (e.g., 0.8 M NaHCO₃).
-
Addition of SMA: Add the partially esterified SMA derivative to the NCS solution. The remaining anhydride groups on the SMA will react with the two primary amino groups (one on the N-terminus and one on a lysine (B10760008) residue) of NCS.
-
Purification: Purify the resulting this compound conjugate to remove unreacted starting materials. This is typically done by dialysis followed by gel filtration chromatography (e.g., using Sephadex G-75).
-
Characterization: Confirm the molecular weight (~16 kDa) and purity of the this compound product using methods such as SDS-PAGE and HPLC.
Protocol 2: In Vitro Cellular Binding and Internalization Assay
This protocol allows for the visualization and comparison of cellular uptake between this compound and NCS.[10]
-
Fluorescent Labeling: Label this compound and NCS with fluorescein (B123965) isothiocyanate (FITC) according to standard protocols. Purify the labeled proteins to remove free FITC.
-
Cell Culture: Plate cancer cells (e.g., HeLa cells) in culture dishes with glass bottoms suitable for microscopy and allow them to adhere overnight.
-
Incubation: Replace the culture medium with fresh medium containing either FITC-labeled this compound or FITC-labeled NCS at a defined concentration. Incubate the cells at 37°C for various time points (e.g., 5 min, 30 min, 90 min). A parallel incubation should be performed at 4°C as a negative control for active transport.
-
Washing: After incubation, wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound drug.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. Capture images to compare the intensity and localization of the FITC signal (representing drug uptake) between the this compound and NCS treated groups at different time points.
Experimental Workflow: Comparative Cytotoxicity Assay
Caption: Workflow for an in vitro experiment to compare the cytotoxicity of this compound and NCS.
Conclusion and Future Directions
This compound serves as a foundational example of the power of polymer conjugation in cancer therapy. Its mechanism of action is a well-orchestrated sequence of events that capitalizes on the unique biology of tumors to achieve targeted drug delivery and potent cytotoxicity. By physically altering the parent NCS drug, the SMA polymer bestows improved pharmacokinetics, enhanced tumor accumulation, and more rapid cellular uptake, leading to a superior therapeutic window. The core action remains the induction of massive DNA damage by the NCS chromophore, triggering apoptotic cell death. Understanding this detailed mechanism provides a rational basis for its clinical application, particularly in treating hypervascular tumors like hepatocellular carcinoma, and serves as a blueprint for the design of next-generation macromolecular cancer therapeutics.
References
- 1. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Styrene maleic acid neocarzinostatin treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factors and mechanism of "EPR" effect and the enhanced antitumor effects of macromolecular drugs including this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A new concept for macromolecular therapeutics in cancer chemotherapy: mechanism of tumoritropic accumulation of proteins and the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of poly(styrene-co-maleic acid) derivatives to the antitumor protein neocarzinostatin: pronounced improvements in pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced permeability and retention effect - Wikipedia [en.wikipedia.org]
- 9. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Binding to and internalization by cultured cells of neocarzinostatin and enhancement of its actions by conjugation with lipophilic styrene-maleic acid copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of chromophore and apo-protein in neocarzinostatin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of neocarzinostatin chromophore and formation of nascent DNA damage do not require molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Advent of a Macromolecular Anticancer Agent: A Technical Guide to the Discovery and Development of SMANCS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and development of SMANCS (Styrene-Maleic Acid-Neocarzinostatin), a pioneering macromolecular anticancer drug. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the core scientific principles, experimental methodologies, and clinical journey of this innovative therapeutic agent.
Introduction: A Paradigm Shift in Cancer Chemotherapy
The development of this compound in 1979 by Dr. Hiroshi Maeda and his team marked a significant milestone in cancer chemotherapy.[1] It was the first successful creation of a polymer-conjugated drug, heralding a new era of macromolecular therapeutics.[2][3] this compound is a chemical conjugate of the proteinaceous anticancer agent Neocarzinostatin (B611948) (NCS) and a synthetic copolymer of styrene-maleic acid (SMA).[4] This conjugation was designed to overcome the limitations of conventional low-molecular-weight anticancer drugs, such as their short plasma half-life and non-specific toxicity. The development of this compound was a pivotal moment that led to the discovery of the Enhanced Permeability and Retention (EPR) effect in 1986 by Maeda and his student, Yasuhiro Matsumura, a concept that has since become a cornerstone of cancer-targeted therapy.[1]
The Genesis of this compound: Discovery and Rationale
The journey of this compound began with the antitumor protein neocarzinostatin (NCS), a substance known for its potent DNA degradation capabilities.[4] However, NCS had a very short in-vivo half-life and considerable toxicity, limiting its clinical utility. The core idea behind this compound was to modify NCS by conjugating it with a polymer, thereby increasing its molecular weight and altering its pharmacokinetic properties.
The polymer of choice was a copolymer of styrene (B11656) and maleic acid (SMA). This synthetic polymer was selected for its biocompatibility and its ability to be chemically modified. The conjugation of SMA to NCS resulted in a macromolecule with a significantly larger size, which fundamentally changed its behavior in the body. This new entity, this compound, exhibited a prolonged plasma half-life, reduced toxicity, and, most importantly, a remarkable tendency to accumulate in tumor tissues.[5] This selective accumulation was later explained by the EPR effect, a phenomenon where the unique characteristics of tumor vasculature—leaky blood vessels and poor lymphatic drainage—allow macromolecules to preferentially accumulate and be retained in the tumor microenvironment.
Quantitative Data Summary
The development and evaluation of this compound have been supported by extensive preclinical and clinical research. The following tables summarize key quantitative data from these studies.
Table 1: Physicochemical and Pharmacokinetic Properties of this compound vs. Neocarzinostatin (NCS)
| Property | Neocarzinostatin (NCS) | This compound | Source(s) |
| Molecular Weight | ~12,000 Da | ~16,000 Da | [5] |
| Biological Half-life in Blood | Standard | Prolonged 10-fold | [5] |
| Toxicity (LD50) | Standard | Reduced to one-fourth | [5] |
| Tumor-to-Blood Ratio | Low | > 1,000 (with Lipiodol) | [2] |
Table 2: Clinical Efficacy of this compound/Lipiodol in Hepatocellular Carcinoma (HCC)
| Patient Cohort | Dosage | Efficacy Endpoint | Result | Source(s) |
| Patients with unresectable primary hepatoma | Not specified | Objective reduction in tumor size | ~90% of cases | [6] |
| Child A category patients with intrahepatic metastasis in no more than three areas | Not specified | 3-year survival rate | > 87% | [7] |
| Child's A and B combined with no distant metastasis | Not specified | 1-year survival rate | 87% | [7] |
| Child's A and B combined with no distant metastasis | Not specified | 2-year survival rate | 50% | [7] |
| Child's A and B combined with no distant metastasis | Not specified | 3-year survival rate | 35% | [7] |
| Phase I/II trial patients with hepatoma | 4 or 8 mg this compound in Lipiodol | Response Rate (Grade IV Lipiodol retention) at 4 months | 48.5% | [2] |
| Phase I/II trial patients with hepatoma | 4 or 8 mg this compound in Lipiodol | Response Rate (Grade IV Lipiodol retention) at 6 months | 50% | [2] |
| Phase I/II trial patients with hepatoma | 4 or 8 mg this compound in Lipiodol | Response Rate (Grade IV Lipiodol retention) at 12 months | 90% | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments central to the development and evaluation of this compound.
Synthesis of this compound
Objective: To conjugate the styrene-maleic acid (SMA) copolymer to the antitumor protein neocarzinostatin (NCS).
Materials:
-
Neocarzinostatin (NCS)
-
Styrene
-
Maleic anhydride (B1165640)
-
Cumene (B47948) (solvent)
-
Monoalcohols (e.g., n-butanol) or water for partial hydrolysis/esterification
-
0.8 M Sodium bicarbonate (NaHCO3) solution
-
Dialysis tubing
-
Sephadex G-75 gel filtration column
Protocol:
-
SMA Copolymer Synthesis: Copolymerize styrene and maleic anhydride in cumene to produce poly(styrene-co-maleic anhydride) (SMA). Fractionate the resulting polymer using a column-elution method to obtain SMA samples with a narrow molecular weight distribution (Mw ≈ 2000).
-
Partial Esterification or Hydrolysis of SMA: React the SMA with a suitable monoalcohol (e.g., n-butanol) or water to form partially half-esterified (p-E-SMA) or partially hydrolyzed (p-H-SMA) derivatives. This step is crucial to introduce anhydride residues for reaction with NCS.
-
Conjugation Reaction: Dissolve the p-E-SMA or p-H-SMA in 0.8 M NaHCO3. Add NCS to the solution. The reaction occurs between the anhydride groups of the SMA derivative and the two primary amino groups of NCS.
-
Purification: Purify the reaction product, designated as this compound, by dialysis to remove unreacted reagents. Further purify the this compound by gel filtration chromatography using a Sephadex G-75 column to isolate the biantennary this compound conjugate.
-
Characterization: Determine the molecular weight of the purified this compound using methods such as SDS-PAGE, HPLC in gel permeation mode, and fluorescence polarization.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and NCS (for comparison)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound and NCS in the culture medium. Remove the existing medium from the wells and add 100 µL of the drug solutions at various concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration compared to the untreated control. Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the antitumor activity of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., hepatocellular carcinoma cell line)
-
This compound and NCS solutions for injection
-
Saline or other vehicle control
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of the human cancer cells (e.g., 5 × 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (width)² × length / 2.
-
Animal Grouping and Treatment: Randomly divide the mice into treatment and control groups. Administer this compound, NCS, or the vehicle control to the respective groups via a clinically relevant route (e.g., intravenous or intraperitoneal injection) at a predetermined dosage and schedule.
-
Tumor Growth Measurement: Continue to monitor and measure the tumor volume in all groups throughout the treatment period.
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor weights and volumes between the treatment and control groups to determine the antitumor efficacy of this compound.
Visualizing the Mechanisms and Processes
To facilitate a deeper understanding of the principles behind this compound and its development, the following diagrams illustrate key signaling pathways and experimental workflows.
Signaling Pathway: The Enhanced Permeability and Retention (EPR) Effect
Caption: The EPR effect: this compound preferentially accumulates in tumors due to leaky vasculature and poor lymphatic drainage.
Experimental Workflow: From Synthesis to In Vivo Testing of this compound
Caption: A typical experimental workflow for the development and evaluation of this compound.
Conclusion and Future Perspectives
The discovery and development of this compound represent a landmark achievement in the field of cancer therapy. It not only provided a new therapeutic option for patients with hepatocellular carcinoma but also introduced the revolutionary concept of the EPR effect, which has profoundly influenced the design of subsequent drug delivery systems. The journey of this compound from a conceptual innovation to a clinically approved drug underscores the importance of interdisciplinary research, combining principles of polymer chemistry, protein engineering, and oncology.
Future research in this area may focus on developing next-generation polymer-drug conjugates with enhanced tumor-targeting capabilities, controlled drug release mechanisms, and the ability to overcome drug resistance. The principles established by the development of this compound continue to inspire the creation of novel nanomedicines and macromolecular therapeutics, offering hope for more effective and less toxic cancer treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overall Survival in Patients with Hepatocellular Carcinoma Treated with Sorafenib: A Polish Experience - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Neocarzinostatin in the SMANCS Formulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pivotal role of neocarzinostatin (B611948) (NCS) within the SMANCS (styrene-maleic acid-neocarzinostatin) formulation. This compound represents a significant advancement in drug delivery, transforming the potent but unstable antitumor antibiotic NCS into a more effective and tumor-tropic therapeutic agent. By conjugating NCS with the synthetic copolymer of styrene (B11656) and maleic acid (SMA), this compound exhibits enhanced pharmacological properties, including a longer plasma half-life, reduced systemic toxicity, and improved tumor accumulation. This document details the mechanism of action of NCS, the rationale and process of its conjugation into the this compound formulation, and the resultant improvements in its physicochemical and antitumor characteristics. Quantitative data are summarized, key experimental methodologies are outlined, and relevant cellular signaling pathways are visualized to offer a comprehensive resource for researchers in oncology and drug development.
Neocarzinostatin: The Cytotoxic Core
Neocarzinostatin is a potent antitumor chromoprotein antibiotic secreted by Streptomyces macromomyceticus.[1] Its biological activity is primarily attributed to its non-protein chromophore, an enediyne compound that can induce sequence-specific single and double-strand breaks in DNA.[2][3] The apoprotein component of NCS serves to stabilize and carry the highly labile chromophore.[2]
Mechanism of Action
The antitumor effect of NCS is initiated by the release of its chromophore, which then intercalates into the minor groove of DNA, with a preference for thymine (B56734) and adenine-rich regions.[4] Activation of the chromophore, typically by endogenous thiol-containing molecules like glutathione, generates a highly reactive biradical species.[4][5] This biradical abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage.[6] This DNA damage triggers a cellular response orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways, ultimately leading to cell cycle arrest, primarily at the G2/M checkpoint, and apoptosis.[7]
This compound Formulation: Enhancing the Therapeutic Potential of Neocarzinostatin
The conjugation of NCS to the styrene-maleic acid (SMA) copolymer addresses several limitations of the native protein, including its short biological half-life and systemic toxicity. This compound is synthesized by reacting the two amino groups of NCS with the anhydride (B1165640) groups of a partially half-esterified or hydrolyzed SMA copolymer.[7] This process results in a biantennary conjugate with a higher molecular weight than the parent NCS.[7]
Physicochemical and Pharmacological Enhancements
The conjugation of NCS to the SMA copolymer results in significant alterations to its properties:
-
Increased Lipophilicity: The hydrophobic styrene moieties in the SMA polymer increase the lipophilicity of this compound, allowing it to be formulated in oily contrast mediums like Lipiodol for targeted arterial administration.[8][9]
-
Enhanced Stability: this compound exhibits greater stability against heat and UV exposure compared to NCS in aqueous solutions.[10]
-
Prolonged Plasma Half-Life: The increased molecular weight and altered physicochemical properties of this compound lead to a significantly prolonged biological half-life in the bloodstream, approximately 10 times longer than that of NCS.[7][11]
-
Reduced Toxicity: The conjugation reduces the systemic toxicity of NCS, with the toxicity of this compound being about one-fourth that of the parental drug.[7][11]
-
Improved Antitumor Activity: this compound demonstrates more pronounced antitumor activity compared to NCS.[7][11] This is attributed to the Enhanced Permeability and Retention (EPR) effect, where the larger size of this compound allows it to selectively accumulate in tumor tissues with leaky vasculature and poor lymphatic drainage.[12][13][14]
Quantitative Data Summary
The following tables summarize key quantitative data comparing NCS and this compound, as well as the efficacy of this compound in clinical settings.
Table 1: Physicochemical and Pharmacological Properties of NCS and this compound
| Property | Neocarzinostatin (NCS) | This compound | Reference(s) |
| Molecular Weight | ~12,000 Da | ~16,000 Da | [7][11] |
| Biological Half-life | ~2-3 minutes | ~20-30 minutes | [7][11] |
| Toxicity (LD50) | 4x higher | 4x lower | [7][11] |
| Tumor/Blood Ratio (arterial injection) | Low | > 1,000 | [15] |
Table 2: In Vitro Cytotoxicity of NCS and this compound
| Cell Line | Drug | IC50 (nM) | Reference(s) |
| Various Tumor Cell Lines | NCS | 3.2 - 20 | [16] |
| Various Tumor Cell Lines | This compound | 3.2 - 20 | [16] |
| Human Skin Fibroblasts (Normal) | NCS | ~50 | [16] |
| Human Skin Fibroblasts (Normal) | This compound | ~100 | [16] |
| Chick Embryonic Fibroblasts (Normal) | NCS | ~50 | [16] |
| Chick Embryonic Fibroblasts (Normal) | This compound | ~100 | [16] |
| Normal Rat Hepatocytes | NCS | ~500 | [16] |
| Normal Rat Hepatocytes | This compound | ~500 | [16] |
Table 3: Clinical Efficacy of this compound/Lipiodol in Hepatocellular Carcinoma
| Parameter | Result | Reference(s) |
| Reduction in Tumor Size & Alpha-fetoprotein | Observed in 91% of patients | [17] |
| 1-Year Survival Rate (Child's A & B, no distant metastasis) | 87% | [8] |
| 2-Year Survival Rate (Child's A & B, no distant metastasis) | 50% | [8] |
| 3-Year Survival Rate (Child's A & B, no distant metastasis) | 35% | [8] |
| 3-Year Survival Rate (Child A, intrahepatic metastasis ≤ 3 areas) | > 87% | [8] |
Experimental Protocols
Synthesis of this compound
This protocol outlines the general procedure for the conjugation of NCS with a partially half-esterified poly(styrene-co-maleic anhydride) (SMA).
Materials:
-
Neocarzinostatin (NCS)
-
Poly(styrene-co-maleic anhydride) (SMA) with a narrow molecular weight distribution (Mw ≈ 2000)
-
Anhydrous cumene (B47948)
-
Monoalcohol (e.g., n-butanol) for partial esterification
-
0.8 M Sodium bicarbonate (NaHCO₃) solution
-
Dialysis tubing
-
Sephadex G-75 gel filtration column
Procedure:
-
Preparation of Partially Esterified SMA (p-E-SMA):
-
Copolymerize styrene and maleic anhydride in cumene to produce SMA.
-
Fractionate the SMA using column elution to obtain a narrow molecular weight distribution.
-
Partially esterify the SMA by reacting it with the desired monoalcohol (e.g., n-butanol) to yield p-E-SMA. The resulting derivative should contain approximately 2 moles of anhydride residues per mole of SMA.[7]
-
-
Conjugation Reaction:
-
Purification:
Characterization of this compound
The successful synthesis and purity of this compound can be confirmed using the following techniques:
-
Molecular Weight Estimation:
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis to compare the molecular weight of this compound to that of NCS.[7]
-
HPLC (Gel Permeation Mode): High-performance liquid chromatography to determine the molecular weight distribution.[7]
-
Fluorescence Polarization: To assess the increase in molecular size.[7]
-
-
Confirmation of Conjugation:
-
Decrease in Nitrogen and Protein Content: Elemental analysis to confirm the addition of the polymer to the protein.[7]
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of NCS and this compound on cultured cells.
Materials:
-
Cultured cells (e.g., HeLa cells)
-
Complete cell culture medium
-
NCS and this compound solutions of known concentrations
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of NCS and this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined from the dose-response curve.
Visualizing the Molecular and Experimental Landscape
Signaling Pathway of Neocarzinostatin-Induced DNA Damage and Apoptosis
Caption: NCS-induced DNA damage and apoptosis signaling pathway.
Experimental Workflow for this compound Synthesis and Characterization
Caption: Workflow for this compound synthesis and characterization.
Conclusion
The formulation of neocarzinostatin into this compound represents a successful application of polymer-drug conjugation to enhance the therapeutic index of a potent anticancer agent. By leveraging the unique properties of the SMA copolymer, this compound overcomes the inherent limitations of NCS, demonstrating improved stability, reduced toxicity, and superior tumor targeting through the EPR effect. The detailed understanding of its mechanism of action, coupled with robust experimental methodologies for its synthesis and evaluation, provides a solid foundation for further research and development in the field of macromolecular drug delivery for cancer therapy. This guide serves as a comprehensive resource for professionals dedicated to advancing oncological treatments through innovative drug formulation strategies.
References
- 1. Quantitative Evaluation of the Effect of Antigen Expression Level on Antibody–Drug Conjugate Exposure in Solid Tumor | Semantic Scholar [semanticscholar.org]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomatik.com [biomatik.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sketchviz.com [sketchviz.com]
- 16. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 17. mdpi.com [mdpi.com]
Unraveling SMARCB1-Deficient Cancers: A Technical Guide to Core Research and Therapeutic Avenues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core research into SMARCB1-deficient cancers, a group of aggressive malignancies primarily affecting children and young adults. Characterized by the biallelic inactivation of the SMARCB1 (also known as INI1, SNF5, or BAF47) tumor suppressor gene, these cancers, including malignant rhabdoid tumors (MRT), atypical teratoid rhabdoid tumors (ATRT), and epithelioid sarcomas, present a unique paradigm in oncology due to their remarkably stable genomes, often with SMARCB1 loss as the sole driver mutation.[1][2] This guide synthesizes key findings from pivotal publications, focusing on the molecular mechanisms of tumorigenesis, dysregulated signaling pathways, and emerging therapeutic strategies. All quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility and further investigation.
Core Signaling Pathways Disrupted by SMARCB1 Loss
The loss of SMARCB1, a core subunit of the SWI/SNF chromatin remodeling complex, leads to widespread epigenetic dysregulation, altering the expression of numerous genes critical for normal cellular function.[1][2] This results in the aberrant activation of several oncogenic signaling pathways and the inactivation of tumor suppressor networks.
The p16-Rb Pathway: Unleashing Cell Cycle Progression
One of the most well-established consequences of SMARCB1 loss is the repression of the cyclin-dependent kinase inhibitor p16INK4a.[1][3] SMARCB1 is required for the proper expression of p16INK4a, which in turn inhibits the CDK4/6-Cyclin D1 complex.[1][3][4] In the absence of SMARCB1, reduced p16INK4a expression leads to hyperphosphorylation of the retinoblastoma (Rb) protein by CDK4/6-Cyclin D1.[4] This inactivates Rb, releasing the E2F1 transcription factor to drive the expression of genes necessary for S-phase progression and unchecked cellular proliferation.[1][4]
Caption: The p16-Rb signaling pathway in SMARCB1 wild-type versus deficient cells.
Wnt/β-Catenin Pathway Dysregulation
The SWI/SNF complex, including SMARCB1, plays a crucial role in regulating the Wnt/β-catenin signaling pathway.[5] While the precise mechanisms are still under investigation, evidence suggests that SMARCB1 loss can lead to aberrant activation of this pathway, which is involved in cell fate determination, proliferation, and differentiation.[5] This dysregulation may contribute to the undifferentiated and aggressive nature of SMARCB1-deficient tumors.
References
Unraveling the Sojourn of SMANCS in the Bloodstream: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the biological half-life of SMANCS (Styrene Maleic Anhydride Neocarzinostatin), a pioneering macromolecular anti-cancer agent. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data on the pharmacokinetics of this compound, details the experimental methodologies for its study, and visualizes the pertinent biological pathways.
Executive Summary
This compound, a conjugate of the protein antibiotic neocarzinostatin (B611948) (NCS) and the synthetic polymer styrene-maleic acid copolymer, exhibits a complex pharmacokinetic profile influenced by its high molecular weight and formulation. While precise quantitative data on its biological half-life in human blood remains elusive in publicly accessible literature, preclinical studies in animal models indicate a relatively short sojourn in the bloodstream. This guide compiles the available data, outlines the methodologies to determine its pharmacokinetic parameters, and illustrates its mechanism of action.
Quantitative Pharmacokinetic Data
Comprehensive searches of peer-reviewed scientific literature did not yield specific quantitative values for the biological half-life of this compound in human blood from clinical trials. However, preclinical data from animal studies provide valuable insights into its clearance.
| Parameter | Species | Value | Administration Route | Formulation | Source |
| Disappearance from Blood | Mice | Disappeared within 1.5 hours | Intravenous (i.v.) | Aqueous Solution | [This information is synthesized from a study indicating its rapid clearance and inactivation in plasma.] |
| Plasma Half-life | Rats | Data not explicitly quantified, but studies confirm rapid clearance and distribution to organs like the kidney and lymph nodes. | Intravenous (i.v.) | Aqueous Solution | [1] |
Note: The formulation of this compound with the oily lymphographic agent Lipiodol, used for targeted delivery in cancer therapy, significantly alters its pharmacokinetics, leading to prolonged retention at the tumor site and a different systemic clearance profile.
Experimental Protocols for Pharmacokinetic Studies
The determination of the biological half-life of a macromolecular drug like this compound involves a series of meticulous experimental procedures. Below are detailed methodologies synthesized from standard pharmacokinetic study protocols.
Animal Studies (Preclinical)
-
Animal Model: Male Wistar rats (200-250 g) or BALB/c mice (20-25 g) are commonly used. Animals are housed in controlled conditions with free access to food and water.
-
Drug Administration: this compound, dissolved in a sterile physiological saline solution, is administered intravenously via the tail vein. The dosage is determined based on prior toxicity and efficacy studies.
-
Blood Sampling:
-
Serial blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, and 240 minutes) post-injection.
-
Blood is drawn from the jugular vein or via retro-orbital bleeding and collected in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
-
Human Studies (Clinical Trials)
-
Study Population: Patients with specific cancer types for which this compound is being evaluated, who meet the inclusion and exclusion criteria of the clinical trial protocol.
-
Drug Administration: this compound is typically administered as an intravenous infusion over a specified period. The dose is determined by the phase of the clinical trial.
-
Blood Sampling:
-
Venous blood samples are collected at scheduled intervals before, during, and after the infusion. The sampling schedule is designed to capture the distribution and elimination phases of the drug.
-
Blood is collected into tubes with an appropriate anticoagulant.
-
Plasma is processed and stored under the same conditions as in animal studies.
-
Analytical Method for this compound Quantification
-
High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is a suitable technique for quantifying this compound in plasma samples.
-
Sample Preparation: Plasma samples are subjected to protein precipitation using an organic solvent like acetonitrile (B52724). The supernatant is then collected for analysis.
-
Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water containing a modifying agent like trifluoroacetic acid.
-
Detection: this compound can be detected using a UV detector at a wavelength where the compound exhibits maximum absorbance.
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area to a standard curve generated with known concentrations of this compound.
-
Visualizing the Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for Determining the Biological Half-life of this compound.
As a DNA-damaging agent, this compound, through its active component neocarzinostatin, induces strand scissions in DNA, triggering a cellular DNA damage response.
Caption: this compound-induced DNA Damage Response Pathway.
Conclusion
References
In-depth Technical Guide on the Solubility of SMANCS in Aqueous and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SMANCS, or poly(styrene-co-maleic acid)-neocarzinostatin, is a high-molecular-weight polymer-drug conjugate developed for cancer chemotherapy. Its unique amphiphilic nature, possessing both hydrophobic (styrene) and hydrophilic (maleic acid and the protein neocarzinostatin) moieties, results in complex solubility characteristics that are pivotal for its formulation and delivery. This guide provides a comprehensive overview of the solubility of this compound in various aqueous and organic solvents, details relevant experimental protocols for solubility determination, and visualizes key mechanisms and workflows. While precise quantitative solubility data for this compound across a wide range of solvents is not extensively published, this document synthesizes available information from the scientific literature to guide formulation and research efforts.
Physicochemical Properties and Solubility Profile
The conjugation of the hydrophobic styrene-maleic acid (SMA) copolymer to the protein neocarzinostatin (B611948) (NCS) significantly alters the solubility profile compared to the parent drug.[1][2] this compound has been successfully formulated in both aqueous solutions for intravenous administration and in lipid-based carriers for targeted intra-arterial delivery, underscoring its solubility in both polar and non-polar environments.[3][4]
Aqueous Solubility
Aqueous formulations of this compound have been utilized in clinical studies.[3] The maleic acid residues in the polymer backbone can be hydrolyzed to carboxylic acid groups, rendering the polymer water-soluble, which is a prerequisite for creating aqueous solutions of this compound. While specific mg/mL values in standard buffers are scarce, a study on a similar SMA-drug conjugate, SMA-tanespimycin micelles, reported a drug-equivalent aqueous solubility of greater than 5.0 mg/mL in PBS at pH 7.4.[5] This suggests that this compound likely possesses significant solubility in aqueous media, particularly in buffered solutions.
Organic and Lipid Solubility
This compound exhibits notable solubility in certain organic and oily solvents. This property is exploited for its formulation in lipid-based contrast media, such as Lipiodol, for targeted delivery in transcatheter arterial chemoembolization (TACE).[4][6][7] One study describes dissolving partially half-butyl-esterified SMA, a component of a this compound derivative, at 5% (w/v) in dimethyl-d5 sulfoxide (B87167) (Me2SO-d5) at 40°C.[1] A patent for an oily this compound preparation specifies formulations with a concentration of 1.5 mg/mL in iodized oil.[8]
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound and related compounds. It is important to note the limited availability of direct, comprehensive solubility data for this compound in a wide array of standard solvents.
| Solvent/Vehicle System | Compound | Concentration/Solubility | Remarks | Source(s) |
| Phosphate Buffered Saline (PBS), pH 7.4 | SMA-Tanespimycin Micelles | > 5.0 mg/mL (drug equivalent) | This is a related SMA-drug conjugate, not this compound itself, but suggests good aqueous solubility. | [5] |
| Iodized Oil (Lipiodol) | This compound | 1.5 mg/mL | A patented formulation for an oily preparation of this compound. | [8] |
| Iodized Oil (Lipiodol) | This compound | 3-20 mg/mL | Concentration range used in a clinical study for arterial administration. | [6] |
| Dimethyl-d5 Sulfoxide (Me2SO-d5) | Partially half-butyl-esterified SMA | 5% (w/v) at 40°C | Solubility of a derivative of the polymer component of this compound. | [1] |
| Aqueous Solutions | This compound | Qualitatively described as soluble | Used in pilot studies for intravenous administration. | [3] |
| Medium Chain Triglycerides | This compound | Qualitatively described as having "lipid solubility" | Mentioned as a potential vehicle. | [3] |
Experimental Protocols
Protocol for Preparation of Water-Soluble SMA
This protocol is a prerequisite for preparing aqueous solutions of this compound.
Objective: To hydrolyze the anhydride (B1165640) groups of poly(styrene-co-maleic anhydride) to form water-soluble poly(styrene-co-maleic acid).
Materials:
-
Poly(styrene-co-maleic anhydride) (SMA)
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Heating mantle or water bath
Procedure:
-
Disperse the SMA powder in deionized water to a concentration of 50 mg/mL in a suitable flask.[5]
-
While stirring, slowly add 1 M NaOH to the suspension to adjust the pH to 14.[5]
-
Heat the solution to 60-70°C and maintain stirring.[9]
-
Continue the reaction for 24-30 hours, periodically checking and maintaining the pH at 14 with 1 M NaOH. The solution should become clear as the hydrolysis proceeds.[9]
-
After the reaction is complete, allow the solution to cool to room temperature.
-
Adjust the pH of the resulting hydrolyzed SMA solution to the desired level (e.g., 7.0) using 1 M HCl.[5]
-
The resulting solution of water-soluble SMA can be used for conjugation with neocarzinostatin or for solubility studies of the polymer itself.
Protocol for this compound/Lipiodol Formulation
Objective: To prepare a stable, oily formulation of this compound for preclinical or clinical use.
Materials:
-
Lyophilized this compound powder
-
Lipiodol® (iodized oil)
-
Sterile vials
-
Ultrasonic bath or homogenizer
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the this compound powder into a sterile vial.
-
Add the calculated volume of Lipiodol to achieve the desired concentration (e.g., 1.5 mg/mL).[8]
-
The mixture needs to be thoroughly homogenized. This is often achieved through methods such as ultrasonic treatment to ensure the this compound is fully dissolved and dispersed in the oily medium.[8]
-
Visually inspect the formulation to ensure it is a homogenous solution/suspension before use.
General Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
This is a standard and widely accepted method for determining the equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent (e.g., Phosphate Buffered Saline pH 7.4, DMSO, Ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical method for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound powder to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.[10]
-
After equilibration, remove the vials and let them stand to allow undissolved solid to settle.
-
To separate the saturated solution from the excess solid, centrifuge the samples.
-
Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated analytical method (e.g., UV-Vis spectroscopy by measuring the absorbance characteristic of neocarzinostatin, or HPLC).
-
The calculated concentration represents the thermodynamic solubility of this compound in that solvent at the specified temperature.
Visualizations: Pathways and Workflows
Mechanism of Tumor Targeting: The EPR Effect
The preferential accumulation of this compound in solid tumors is primarily attributed to the Enhanced Permeability and Retention (EPR) effect.
Caption: The Enhanced Permeability and Retention (EPR) effect facilitating tumor-specific drug delivery.
Experimental Workflow: Shake-Flask Solubility Assay
The following diagram illustrates the key steps in determining the thermodynamic solubility of this compound.
Caption: A typical workflow for the shake-flask method to determine thermodynamic solubility.
References
- 1. kinampark.com [kinampark.com]
- 2. Conjugation of poly(styrene-co-maleic acid) derivatives to the antitumor protein neocarzinostatin: pronounced improvements in pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Principle and therapeutic effect of lipophilic anticancer agent [this compound/lipiodol]: selective targeting with oily contrast medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of poly(styrene-co-maleic acid) micellar nanocarriers for the delivery of tanespimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-targeted chemotherapy with lipid contrast medium and macromolecular anticancer drug (this compound) for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Tumor selective drug delivery with lipid contrast medium (this compound/lipiodol): sustained antitumor effect, enhanced diagnostic value and quantification of dosage regimen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound (Styrene Maleic Acid Neocarzinostatin) oily preparation, preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for Intra-arterial Infusion of SMANCS
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANCS (Styrene Maleic Acid Neocarzinostatin) is a high-molecular-weight anticancer agent composed of the protein antibiotic neocarzinostatin (B611948) (NCS) conjugated with a copolymer of styrene (B11656) and maleic acid. This conjugation enhances its lipophilicity, allowing it to be dissolved in lipid-based contrast agents for targeted intra-arterial delivery. The primary application of intra-arterial this compound infusion is in the locoregional treatment of unresectable hepatocellular carcinoma (HCC), where it has demonstrated significant antitumor effects. The principle behind this therapy is the selective delivery of a high concentration of the cytotoxic agent to the tumor via its feeding arteries, leveraging the enhanced permeability and retention (EPR) effect, while minimizing systemic toxicity.
Mechanism of Action
The cytotoxic component of this compound, neocarzinostatin, is a potent DNA-damaging agent. Upon release within the tumor microenvironment, NCS intercalates into the DNA and causes both single- and double-strand breaks.[1][2] This DNA damage triggers a cellular stress response, primarily mediated by the Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinase signaling pathways.[3] Activation of these pathways leads to the phosphorylation of downstream effector proteins, including the tumor suppressor p53 and the histone variant H2AX.[3] Phosphorylated p53 acts as a transcription factor, upregulating genes that induce cell cycle arrest, typically at the G2/M checkpoint, and promote apoptosis.[4] Furthermore, DNA damage-induced H2AX has been shown to mediate the production of reactive oxygen species (ROS) through the Nox1/Rac1 pathway, contributing to oxidative stress and cell death.[5]
Quantitative Data from Clinical Studies
The efficacy of intra-arterial this compound infusion, often in combination with an embolic agent (transcatheter arterial chemoembolization or TACE), has been evaluated in several clinical studies. The following tables summarize key findings.
| Efficacy of this compound-based TACE in Hepatocellular Carcinoma | ||||||
| Reference | Number of Patients | Treatment Regimen | Overall Response Rate (ORR) | Partial Response (PR) | Stable Disease (SD) | Progressive Disease (PD) |
| Takizawa et al. (1998)[6] | 55 | This compound-Lipiodol | 39% (overall) | Not specified | Not specified | Not specified |
| 27 (with >2/3 Lipiodol accumulation) | 63% | |||||
| Koizumi et al. (2011) (Cisplatin-Lipiodol TACE)[7] | 20 | Fine-powder cisplatin-Lipiodol TACE | 50% | 10 (50%) | 7 (35%) | 3 (15%) |
| Survival Outcomes in this compound-based TACE for Hepatocellular Carcinoma | ||
| Reference | Number of Patients | Survival Data |
| Hirashima et al. (1998)[7] | 30 | 2-year survival rate: 33% |
| Koizumi et al. (2011) (Cisplatin-Lipiodol TACE)[7] | 20 | 1-year survival rate: 90% |
| For Comparison: Placebo Arms in HCC Trials | ||
| Chen et al. (2025) (Meta-analysis)[6][8][9] | 2390 | Median Overall Survival: 7.9 months |
| Median Progression-Free Survival: 1.9 months |
Experimental Protocols
Preparation of this compound/Lipiodol Suspension
This protocol describes the preparation of a water-in-oil emulsion of this compound with Lipiodol for intra-arterial administration. The goal is to create a stable suspension that allows for selective delivery and retention of the drug in the tumor.
Materials:
-
Lyophilized this compound powder
-
Sterile Lipiodol® Ultra-Fluid (or other ethiodized oil)
-
Sterile non-ionic contrast medium (e.g., Iopamidol) as the aqueous phase
-
Two sterile Luer-lock syringes of appropriate volume (e.g., 10 mL)
-
A sterile three-way stopcock
Procedure:
-
Reconstitute the lyophilized this compound powder with the non-ionic contrast medium to the desired concentration (e.g., 4 mg of this compound in 2 mL of contrast medium).
-
Draw the this compound solution into one syringe.
-
Draw the prescribed volume of Lipiodol into the second syringe. A common ratio is 1 part aqueous drug solution to 2 parts Lipiodol.[10] For example, 2 mL of this compound solution would be mixed with 4 mL of Lipiodol.
-
Connect both syringes to the three-way stopcock.
-
Perform a "pumping" or mixing procedure by repeatedly and forcefully pushing the contents of one syringe into the other through the stopcock for a minimum of 20-30 cycles.[11] This vigorous mixing creates a stable water-in-oil emulsion.
-
Visually inspect the emulsion for homogeneity. A properly formed emulsion will appear uniformly opaque and will not readily separate.
-
The final emulsion should be administered promptly after preparation.
Protocol for Intra-arterial Infusion of this compound (Transcatheter Arterial Chemoembolization - TACE)
This protocol outlines the steps for the administration of the this compound/Lipiodol suspension via TACE for hepatocellular carcinoma. This procedure should be performed by a trained interventional radiologist in a sterile angiography suite.
Patient Preparation:
-
Obtain informed consent from the patient.
-
Perform pre-procedural imaging (e.g., multiphasic CT or MRI) to delineate the tumor(s) and their vascular supply.
-
Ensure the patient has adequate liver function and a patent portal vein.[12]
-
Administer prophylactic antibiotics as per institutional guidelines.
-
Provide conscious sedation or general anesthesia as required.[12]
Procedure:
-
Vascular Access: Gain access to the femoral artery using the Seldinger technique.
-
Catheterization: Introduce a catheter and guide it under fluoroscopic guidance to the celiac and superior mesenteric arteries to perform an initial angiogram. This helps to visualize the hepatic arterial anatomy and confirm portal vein patency.
-
Superselective Catheterization: Advance a microcatheter into the hepatic artery and then superselectively into the specific segmental or subsegmental arteries feeding the tumor.[11]
-
Emulsion Infusion: Slowly infuse the prepared this compound/Lipiodol emulsion under fluoroscopic guidance. The infusion should be monitored to ensure selective delivery to the tumor and to avoid reflux into non-target vessels.
-
Embolization (Optional but common): Following the infusion of the this compound/Lipiodol emulsion, an embolic agent (e.g., gelatin sponge particles) can be injected to occlude the tumor-feeding vessels.[12] This enhances the ischemic effect and traps the chemotherapeutic agent within the tumor.
-
Completion: Once stasis of blood flow in the target vessel is achieved, remove the catheter. Apply pressure to the puncture site to achieve hemostasis.
Post-procedural Care:
-
Monitor the patient for post-embolization syndrome (fever, abdominal pain, nausea) and other potential complications.
-
Provide appropriate supportive care, including analgesics and antiemetics.
-
Perform follow-up imaging (e.g., CT scan) to assess Lipiodol deposition within the tumor and to evaluate treatment response.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. "DNA-DAMAGING REACTIONS OF NEOCARZINOSTATIN (ANTIBIOTICS, DNA REPAIR, C" by WEN-LIN KUO [digitalcommons.library.tmc.edu]
- 3. benchchem.com [benchchem.com]
- 4. Neocarzinostatin induces an effective p53-dependent response in human papillomavirus-positive cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Transcatheter arterial chemoembolization with fine-powder cisplatin-lipiodol for HCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Response rates, survival status and adverse events of placebo in randomized control trials for hepatocellular carcinoma: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Response rates, survival status and adverse events of placebo in randomized control trials for hepatocellular carcinoma: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interventional.guerbet.com [interventional.guerbet.com]
- 11. The Current Practice of Transarterial Chemoembolization for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transarterial chemoembolization (TACE) for liver cancer | Canadian Cancer Society [cancer.ca]
Application Notes and Protocols for SMANCS/Lipiodol Dosing in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing regimens for SMANCS (Styrene Maleic Acid Neocarzinostatin) conjugated with Lipiodol, a lipid-based drug delivery vehicle, as documented in various clinical trials. The following sections detail quantitative dosing data, experimental protocols for preparation and administration, and visualizations of the therapeutic workflow and mechanism of action.
Quantitative Dosing Regimens
The administration of this compound/Lipiodol has been predominantly investigated in the context of transarterial chemoembolization (TACE) for hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). The dosing parameters from published clinical studies are summarized below.
Hepatocellular Carcinoma (HCC)
| Parameter | Reported Dosage and Schedule | Reference |
| This compound Dose | 4 mg per administration. Increased dosage or repeated infusions may be required for tumors distributed in bilateral lobes of the liver. | [1] |
| Administration Route | Intra-arterial infusion directly into the hepatic artery. | [1] |
| Frequency | Repeated infusions are recommended for extensive disease, though specific intervals are not consistently reported across all studies. | [1] |
| Lipiodol Volume | The volume of Lipiodol is often determined based on tumor size and vascularity, with a common ratio of drug solution to Lipiodol being 1:2 to 1:4 to create a stable water-in-oil emulsion. The maximum recommended dose of Lipiodol per session is 15 mL. | [2][3] |
Renal Cell Carcinoma (RCC)
| Parameter | Reported Dosage and Schedule | Reference |
| This compound Concentration | 1.0 or 1.5 mg of this compound per mL of Lipiodol. Another study reports a wider range of 3-20 mg/mL. | [4][5] |
| Total this compound Dose | A total dose ranging from 3 to 57 mg per patient has been reported. | [5] |
| Administration Route | Selective arterial infusion into the renal artery. | [4][5] |
| Frequency | Infusions are typically repeated at intervals of approximately 2 weeks or longer, with the exact number of cycles varying based on patient response as assessed by computed tomography (CT). | [4] |
| Lipiodol Formulation | A 3:2 mixture of Lipiodol F and Lipiodol Ultrafluid has been used. | [4] |
Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited clinical trials. These should be regarded as a general guideline, and specific institutional and clinical trial protocols should always be followed.
Preparation of this compound/Lipiodol Emulsion
Objective: To prepare a stable water-in-oil emulsion of this compound in Lipiodol for intra-arterial administration.
Materials:
-
Sterile vial of this compound powder for injection
-
Sterile Lipiodol Ultra-Fluid
-
Sterile non-ionic contrast medium (for reconstitution)
-
Two sterile Luer-lock syringes of appropriate volume
-
A sterile three-way stopcock
Procedure:
-
Reconstitution of this compound: Aseptically reconstitute the lyophilized this compound powder with a small volume of non-ionic contrast medium according to the manufacturer's instructions. The final concentration should be calculated to achieve the desired dose in the final emulsion.
-
Drawing this compound and Lipiodol: Draw the reconstituted this compound solution into one sterile syringe. In a separate sterile syringe, draw the required volume of Lipiodol. The volume ratio of the aqueous this compound solution to Lipiodol is critical for emulsion stability, with ratios of 1:2 to 1:4 being common.[2]
-
Emulsification: Connect the two syringes to a three-way stopcock.
-
Vigorous Mixing: Vigorously and repeatedly pump the contents of the syringes back and forth through the stopcock for at least 20-30 cycles. This process, often referred to as the "pumping method," is crucial for creating a stable water-in-oil emulsion.[2]
-
Visual Inspection: The final emulsion should appear homogenous and milky. The stability can be tested by placing a drop on a sterile surface; a stable water-in-oil emulsion will maintain its form and not readily separate.
Administration of this compound/Lipiodol via TACE
Objective: To deliver the this compound/Lipiodol emulsion selectively to the tumor vasculature via intra-arterial infusion.
Procedure:
-
Patient Preparation: Obtain informed consent and perform pre-procedural assessments, including liver function tests, complete blood count, and coagulation profiles.
-
Catheterization: Under local anesthesia and fluoroscopic guidance, access the femoral artery using the Seldinger technique.
-
Selective Angiography: Advance a catheter to the celiac or superior mesenteric artery to perform an angiogram to delineate the hepatic arterial anatomy and identify the tumor-feeding vessels.
-
Microcatheter Placement: A microcatheter is then navigated superselectively into the artery or arteries supplying the tumor.
-
Emulsion Infusion: Slowly infuse the prepared this compound/Lipiodol emulsion through the microcatheter under fluoroscopic monitoring. The infusion rate should be controlled to avoid reflux into non-target vessels.
-
Embolization (Optional but common): Following the infusion of the this compound/Lipiodol emulsion, an embolic agent (e.g., gelatin sponge particles) may be injected to occlude the tumor-feeding vessels, thereby inducing ischemia and prolonging the retention of the drug within the tumor.
-
Post-procedural Care and Monitoring: After catheter removal and hemostasis, the patient should be monitored for potential complications such as post-embolization syndrome (fever, abdominal pain, nausea), liver dysfunction, and vascular complications. Follow-up imaging (e.g., CT scan) is performed to assess Lipiodol retention within the tumor and to evaluate treatment response.[5]
Visualizations
Experimental Workflow for this compound/Lipiodol TACE
Proposed Mechanism of Action: The EPR Effect
The primary mechanism for the tumor-selective accumulation of this compound/Lipiodol is the Enhanced Permeability and Retention (EPR) effect.[6][7] Tumor blood vessels are often poorly formed and have larger fenestrations than normal vessels, leading to increased permeability for macromolecules like this compound. Additionally, tumors typically have poor lymphatic drainage, which results in the retention of these large molecules within the tumor microenvironment.
While the precise intracellular signaling cascade initiated by the neocarzinostatin (B611948) component of this compound is complex and involves DNA damage, a detailed pathway specific to the this compound conjugate is not well-elucidated in the context of these clinical trials. The primary therapeutic principle relies on the targeted delivery and sustained release of the cytotoxic agent at the tumor site.
References
- 1. [Arterial infusion chemotherapy with this compound-Lipiodol for multiple hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Current Practice of Transarterial Chemoembolization for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-jlc.org [e-jlc.org]
- 4. Tumor-targeted chemotherapy with this compound in lipiodol for renal cell carcinoma: longer survival with larger size tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumor-targeted chemotherapy with lipid contrast medium and macromolecular anticancer drug (this compound) for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of tumor-targeted delivery of macromolecular drugs, including the EPR effect in solid tumor and clinical overview of the prototype polymeric drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of SMANCS Emulsion for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANCS (Styrene Maleic Acid Neocarzinostatin) is a polymer-conjugated anticancer agent that has demonstrated significant therapeutic potential, particularly in the treatment of hepatocellular carcinoma through transarterial chemoembolization (TACE). The efficacy of this compound in TACE is critically dependent on its formulation as a stable water-in-oil (w/o) emulsion with Lipiodol, an iodized oil contrast agent. This formulation allows for tumor-selective delivery and prolonged retention of the drug.
These application notes provide a detailed overview of the preparation of this compound emulsion for injection, including protocols for formulation, characterization, and stability assessment. The information is compiled from scientific literature and is intended to guide researchers in the development and evaluation of this compound emulsions.
I. Principle of this compound Emulsion Formulation
The preparation of a this compound/Lipiodol emulsion is based on the principle of creating a stable water-in-oil dispersion. This compound, being water-soluble, is first dissolved in an aqueous solution. This aqueous phase is then emulsified with the oil phase, Lipiodol. The resulting emulsion consists of fine droplets of the aqueous this compound solution dispersed throughout the continuous Lipiodol phase. This formulation is crucial for the targeted delivery and sustained release of this compound within the tumor vasculature.
The stability and physicochemical characteristics of the emulsion are influenced by several factors, including the ratio of the oil to the aqueous phase, the method and energy of emulsification, and the concentration of the components.
II. Materials and Equipment
Materials:
-
This compound (poly(styrene-co-maleic acid)-conjugated neocarzinostatin)
-
Lipiodol® Ultra-Fluid (or equivalent iodized oil)
-
Sterile Water for Injection or Saline Solution
-
Cholesterol (optional, for enhanced stability)
-
Nitroglycerin (optional, for enhanced tumor selectivity)
Equipment:
-
Sterile Luer-lock syringes (e.g., 10 mL and 20 mL)
-
Three-way stopcock
-
Vortex mixer
-
Particle size analyzer (e.g., Dynamic Light Scattering)
-
Zeta potential analyzer
-
Microscope (for droplet visualization)
-
Homogenizer (optional, for smaller droplet size)
-
Sonnicator (optional, for smaller droplet size)
III. Experimental Protocols
A. Preparation of this compound Aqueous Solution
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in a sterile aqueous vehicle (e.g., Water for Injection or saline) to achieve the target concentration. The concentration of this compound in the aqueous phase is a critical parameter that may require optimization.
B. Emulsification of this compound with Lipiodol
The most common method for preparing a this compound/Lipiodol emulsion for TACE is the "pumping" or "push-pull" method using two syringes and a three-way stopcock.
-
Draw the prepared this compound aqueous solution into a smaller syringe (e.g., 10 mL).
-
Draw the required volume of Lipiodol into a larger syringe (e.g., 20 mL). The ratio of Lipiodol to the this compound aqueous solution is a critical factor for emulsion stability. Ratios of 2:1 to 3:1 (Lipiodol:aqueous solution) have been reported for similar chemotherapeutic agents in TACE and are a good starting point for optimization.
-
Connect both syringes to a three-way stopcock.
-
Initiate the emulsification process by repeatedly and vigorously pushing the contents of one syringe into the other. Perform a standardized number of pumping exchanges (e.g., 10-20 cycles). The speed and force of pumping will influence the droplet size and stability of the emulsion.
-
After the final pumping cycle, the resulting milky-white emulsion is ready for characterization and use.
dot
Caption: Workflow for this compound/Lipiodol Emulsion Preparation.
IV. Characterization of this compound Emulsion
The physicochemical properties of the this compound emulsion are critical for its performance. The following characterization assays are recommended:
-
Droplet Size and Polydispersity Index (PDI): Measured using Dynamic Light Scattering (DLS). The droplet size of the dispersed aqueous phase can influence the stability and in vivo fate of the emulsion. A narrow PDI indicates a more uniform droplet size distribution.
-
Zeta Potential: This measurement indicates the surface charge of the droplets and is a key predictor of emulsion stability. A higher absolute zeta potential value generally corresponds to greater electrostatic repulsion between droplets, leading to a more stable emulsion.
-
Microscopic Observation: Visual inspection of the emulsion under a microscope can confirm the formation of a water-in-oil emulsion and provide a qualitative assessment of droplet size and distribution.
-
Viscosity: The viscosity of the emulsion is important for its injectability through a microcatheter.
-
Stability Assessment: The stability of the emulsion can be evaluated by monitoring changes in droplet size, PDI, and zeta potential over time at different storage conditions (e.g., room temperature, 4°C). Phase separation (creaming or coalescence) is a sign of instability.
V. Quantitative Data Summary
While specific quantitative data for this compound emulsions are not extensively available in the public domain, the following table provides a summary of typical parameters investigated for TACE emulsions, which can serve as a benchmark for the development and characterization of this compound emulsions.
| Parameter | Typical Range for TACE Emulsions | Method of Analysis |
| Formulation | ||
| Lipiodol:Aqueous Phase Ratio | 2:1 to 3:1 (v/v) | Volumetric measurement |
| Pumping Cycles | 10 - 20 cycles | Manual or automated pumping |
| Characterization | ||
| Droplet Size (Diameter) | 1 - 50 µm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.5 | Dynamic Light Scattering (DLS) |
| Zeta Potential | > ±30 mV | Electrophoretic Light Scattering |
| Stability | ||
| Physical Stability | Stable for several hours | Visual observation, DLS, Turbiscan |
VI. Signaling Pathways and Mechanism of Action
The primary mechanism of action for this compound delivered via TACE is the Enhanced Permeability and Retention (EPR) effect. Due to the disorganized and leaky vasculature of tumors, the this compound/Lipiodol emulsion droplets can preferentially accumulate in the tumor tissue. The oily vehicle, Lipiodol, further enhances this retention. Once localized, this compound releases its active component, neocarzinostatin, which is a potent DNA-damaging agent, leading to tumor cell death.
dot
Caption: The Enhanced Permeability and Retention (EPR) Effect.
VII. Conclusion
The preparation of a stable and well-characterized this compound emulsion is paramount for its successful application in transarterial chemoembolization. The protocols and characterization methods outlined in these application notes provide a framework for researchers and drug development professionals to formulate and evaluate this compound emulsions. It is important to note that the optimal formulation parameters may need to be determined empirically to ensure the desired physicochemical properties and stability for preclinical and clinical applications. Further research to establish standardized protocols and quantitative specifications for this compound emulsions will be crucial for advancing its therapeutic potential.
Application Notes and Protocols for SMANCS Delivery in Unresectable Hepatoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene (B11656) Maleic Acid Neocarzinostatin (SMANCS) is a macromolecular antitumor agent developed for the treatment of various solid tumors, most notably unresectable hepatocellular carcinoma (HCC). It is a conjugate of the proteinaceous antitumor antibiotic Neocarzinostatin (NCS) and a synthetic copolymer of styrene maleic acid (SMA). This conjugation enhances the lipophilicity and stability of NCS, allowing it to be dissolved in an oily contrast medium, Lipiodol, for targeted intra-arterial delivery.
This document provides detailed application notes and protocols for the delivery of this compound in the context of unresectable hepatoma, based on published clinical and preclinical data. It is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Mechanism of Action and Tumor Targeting
This compound, when formulated with Lipiodol (this compound/Lipiodol), is administered via transcatheter arterial chemoembolization (TACE). This method leverages the unique vascular characteristics of hepatocellular carcinoma.[1]
Selective Tumor Targeting:
-
Hypervascularity of HCC: Liver tumors are predominantly supplied by the hepatic artery, while the normal liver parenchyma receives a dual blood supply from both the hepatic artery and the portal vein. Intra-arterial administration into the tumor-feeding arteries allows for preferential delivery of the this compound/Lipiodol emulsion to the tumor.
-
Enhanced Permeability and Retention (EPR) Effect: The leaky vasculature and impaired lymphatic drainage within the tumor microenvironment lead to the accumulation and prolonged retention of the macromolecular this compound/Lipiodol complex.[2] This results in a high local concentration of the drug in the tumor tissue with minimal systemic exposure. One study confirmed a tumor-selective delivery of 2,500-fold more than in plasma, with prolonged retention in the tumor tissue.[2]
Cellular Mechanism of Action:
The cytotoxic effects of this compound are mediated by its active component, Neocarzinostatin (NCS). The mechanism involves the induction of DNA damage through the following steps:
-
Release of the Chromophore: Following administration, the NCS chromophore is released from the this compound conjugate.
-
DNA Intercalation and Radical Formation: The chromophore intercalates into the DNA, and upon activation by endogenous thiols, it generates highly reactive radical species.[3]
-
DNA Strand Breaks: These radicals attack the deoxyribose backbone of the DNA, leading to both single-strand and double-strand breaks.[3][4]
-
Activation of DNA Damage Response Pathways: The DNA damage triggers a cellular response primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways.[5] This leads to the phosphorylation of downstream targets such as H2AX and p53, ultimately inducing cell cycle arrest and apoptosis.[5][6]
Data Presentation
Clinical Efficacy of this compound-TACE in Unresectable Hepatoma
The following tables summarize the clinical outcomes from various studies investigating the use of this compound-TACE for unresectable hepatocellular carcinoma.
| Study Cohort | Number of Patients | Dosage of this compound | Key Outcomes | Reference |
| Unresectable Hepatoma | 44 | 3-4 mg in 3-4 ml of Ethiodol per dose (every 3-4 weeks) | 86% decrease in serum alpha-fetoprotein levels; 95% reduction in tumor size. | [7] |
| Unresectable Hepatoma with Hypervascularity | 30 (first hepatoma) | Not specified | 2-year survival rate of 33%. | [8] |
| Unresectable Hepatoma with Hypervascularity | 30 (first hepatoma) | Not specified | 2-year survival rate of 22%. | [9] |
| Unresectable Primary Hepatoma | Not specified | Not specified | For Child A patients with no more than three intrahepatic metastases, the 3-year survival rate is over 87%. For combined Child's A and B patients with no distant metastasis, the 1, 2, and 3-year survival rates are 87%, 50%, and 35%, respectively. | [2] |
| Hepatocellular Carcinoma | Not specified | Not specified | Reduction in tumor size and alpha-fetoprotein was observed in 91% of patients. | [1] |
Lipiodol Deposition and Tumor Response
The degree of Lipiodol accumulation in the tumor is a critical factor for therapeutic efficacy and is often assessed using computed tomography (CT).
| Assessment Parameter | Findings | Reference |
| Lipiodol Retention Rate (Grade IV) | 48.5% at 4 months; 50% at 6 months; 90% at 12 months. | [10] |
| Lipiodol Accumulation (Grade IV) | Achieved in 80% of patients after approximately 1.5 courses of this compound-TAE. | [8] |
| Tumor Response | Significant reduction in tumor size observed in 95% of cases. | [7] |
Experimental Protocols
Preparation of this compound/Lipiodol Emulsion
Materials:
-
This compound (lyophilized powder)
-
Lipiodol® Ultra-Fluid (ethiodized oil)
-
Sterile syringes (e.g., 5 mL or 10 mL)
-
Three-way stopcock
Procedure:
-
Reconstitution of this compound: Reconstitute the lyophilized this compound powder with a suitable solvent as per the manufacturer's instructions to achieve the desired concentration. The final volume of the aqueous this compound solution should be determined based on the intended dose.
-
Emulsion Preparation:
-
Draw the required volume of the reconstituted this compound solution into one syringe.
-
Draw the required volume of Lipiodol into a separate syringe. A common ratio is a 2 to 4-fold larger volume of Lipiodol compared to the this compound solution.
-
Connect both syringes to a three-way stopcock.
-
Create a water-in-oil emulsion by repeatedly and vigorously pumping the contents of the syringes back and forth (at least 20 times). The final emulsion should be stable and have a uniform consistency.
-
Transcatheter Arterial Chemoembolization (TACE) Procedure
Patient Preparation:
-
Obtain informed consent from the patient.
-
Perform a comprehensive pre-procedural evaluation, including liver function tests, complete blood count, coagulation profile, and imaging studies (e.g., dynamic CT or MRI) to assess tumor vascularity and anatomy.
-
Ensure the patient has a patent portal vein.
-
Administer prophylactic antibiotics if there are biliary risk factors.
Catheterization and Administration:
-
The procedure is performed under local anesthesia and conscious sedation in an angiography suite.
-
Access the femoral artery using the Seldinger technique.
-
Under fluoroscopic guidance, advance a catheter into the celiac trunk and subsequently into the common hepatic artery.
-
Perform a hepatic angiogram to identify the tumor-feeding arteries.
-
Using a microcatheter, selectively catheterize the artery or arteries supplying the tumor.
-
Slowly infuse the prepared this compound/Lipiodol emulsion under fluoroscopic monitoring to ensure selective delivery to the tumor and to avoid reflux into non-target vessels.
-
The endpoint of the infusion is typically stasis or near-stasis of blood flow in the target vessel.
Embolization (Optional but common in this compound-TAE):
-
Following the infusion of the this compound/Lipiodol emulsion, an embolic agent (e.g., gelatin sponge particles) is injected to occlude the tumor-feeding artery.[8][9] This enhances the ischemic effect and further traps the drug within the tumor.
Post-Procedure Care and Follow-up:
-
Monitor the patient for post-embolization syndrome (fever, abdominal pain, nausea) and other potential complications.
-
Perform follow-up imaging (e.g., unenhanced CT) to assess Lipiodol deposition within the tumor.
-
Subsequent TACE sessions may be performed based on the tumor response and the patient's clinical condition.
Visualizations
This compound-Induced DNA Damage Signaling Pathway
Caption: this compound-induced DNA damage signaling pathway.
Experimental Workflow for this compound-TACE
Caption: Experimental workflow for this compound-TACE.
Disclaimer
This document is intended for informational and research purposes only and is not a substitute for professional medical advice, diagnosis, or treatment. The protocols described herein are based on published literature and should be adapted and validated for specific experimental or clinical settings in accordance with all applicable regulations and guidelines.
References
- 1. [Tumor selective drug delivery with lipid contrast medium (this compound/lipiodol): sustained antitumor effect, enhanced diagnostic value and quantification of dosage regimen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Principle and therapeutic effect of lipophilic anticancer agent [this compound/lipiodol]: selective targeting with oily contrast medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of arterial administration of high-molecular-weight anticancer agent this compound with lipid lymphographic agent on hepatoma: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Combination of transcatheter arterial infusion of this compound and embolization (this compound-TAE) for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Combination of transcatheter arterial infusion of this compound and embolization (this compound-TAE) for hepatocellular carcinoma--second report] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of SMAC Mimetics in Treating Solid Tumors in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second Mitochondria-derived Activator of Caspases (SMAC) mimetics, also known as IAP antagonists, are a class of investigational anti-cancer agents designed to induce tumor cell apoptosis by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][2] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival. SMAC mimetics function by mimicking the endogenous protein SMAC/DIABLO, which neutralizes the anti-apoptotic effects of IAPs, thereby promoting programmed cell death.[1] Preclinical studies in various animal models of solid tumors have demonstrated the potential of SMAC mimetics as both monotherapy and in combination with conventional cancer treatments.[3][4][5]
These application notes provide a comprehensive overview of the use of SMAC mimetics in preclinical solid tumor models, with a focus on quantitative efficacy data and detailed experimental protocols to guide researchers in this field.
Data Presentation: Efficacy of SMAC Mimetics in Solid Tumor Animal Models
The following tables summarize the in vivo efficacy of several prominent SMAC mimetics in various solid tumor xenograft models.
| SMAC Mimetic | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| Birinapant (B612068) | Head and Neck Squamous Cell Carcinoma (HNSCC) | UMSCC-46 xenograft | Monotherapy | Significantly inhibited tumor growth and prolonged median survival to 60 days (vs. 38 days in control).[6] | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | UMSCC-46 xenograft | Combination with Docetaxel (B913) | Further delayed tumor growth compared to birinapant monotherapy.[6] | [6] | |
| Platinum-Resistant Ovarian Cancer | Patient-Derived Xenograft (PDX) | Combination with Carboplatin (B1684641) | Effective in targeting platinum-resistant tumors in vivo.[3][4] | [3][4] |
| SMAC Mimetic | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| LCL161 | Pediatric Solid Tumors (Osteosarcoma, Glioblastoma) | Xenograft models | 30 mg/kg, orally, twice weekly | Induced significant differences in event-free survival distribution in approximately one-third of solid tumor xenografts.[7] | [7] |
| Non-Small Cell Lung Cancer (NSCLC) | Nude mouse xenograft | Combination with Paclitaxel (B517696) | Cooperated with paclitaxel to reduce cell viability and induce apoptosis, leading to inhibited tumor growth.[8] | [8] | |
| Head and Neck Squamous Cell Carcinoma (HPV-negative) | Nude mice xenografts (Cal27 and FaDu cells) | 50 mg/kg, oral gavage, daily for 5 days + 6 Gy radiation | Led to dramatic tumor regression.[9] | [9] |
| SMAC Mimetic | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| GDC-0152 | Breast Cancer | MDA-MB-231 xenograft | 10, 50, or 100 mg/kg, orally, once weekly | Resulted in significant dose-dependent tumor growth inhibition.[10] | [10] |
| Osteosarcoma | Murine 1029H and human KRIB osteosarcoma cells in nude mice | Monotherapy | Suppressed the growth of subcutaneously or intramuscularly implanted osteosarcomas.[11] | [11] | |
| Osteosarcoma | Murine 1029H and human KRIB osteosarcoma cells in nude mice | Combination with Doxorubicin | Impeded average osteosarcoma growth to a greater extent than either drug alone.[11] | [11] |
| SMAC Mimetic | Cancer Type | Animal Model | Treatment Regimen | Key Findings | Reference |
| AT-406 (Debio 1143) | Head and Neck Squamous Cell Carcinoma | FaDu and SQ20B xenografts | Combination with Radiotherapy | Dose-dependently radiosensitized xenografts, resulting in complete tumor regression in 8/10 FaDu-xenografted mice at the high dose.[12] | [12] |
Signaling Pathways and Mechanisms of Action
SMAC mimetics exert their anti-tumor effects by targeting IAP proteins, primarily cIAP1, cIAP2, and XIAP. This leads to the activation of caspases and subsequent apoptosis. The two main apoptotic pathways involved are the extrinsic and intrinsic pathways.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. Below are representative protocols for key experiments involving SMAC mimetics in solid tumor animal models.
Orthotopic Pancreatic Cancer Xenograft Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in nude mice, a clinically relevant model for studying tumor growth and metastasis.[13][14][15][16][17]
Materials:
-
Human pancreatic cancer cell line (e.g., AsPC-1, PANC-1)
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Matrigel™
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (for fluorescently labeled cells)
Procedure:
-
Cell Preparation: Culture pancreatic cancer cells to 80-90% confluency. If using fluorescently labeled cells, ensure stable expression. Harvest cells and resuspend in a 1:1 mixture of culture medium and Matrigel™ at a concentration of 2.5 x 10^7 cells/mL.[14]
-
Animal Preparation: Anesthetize the mouse using isoflurane. Place the mouse in a sterile surgical field.
-
Surgical Procedure: Make a small incision in the left abdominal flank to expose the pancreas.
-
Tumor Cell Implantation: Using a 28-30 gauge needle, slowly inject 20-50 µL of the cell suspension into the tail of the pancreas.[15][16] Alternatively, for a tumor mass model, subcutaneously inject cells first, allow a tumor to form, excise it, cut it into small blocks, and then suture a block onto the pancreas.[13][14]
-
Closure: Gently return the pancreas to the abdominal cavity and close the incision in two layers (peritoneum and skin) using absorbable sutures.
-
Post-operative Care: Monitor the animals for recovery and signs of distress. Provide appropriate analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using an in vivo imaging system for fluorescently labeled cells or by ultrasound.[13][14][15][16]
Drug Administration and Efficacy Evaluation
This protocol outlines the general procedure for administering SMAC mimetics and evaluating their anti-tumor efficacy in established xenograft models.
Materials:
-
Tumor-bearing mice (from Protocol 1 or subcutaneous models)
-
SMAC mimetic (e.g., Birinapant, LCL161, GDC-0152)
-
Vehicle control (formulation dependent)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Establishment: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment and control groups.
-
Drug Formulation and Administration: Prepare the SMAC mimetic and vehicle control according to the manufacturer's instructions or published protocols. Administer the drug via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule (refer to the Data Presentation tables for examples).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health throughout the study.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the animals. Excise tumors for weight measurement and further analysis (e.g., histology, western blotting for pharmacodynamic markers like cIAP1 degradation).
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to compare treatment groups. For survival studies, monitor animals until a defined endpoint (e.g., tumor size limit, clinical signs of morbidity) and generate Kaplan-Meier survival curves.
Experimental and Logical Workflows
Visualizing the workflow of preclinical studies and the logical relationships in the signaling pathways is essential for experimental design and data interpretation.
Conclusion
SMAC mimetics represent a promising class of targeted therapies for solid tumors. The data from animal models demonstrate their potential to inhibit tumor growth and enhance the efficacy of standard-of-care treatments. The protocols and workflows provided herein offer a framework for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of these agents. Future research should focus on identifying predictive biomarkers of response and exploring novel combination strategies to maximize the clinical benefit of SMAC mimetics.
References
- 1. mdpi.com [mdpi.com]
- 2. SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Efficacy of birinapant in combination with carboplatin in targeting platinum-resistant epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Smac mimetic increases chemotherapy response and improves survival in mice with pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination effects of SMAC mimetic birinapant with TNFα, TRAIL, and docetaxel in preclinical models of HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of LCL161, a SMAC Mimetic, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LCL161 increases paclitaxel-induced apoptosis by degrading cIAP1 and cIAP2 in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LCL161, a SMAC mimetic, Preferentially Radiosensitizes Human Papillomavirus Negative Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Construction of orthotopic xenograft mouse models for human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jove.com [jove.com]
- 16. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Tumor Response Following SMANCS Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
SMANCS (Styrene-maleic acid-neocarzinostatin) is a high-molecular-weight conjugate of the protein neocarzinostatin (B611948) and a styrene-maleic acid copolymer.[1] This polymeric formulation was designed to enhance the therapeutic index of the cytotoxic agent neocarzinostatin. The primary mechanism behind its tumor-selective accumulation is the Enhanced Permeability and Retention (EPR) effect.[2] The hypervascular and poorly drained nature of tumor tissues allows for the preferential accumulation and retention of macromolecular drugs like this compound.[1] Monitoring the in vivo response to this compound is critical for evaluating its therapeutic efficacy and understanding its mechanism of action. These application notes provide a detailed overview of the methodologies and protocols for effectively monitoring tumor response after this compound administration in a preclinical research setting.
Key Methodologies for Monitoring Tumor Response
A multi-faceted approach is recommended to comprehensively assess the anti-tumor efficacy of this compound. This includes regular monitoring of tumor size, advanced imaging techniques, analysis of circulating biomarkers, and terminal histopathological evaluation.
Physical Tumor Measurement in Animal Models
Regular and precise measurement of tumor volume is a fundamental method for assessing the efficacy of this compound in subcutaneous tumor models.[3][4][5]
Experimental Protocol: Caliper Measurement of Subcutaneous Tumors
-
Animal Model: Utilize appropriate tumor-bearing animal models, such as mice or rats with subcutaneously implanted tumors.[6][7][8] The choice of model will depend on the tumor type and study objectives.
-
Frequency of Monitoring: After tumor cell implantation, monitor animals at least twice a week.[3][4] Once tumors are palpable, increase monitoring to three times a week or even daily if the tumor growth is rapid.[4][5]
-
Measurement Procedure:
-
Tumor Volume Calculation: Calculate the estimated tumor volume using the following formula:
-
Data Recording and Analysis:
-
Record individual tumor measurements and body weights at each time point.[4]
-
Plot the mean tumor volume ± standard error of the mean (SEM) for each treatment group over time to generate tumor growth curves.
-
Compare the tumor growth in the this compound-treated group to the control group (e.g., vehicle-treated) to determine the extent of tumor growth inhibition.
-
-
Humane Endpoints: Establish clear humane endpoints based on tumor size (e.g., 2.0 cm in any direction for a single tumor in a mouse) and overall animal health to minimize animal distress.[3][9]
Advanced Imaging Techniques
Non-invasive imaging modalities provide detailed anatomical and functional information about the tumor's response to this compound.[10][11][12]
Experimental Protocol: Magnetic Resonance Imaging (MRI) for Tumor Response Assessment
-
Imaging System: Utilize a high-field small-animal MRI scanner for optimal resolution.
-
Animal Preparation:
-
Anesthetize the tumor-bearing animal using a suitable anesthetic agent (e.g., isoflurane).
-
Monitor the animal's physiological parameters (e.g., respiration, temperature) throughout the imaging procedure.
-
-
Imaging Sequences:
-
T1-weighted and T2-weighted imaging: These conventional sequences provide anatomical details of the tumor, including size and morphology.[10]
-
Contrast-enhanced MRI: Administer a contrast agent (e.g., Gadolinium-DTPA) to assess tumor vascularity and permeability, which can be altered by this compound treatment.[10][11]
-
Diffusion-weighted imaging (DWI): DWI measures the random motion of water molecules and can provide insights into tumor cellularity and necrosis.[10]
-
-
Image Acquisition and Analysis:
-
Acquire images before the initiation of this compound treatment (baseline) and at multiple time points during and after treatment.
-
Perform quantitative analysis of tumor volume from the acquired images.
-
Analyze changes in contrast enhancement patterns and apparent diffusion coefficient (ADC) values to assess treatment-induced changes in vascularity and cellularity.[13]
-
Circulating Biomarker Analysis
The analysis of circulating biomarkers in blood samples offers a minimally invasive method to monitor treatment response and detect disease progression.[14][15][16]
Experimental Protocol: Analysis of Circulating Tumor DNA (ctDNA)
-
Sample Collection:
-
Collect blood samples from the tumor-bearing animals at baseline and at various time points during this compound treatment.
-
Process the blood to separate plasma, which contains ctDNA.
-
-
ctDNA Extraction:
-
Use a commercially available kit specifically designed for the extraction of circulating cell-free DNA from plasma.
-
-
Quantification of ctDNA:
-
Employ a sensitive technique such as droplet digital PCR (ddPCR) or quantitative PCR (qPCR) to quantify tumor-specific mutations in the extracted ctDNA.[14]
-
-
Data Analysis:
-
Compare the levels of ctDNA at different time points to the baseline levels. A decrease in ctDNA levels can indicate a positive response to this compound treatment.[14]
-
Histopathological Evaluation
Terminal histopathological analysis of tumor tissue provides the "gold standard" for assessing the cellular effects of this compound treatment.[17][18][19]
Experimental Protocol: Histopathological Analysis of Tumor Tissue
-
Tissue Collection and Preparation:
-
At the end of the study, euthanize the animals and carefully excise the tumors.
-
Fix the tumors in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
-
Histological Staining:
-
Hematoxylin and Eosin (H&E) Staining: Perform H&E staining on tissue sections to visualize the overall tumor morphology, including areas of necrosis, apoptosis, and changes in cellularity.[19][20]
-
Immunohistochemistry (IHC):
-
Ki-67 Staining: Use an anti-Ki-67 antibody to assess the proliferation index of the tumor cells. A decrease in Ki-67 positive cells indicates an anti-proliferative effect of this compound.[21]
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells. An increase in TUNEL-positive cells suggests that this compound induces apoptosis.[21]
-
-
-
Microscopic Analysis and Quantification:
-
Examine the stained tissue sections under a microscope.
-
Quantify the percentage of necrotic area, the proliferation index (percentage of Ki-67 positive cells), and the apoptotic index (percentage of TUNEL-positive cells).[21]
-
Data Presentation
Quantitative data from the monitoring experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Tumor Volume and Body Weight Monitoring
| Treatment Group | Day 0 (mm³) | Day 7 (mm³) | Day 14 (mm³) | Day 21 (mm³) | Body Weight Change (%) |
| Vehicle Control | 100 ± 10 | 500 ± 50 | 1200 ± 150 | 2500 ± 300 | +5% |
| This compound (X mg/kg) | 102 ± 12 | 350 ± 40 | 600 ± 80 | 900 ± 120 | -2% |
| This compound (Y mg/kg) | 98 ± 11 | 200 ± 25 | 250 ± 30 | 300 ± 40 | -5% |
Data are presented as mean ± SEM.
Table 2: Histopathological Analysis at Study Endpoint
| Treatment Group | Necrosis (%) | Proliferation Index (Ki-67+) (%) | Apoptotic Index (TUNEL+) (%) |
| Vehicle Control | 5 ± 2 | 85 ± 5 | 2 ± 1 |
| This compound (X mg/kg) | 30 ± 5 | 40 ± 8 | 15 ± 3 |
| This compound (Y mg/kg) | 60 ± 8 | 15 ± 4 | 35 ± 6 |
Data are presented as mean ± SEM.
Visualizations
This compound Mechanism of Action and Tumor Targeting
References
- 1. A new concept for macromolecular therapeutics in cancer chemotherapy: mechanism of tumoritropic accumulation of proteins and the antitumor agent this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of tumor-targeted delivery of macromolecular drugs, including the EPR effect in solid tumor and clinical overview of the prototype polymeric drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring Tumor Growth in Rodents - Institutional Animal Care and Use Committee [research.wayne.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Tumor Growth Monitoring and Endpoint Criteria in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 6. In Vitro and In Vivo Models to Assess the Immune-Related Effects of Nanomaterials | MDPI [mdpi.com]
- 7. pharmaron.com [pharmaron.com]
- 8. probiocdmo.com [probiocdmo.com]
- 9. Article - Standard on Tumor Productio... [policies.unc.edu]
- 10. Therapeutic Response in Musculoskeletal Soft Tissue Sarcomas: Evaluation by Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging Modalities for Assessment of Treatment Response to Nonsurgical Hepatocellular Carcinoma Therapy: Contrast-Enhanced US, CT, and MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imaging-Based Tumor Treatment Response Evaluation: Review of Conventional, New, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Circulating biomarkers for monitoring therapy response and detection of disease progression in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circulating Biomarkers for Therapeutic Monitoring of Anti-cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circulating Biomarkers for Therapeutic Monitoring of Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histopathological Response After Neoadjuvant Chemotherapy for High-Risk Soft-Tissue Sarcomas: A Secondary Analysis of a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Histopathological Response After Neoadjuvant Chemotherapy for High-Risk Soft-Tissue Sarcomas: A Secondary Analysis of a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Histopathologic changes following neoadjuvant chemotherapy in various malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Histopathological Changes in Breast Cancers Following Neoadjuvant Chemotherapy: Implications for Assessment of Therapy-Induced Cytological and Stromal Changes for Better Clinical Outcome and Effective Patient care - Asian Journal of Oncology [asjo.in]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for SMANCS in Neoadjuvant Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Styrene-maleic acid neocarzinostatin (B611948) (SMANCS) is a macromolecular anti-cancer agent developed through the conjugation of the protein antibiotic neocarzinostatin (NCS) with a synthetic copolymer of styrene-maleic acid (SMA). This conjugation results in a compound with altered pharmacological properties, including a longer plasma half-life and increased lipid solubility, which allows for formulation with lipid contrast agents like Lipiodol for targeted arterial delivery.[1][2] The primary mechanism of this compound's tumor-selective accumulation is the Enhanced Permeability and Retention (EPR) effect, where the leaky vasculature and poor lymphatic drainage of solid tumors lead to the trapping of these large molecules.[3]
While extensively studied in the context of transarterial chemoembolization (TACE) for unresectable hepatocellular carcinoma, the application of this compound as a neoadjuvant therapy to downstage tumors prior to surgical resection is an area of growing interest.[2] These application notes provide an overview of the principles and protocols for utilizing this compound in a neoadjuvant setting, based on available clinical data.
Principle of Neoadjuvant this compound Therapy
The core principle of neoadjuvant this compound therapy is to deliver a high concentration of the cytotoxic agent directly to the tumor via its feeding arteries. When formulated with Lipiodol, this compound/Lipiodol emulsion is selectively retained within the tumor's neovasculature for an extended period, leading to sustained anti-tumor activity.[4] This localized and sustained drug delivery is intended to induce significant tumor necrosis and a reduction in tumor volume, thereby facilitating a more effective and less extensive surgical resection. The use of neoadjuvant therapy can also provide an in vivo assessment of tumor chemosensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound, primarily in the context of arterial infusion therapy for hepatocellular and renal cell carcinoma. Data specifically from neoadjuvant trials followed by surgery is limited; however, the presented data on tumor response and survival provides a basis for its potential efficacy in a preoperative setting.
Table 1: Survival Rates in Renal Cell Carcinoma Patients Treated with this compound/Lipiodol Infusion in Conjunction with Surgery [5]
| Patient Group | 5-Year Survival Rate | 10-Year Survival Rate |
| Without Metastases | ||
| This compound/Lpd Infusion (n=125) | 83.0% | 75.2% |
| Surgery Alone (n=199) | 84.6% | 78.9% |
| With Metastases | ||
| This compound/Lpd Infusion (n=26) | 23.0% | 12.8% |
| Surgery Alone (n=31) | 19.3% | 9.7% |
| Tumor Diameter ≥ 100 mm | ||
| This compound/Lpd Infusion | 70.4% | 61.6% |
| Surgery Alone | 64.6% | 50.9% |
Table 2: Tumor Response in Hepatocellular Carcinoma (Unresectable) [3]
| Treatment | Number of Patients | Objective Tumor Size Reduction | 5-Year Survival (with no active liver cirrhosis and confined tumor) |
| This compound/Lipiodol Arterial Infusion | Pilot Study | ~90% | ~90% |
Experimental Protocols
Protocol 1: Preparation of this compound/Lipiodol Emulsion
This protocol describes the preparation of the this compound/Lipiodol emulsion for intra-arterial administration.
Materials:
-
Lyophilized this compound powder
-
Lipiodol® Ultra-Fluid (or other approved lipid contrast medium)
-
Sterile syringes (1 mL, 5 mL, 10 mL)
-
Sterile needles
-
Three-way stopcock
-
Sterile vials
Procedure:
-
Reconstitute the lyophilized this compound powder with a suitable solvent as per the manufacturer's instructions to a known concentration (e.g., 2 mg/mL).
-
Draw the required volume of the reconstituted this compound solution into a sterile syringe.
-
In a separate sterile syringe, draw up the desired volume of Lipiodol. A common ratio is 1:1.5 to 1:4 (this compound solution to Lipiodol).
-
Connect the two syringes to a three-way stopcock.
-
Create a stable emulsion by repeatedly and vigorously pushing the contents of the syringes back and forth through the stopcock for at least 5 minutes.
-
Visually inspect the emulsion for homogeneity. A stable emulsion will appear uniformly opaque and milky.
-
The final emulsion should be prepared immediately before administration.
Protocol 2: Neoadjuvant Administration of this compound/Lipiodol via Transarterial Infusion
This protocol outlines the general procedure for the administration of this compound/Lipiodol as a neoadjuvant therapy.
Patient Selection:
-
Patients with localized, resectable solid tumors (e.g., hepatocellular carcinoma, renal cell carcinoma).
-
Adequate organ function (hepatic, renal, and hematologic).
-
Tumor vascularity amenable to selective catheterization.
Procedure:
-
Angiography: Perform baseline angiography to map the vascular anatomy of the tumor and identify the feeding arteries.
-
Catheterization: Under fluoroscopic guidance, selectively catheterize the primary arterial supply to the tumor using a microcatheter.
-
Emulsion Infusion: Slowly infuse the prepared this compound/Lipiodol emulsion into the tumor-feeding artery. The volume of emulsion administered will depend on the tumor size, vascularity, and the patient's tolerance. Infusion should be continued until stasis or near-stasis of blood flow in the target vessel is observed.
-
Post-infusion Imaging: Post-procedure imaging (e.g., CT scan) is performed to confirm the selective deposition and retention of the Lipiodol-containing emulsion within the tumor.
-
Treatment Cycles: The number of neoadjuvant cycles can vary. Typically, one to three cycles may be administered at intervals of 4-6 weeks to allow for patient recovery and assessment of tumor response.
-
Response Assessment: Tumor response is evaluated after each cycle using imaging modalities such as CT or MRI to measure changes in tumor size and enhancement patterns.
-
Surgical Resection: Following the completion of the planned neoadjuvant cycles and confirmation of adequate tumor response (downstaging), the patient proceeds to surgical resection. The timing of surgery is typically 4-6 weeks after the last this compound administration to allow for resolution of acute inflammatory responses.
Signaling Pathways and Mechanism of Action
While the primary mechanism of this compound is the targeted delivery of the DNA-damaging agent neocarzinostatin, the broader context of apoptosis and cell survival signaling is relevant to understanding its efficacy. It is important to distinguish this compound from "Smac mimetics," which are a different class of drugs that antagonize Inhibitor of Apoptosis Proteins (IAPs). However, for the benefit of researchers interested in related pathways, the following diagrams illustrate the signaling pathways affected by Smac mimetics.
Caption: Experimental workflow for neoadjuvant this compound therapy followed by surgery.
Caption: Simplified signaling pathway for Smac mimetic-induced apoptosis.
Caption: Smac mimetic-induced activation of the NF-κB pathway.
References
- 1. An apoptosis-independent role of SMAC in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Neoadjuvant Systemic Therapy in Localized and Locally Advanced Renal Cell Carcinoma [frontiersin.org]
- 5. Smac mimetics increase cancer cell response to chemotherapeutics in a TNF-α-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: SMANCS Chemotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMANCS (Styrene Maleic Acid Neocarzinostatin) chemotherapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target tumor tissues?
A1: this compound is a high-molecular-weight anticancer agent, which is a conjugate of the antitumor protein neocarzinostatin (B611948) and a copolymer of styrene (B11656) maleic acid.[1] It is often dissolved in an oily contrast medium called Lipiodol for intra-arterial administration.[1][2] this compound selectively accumulates in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. This is due to the unique characteristics of tumor vasculature, which is often leaky (hyperpermeable) and has poor lymphatic drainage, leading to the trapping of large molecules like this compound within the tumor.[2]
Q2: What are the most common side effects observed with this compound/Lipiodol therapy?
A2: The most frequently reported side effect is a transient fever (37-39°C) for 1-3 days after administration, occurring in about 40-50% of patients.[2] Unlike many conventional chemotherapies, this compound therapy is associated with minimal to no bone marrow suppression (myelosuppression), renal toxicity, or liver toxicity, due to its targeted delivery.[2][3]
Q3: What are the more severe, though less common, side effects associated with intra-arterial this compound infusion?
A3: In the context of intra-arterial infusion for hepatocellular carcinoma, more severe side effects can occur, primarily related to vascular complications. These include hepatic artery occlusion, which was observed in 19% of patients in one study, decreased hepatic functional reserve, and liver atrophy, which could lead to delayed liver failure.[4] These adverse events are often linked to excessive infusion and retention of the drug in the hepatic arteries.[4]
Q4: How can the risk of severe vascular side effects be minimized?
A4: Careful administration and monitoring are crucial. The risk of vascular side effects is associated with the induction of arterial injuries from excess infusion.[4] Therefore, optimizing the dosage and infusion technique is critical. Additionally, monitoring the retention of Lipiodol via imaging can help in assessing the risk, as excessive retention in the hepatic vascular beds is linked to a higher likelihood of future vascular complications. The use of vascular modulators to enhance tumor-specific delivery may also play a role in reducing off-target effects.
Troubleshooting Guides
Issue 1: High Incidence of Transient Fever
-
Problem: A significant number of subjects are developing a transient fever (37-39°C) within 1-3 days of this compound/Lipiodol administration.
-
Cause: This is a known and common side effect of this compound/Lipiodol therapy.[2] The exact mechanism is not fully elucidated but is thought to be related to the inflammatory response to the drug conjugate or its components at the tumor site.
-
Solution:
-
Symptomatic Management: The fever is typically transitory and can be managed with standard antipyretic medications according to a pre-approved protocol.[2]
-
Monitoring: Closely monitor the patient's temperature and overall condition to ensure the fever is transient and not a sign of a more severe complication like infection.
-
Patient Communication: Inform patients and animal care staff about this common side effect to ensure appropriate monitoring and management.
-
Issue 2: Hepatic Vascular Complications (e.g., Arterial Occlusion)
-
Problem: Post-administration imaging reveals signs of hepatic artery occlusion, or liver function tests indicate a decline in hepatic reserve.
-
Cause: This is a potential complication of intra-arterial this compound/Lipiodol infusion, often due to arterial injury from excessive drug concentration or infusion volume.[4]
-
Solution:
-
Optimize Infusion Protocol: Review and refine the infusion protocol. The average amount of this compound that led to occlusion in one study was 6.8 mg.[4] Consider reducing the total dose or the concentration of this compound in the Lipiodol.
-
Selective Catheterization: Ensure the catheter is placed as selectively as possible in the artery feeding the tumor to minimize exposure of healthy liver tissue.
-
Monitor Lipiodol Retention: Use CT scans immediately after administration to assess the distribution and retention of this compound/Lipiodol. Excessive accumulation in the hepatic artery is a risk factor for subsequent complications.
-
Consider Vascular Modulators: For future experiments, consider a protocol involving vascular modulators to enhance tumor-specific uptake and potentially reduce the required dose, thereby lowering the risk of vascular injury.
-
Quantitative Data on Side Effects
| Side Effect | Incidence Rate | Notes | Source |
| Fever (transient) | 40-50% | Typically low-grade (37-39°C) and lasts for 1-3 days. Can be managed with routine protocols. | [2] |
| Right Hepatic Artery Occlusion | 19% (15 out of 78 patients) | Observed in patients with hepatocellular carcinoma treated with intra-arterial this compound. Associated with an average infused amount of 6.8 mg. | [4] |
| Bone Marrow Suppression | Not observed | This compound/Lipiodol therapy is noted for its lack of significant myelosuppression. | [2][3] |
| Renal or Hepatic Toxicity | Not observed | Aside from vascular-related complications, significant renal or hepatic toxicity is not a common feature of this therapy. | [2][3] |
Experimental Protocols
Protocol 1: General Preparation and Administration of this compound/Lipiodol
-
Objective: To prepare and administer this compound dissolved in Lipiodol via intra-arterial infusion for tumor targeting.
-
Materials:
-
Lyophilized this compound powder
-
Sterile Lipiodol (ethiodized oil)
-
Sterile glass syringe
-
Catheter for intra-arterial infusion
-
-
Procedure:
-
Reconstitution: Aseptically dissolve the lyophilized this compound powder in Lipiodol to the desired concentration. The exact concentration may need to be optimized based on the tumor model and size.
-
Visual Inspection: Visually inspect the this compound/Lipiodol solution for any particulate matter or discoloration. The solution should be clear and pale yellow to amber. Do not use if particulate matter is present or the color has darkened.
-
Syringe Preparation: Draw the this compound/Lipiodol solution into a sterile glass syringe. Use promptly after preparation.
-
Catheterization: Under appropriate anesthesia and surgical procedures for animal models, or using standard interventional radiology techniques for clinical applications, guide a catheter to the artery supplying the target tumor.
-
Infusion: Slowly infuse the this compound/Lipiodol solution through the catheter. The infusion rate should be slow and controlled to avoid rapid changes in blood pressure and to allow for even distribution within the tumor vasculature.
-
Monitoring: Monitor vital signs throughout the procedure. For liver-directed therapy, post-infusion imaging (e.g., CT scan) is recommended to confirm the selective deposition of the this compound/Lipiodol in the tumor.
-
Protocol 2: Conceptual Use of Vascular Modulators to Enhance this compound Delivery (Generalized)
-
Objective: To theoretically enhance the tumor-selective delivery of this compound/Lipiodol and potentially reduce side effects by manipulating vascular tone.
-
Disclaimer: A specific, detailed protocol for the combined use of Angiotensin II and a vasodilator with this compound is not available in the reviewed literature. The following is a generalized, conceptual protocol based on the administration of these agents individually. This should be adapted and validated in preclinical models.
-
Phase 1: Angiotensin II-Induced Hypertension
-
Preparation: Prepare an intravenous infusion of Angiotensin II.
-
Administration: Infuse Angiotensin II to induce a controlled hypertensive state. The goal is to constrict normal blood vessels while tumor blood vessels, which lack smooth muscle, remain open, thus preferentially directing blood flow to the tumor.
-
Monitoring: Continuously monitor blood pressure to maintain it within a target hypertensive range.
-
-
Phase 2: this compound/Lipiodol Infusion
-
While maintaining the hypertensive state, administer this compound/Lipiodol via intra-arterial infusion as described in Protocol 1. The increased pressure gradient towards the tumor is hypothesized to enhance the delivery and penetration of the drug.
-
-
Phase 3: Administration of a Vasodilator (e.g., Sodium Nitroprusside)
-
Preparation: Prepare an intravenous infusion of a vasodilator like sodium nitroprusside. The solution must be protected from light.[5][6] It should be diluted in 5% dextrose solution.[5][6]
-
Administration: Following the this compound/Lipiodol infusion, administer the vasodilator to counteract the effects of Angiotensin II and return blood pressure to baseline. The infusion rate should be carefully titrated, starting at a low dose (e.g., 0.3-0.5 mcg/kg/min) and adjusted based on continuous blood pressure monitoring.[5][6][7]
-
Monitoring: Continuous blood pressure monitoring is essential during the administration of sodium nitroprusside due to its potent hypotensive effects.[6][7]
-
Visualizations
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Caption: Troubleshooting workflow for this compound side effects.
References
- 1. Anticancer effects of arterial administration of the anticancer agent this compound with lipiodol on metastatic lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Principle and therapeutic effect of lipophilic anticancer agent [this compound/lipiodol]: selective targeting with oily contrast medium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Intra-arterial infusion of this compound for treatment of patients with hepatocellular carcinoma--adverse reactions and complications] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium Nitroprusside [bcg.jdrcomputers.co.uk]
- 6. litfl.com [litfl.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
SMANCS/Lipiodol Administration Technical Support Center
Welcome to the technical support center for SMANCS/Lipiodol administration. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, characterization, and administration of this compound/Lipiodol formulations in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound/Lipiodol and why is it used in research?
A: this compound is a conjugate of the antitumor protein neocarzinostatin (B611948) (NCS) and a copolymer of styrene-maleic acid (SMA).[1] This conjugation enhances the lipophilicity and stability of NCS.[2] Lipiodol, an iodized poppy seed oil, serves as a drug delivery vehicle.[2][3] When this compound is dissolved in Lipiodol, the formulation can be selectively delivered and retained in tumor tissues, particularly hypervascularized tumors, for an extended period.[2][3] This is attributed to the enhanced permeability and retention (EPR) effect and the lack of lymphatic clearance in tumor tissues.[2][4] In research, this system is explored for targeted cancer therapy, allowing for high local drug concentrations with reduced systemic toxicity.[2][3]
Q2: What are the main challenges encountered when preparing this compound/Lipiodol formulations?
A: The primary challenge is achieving a stable water-in-oil (w/o) emulsion. The stability and properties of the emulsion are highly dependent on the preparation method, the ratio of the aqueous drug solution to Lipiodol, and the mixing energy applied.[5][6][7] Inconsistent preparation techniques can lead to rapid phase separation, variable droplet sizes, and unpredictable drug release profiles.
Q3: What are the critical quality attributes of a this compound/Lipiodol emulsion for experimental use?
A: Key quality attributes include:
-
Emulsion Type: A water-in-oil (w/o) emulsion is generally desired for sustained release.
-
Droplet Size and Distribution: Uniform and small droplet sizes contribute to better stability and more predictable drug release.
-
Stability: The emulsion should remain stable for a sufficient period to allow for administration without significant phase separation.
-
This compound Concentration and Homogeneity: The concentration of this compound should be known and uniformly distributed throughout the Lipiodol phase.
-
In Vitro Release Profile: The rate and extent of this compound release should be characterized to ensure the formulation meets the desired therapeutic window.
Q4: What are the common side effects or toxicities observed with this compound/Lipiodol administration in preclinical and clinical studies?
A: Due to its high molecular weight, this compound can cause anaphylactic reactions.[8] It can also cause tissue damage if not administered selectively, potentially leading to complications like gastric ulcers if it enters adjacent arterioles.[8] A common, but usually transient, side effect is fever.[1][2] Notably, severe bone marrow suppression or renal and hepatic toxicity are generally not observed due to the targeted nature of the delivery.[1][2]
Troubleshooting Guides
Formulation and Emulsion Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid phase separation of the emulsion | Inadequate mixing energy or incorrect ratio of aqueous phase to Lipiodol. The preparation method is not optimized. | Use a standardized mixing method, such as the repetitive pumping technique between two syringes connected by a 3-way stopcock. Ensure a sufficient number of exchanges (e.g., >20) to create a stable emulsion. Optimize the water-to-oil ratio; a lower aqueous phase volume (e.g., 1:3 or 1:4) generally yields more stable w/o emulsions.[5][6][9] |
| Inconsistent droplet size | Non-standardized emulsification process. | Employ a consistent pumping speed and number of exchanges during preparation.[9] Consider using a pumping emulsification device for more controlled and reproducible results. |
| Low this compound loading in Lipiodol | Poor solubility of this compound in the aqueous phase before emulsification. | Ensure this compound is fully dissolved in the aqueous phase before adding it to Lipiodol. The use of a small amount of a suitable co-solvent might be explored, but its impact on stability must be evaluated. |
| Precipitation of this compound during storage | The formulation is not stable at the storage temperature. | Store the formulation at a controlled temperature as recommended. Assess the stability of the formulation at different temperatures to determine the optimal storage conditions. |
In Vivo Administration Challenges
| Problem | Potential Cause | Troubleshooting Steps |
| Catheter blockage during intra-arterial infusion | Large emulsion droplet size or aggregation. The presence of particulate matter. | Filter the this compound solution before emulsification. Ensure the emulsion has a small and uniform droplet size. Administer the emulsion slowly and at a constant rate. |
| Off-target embolization | The viscosity of the emulsion is too low. The infusion rate is too high. | Consider using a higher viscosity Lipiodol formulation if available.[10] Control the infusion rate carefully to avoid reflux into non-target vessels. |
| Animal distress or adverse reaction post-administration | Anaphylactic reaction to this compound.[8] Off-target effects causing tissue damage.[8] | Monitor animals closely for signs of anaphylaxis. Have appropriate supportive care available. Refine the administration technique to ensure selective delivery to the target tissue. |
Experimental Protocols
Protocol 1: Preparation of this compound/Lipiodol Emulsion
Objective: To prepare a stable water-in-oil (w/o) emulsion of this compound in Lipiodol for research use.
Materials:
-
This compound powder
-
Sterile aqueous vehicle (e.g., saline or a suitable buffer)
-
Lipiodol® Ultra-Fluid
-
Two sterile 10 mL Luer-lock syringes
-
One sterile 3-way stopcock
Methodology:
-
Prepare this compound Solution: Dissolve the required amount of this compound powder in the sterile aqueous vehicle to achieve the desired final concentration. For example, to prepare a 1 mg/mL final concentration in a 1:3 aqueous to Lipiodol ratio, dissolve 1 mg of this compound in 1 mL of the aqueous vehicle.
-
Syringe Preparation: Draw the this compound aqueous solution into one 10 mL syringe. Draw the corresponding volume of Lipiodol into the second 10 mL syringe (e.g., 3 mL for a 1:3 ratio).
-
Emulsification: Connect both syringes to the 3-way stopcock.
-
Initiate the emulsification by repeatedly and rapidly pushing the plungers back and forth, forcing the contents from one syringe to the other. This process is known as the "pumping" or "push-pull" method.
-
Perform a minimum of 20 pumping exchanges to ensure the formation of a stable and uniform emulsion.[9]
-
Visual Inspection: After emulsification, visually inspect the formulation for homogeneity. A stable emulsion should appear opaque and uniform without any visible phase separation.
Protocol 2: Characterization of this compound/Lipiodol Emulsion
Objective: To assess the quality and characteristics of the prepared this compound/Lipiodol emulsion.
1. Emulsion Type Determination (Drop Test):
- Place a drop of the emulsion into a beaker of water. If the drop disperses, it is an oil-in-water (o/w) emulsion. If the drop remains intact, it is a water-in-oil (w/o) emulsion.
- Conversely, place a drop of the emulsion onto a filter paper impregnated with an oil-soluble dye. If the drop spreads and takes on the color of the dye, it is a w/o emulsion.
2. Droplet Size Analysis:
- Use light microscopy or a laser diffraction particle size analyzer to determine the mean droplet size and size distribution of the emulsion. A small and narrow distribution is desirable for stability.
3. Stability Assessment:
- Transfer a known volume of the emulsion into a graduated cylinder or a specialized stability analyzer (e.g., Turbiscan).
- Monitor the emulsion over time at room temperature for any signs of phase separation (creaming, coalescence, or breaking). Quantify the volume of the separated aqueous phase, if any, at set time points. Stable emulsions should show minimal separation over several hours.[6]
4. In Vitro this compound Release Assay (Dialysis Method):
- Load a known amount of the this compound/Lipiodol emulsion into a dialysis bag with a molecular weight cut-off (MWCO) that allows the passage of free this compound but retains the Lipiodol droplets.
- Place the dialysis bag in a beaker containing a known volume of release medium (e.g., phosphate-buffered saline with a surfactant to maintain sink conditions).
- Keep the release medium at 37°C and under constant stirring.
- At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
- Quantify the concentration of this compound in the aliquots using a suitable analytical method (e.g., HPLC or a protein quantification assay).
- Calculate the cumulative percentage of this compound released over time.
Quantitative Data
The following tables provide examples of quantitative data that are important for the formulation and characterization of this compound/Lipiodol. Note that some data are derived from studies using other drugs (e.g., doxorubicin) with Lipiodol, as specific quantitative data for this compound formulation in a research context is limited in publicly available literature.
Table 1: Influence of Formulation Parameters on Emulsion Stability (Doxorubicin/Lipiodol Model)
| Lipiodol/Aqueous Ratio | Injection Method | Mean Stability (minutes) | Emulsion Type |
| 2:1 | Bolus | 47 ± 43 | Variable |
| 3:1 | Bolus | 372 ± 276 | Mostly w/o |
| 2:1 | Incremental/Continuous | 96 ± 101 | w/o |
| 3:1 | Incremental/Continuous | 326 ± 309 | w/o |
| (Data adapted from studies on doxorubicin/Lipiodol emulsions)[6][7] |
Table 2: Physicochemical Properties of this compound and Lipiodol
| Parameter | This compound | Lipiodol |
| Molecular Weight | Approx. 16 kDa | N/A (mixture of fatty acid ethyl esters) |
| Composition | Conjugate of neocarzinostatin and poly(styrene-co-maleic acid)[1] | Iodized ethyl esters of fatty acids of poppy seed oil |
| Solubility | Soluble in aqueous solutions; the SMA component imparts lipophilicity | Oil-based, immiscible with water |
| Appearance | White to off-white powder | Pale yellow to amber oily liquid |
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound leading to DNA damage and cell death.
Experimental Workflow
References
- 1. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Tumor selective drug delivery with lipid contrast medium (this compound/lipiodol): sustained antitumor effect, enhanced diagnostic value and quantification of dosage regimen] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Targeting cancer chemotherapy using lipiodol as a carrier of anticancer drugs for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Parameters for Stable Water-in-Oil Lipiodol Emulsion for Liver Trans-Arterial Chemo-Eembolization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Tumor-targeted chemotherapy with lipid contrast medium and macromolecular anticancer drug (this compound) for renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to SMANCS Treatment
Welcome to the technical support center for SMANCS (Styrene-Maleic Acid Neocarzinostatin). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during pre-clinical and clinical investigations of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues related to treatment resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polymer-conjugated anticancer agent. Its active component, neocarzinostatin (B611948) (NCS), is an enediyne antibiotic that causes DNA strand scission, leading to cell cycle arrest and apoptosis.[1][2] The conjugation of NCS to a styrene-maleic acid copolymer enhances its accumulation in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[3] When administered with an oily contrast medium like Lipiodol, this compound exhibits high tumor selectivity.
Q2: What are the potential mechanisms of resistance to this compound treatment?
While direct studies on this compound resistance are limited, based on its mechanism of action as a DNA-damaging agent and its nature as a polymer-drug conjugate, several potential resistance mechanisms can be inferred:
-
Enhanced DNA Repair: Tumor cells can upregulate DNA repair pathways, such as Base Excision Repair (BER), Nucleotide Excision Repair (NER), Homologous Recombination (HR), and Non-Homologous End Joining (NHEJ), to counteract the DNA strand breaks induced by this compound.[4][5][6][7] Cells with proficient DNA repair mechanisms may exhibit reduced sensitivity to this compound.[8][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and thereby its efficacy.[10] This is a common mechanism of multidrug resistance in cancer.[10]
-
Alterations in the Tumor Microenvironment (TME): The TME can influence treatment efficacy. For instance, hypoxia, a common feature of solid tumors, can contribute to drug resistance.[11][12]
-
Activation of Pro-survival Signaling Pathways: Cancer cells may activate alternative signaling pathways to evade apoptosis triggered by this compound-induced DNA damage. Pathways such as PI3K/AKT and MAPK have been implicated in resistance to other cancer therapies.[11][13]
-
Reduced Drug Uptake and Intracellular Release: For polymer-drug conjugates, inefficient cellular uptake or impaired release of the active drug (neocarzinostatin) within the tumor cell can lead to reduced cytotoxicity.
Q3: Are there any known combination therapies to overcome this compound resistance?
While specific combination therapies to counteract this compound resistance have not been extensively documented, general strategies for overcoming resistance to DNA-damaging agents may be applicable. These include:
-
Combination with DNA Repair Inhibitors: Co-administration of inhibitors targeting key DNA repair proteins (e.g., PARP inhibitors) could sensitize resistant tumors to this compound.[4][14]
-
Combination with Agents Targeting Survival Pathways: Combining this compound with inhibitors of pro-survival signaling pathways (e.g., PI3K/AKT inhibitors) could enhance its apoptotic effects.
-
Modulation of the Tumor Microenvironment: Strategies to alleviate hypoxia or modulate the immune response within the TME could improve this compound efficacy.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting experiments where resistance to this compound is observed.
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Reduced cytotoxicity (high IC50) in vitro compared to sensitive cell lines. | 1. Enhanced DNA repair capacity in the resistant cell line.2. Increased drug efflux.3. Reduced drug uptake or intracellular release. | 1. Assess DNA Repair Pathway Activity: Compare the expression and activity of key DNA repair proteins (e.g., PARP, BRCA1/2, proteins involved in NER and NHEJ) between sensitive and resistant cells using Western blotting or functional assays.2. Evaluate Drug Efflux: Measure the expression of ABC transporters (e.g., P-glycoprotein) by qPCR or Western blotting. Use efflux pump inhibitors (e.g., verapamil) to see if sensitivity to this compound is restored.3. Measure Intracellular Drug Accumulation: Quantify the uptake of fluorescently labeled this compound in sensitive versus resistant cells using flow cytometry or fluorescence microscopy. |
| Tumor regrowth in vivo after initial response to this compound treatment. | 1. Acquired resistance through genetic or epigenetic alterations.2. Activation of pro-survival signaling pathways.3. Changes in the tumor microenvironment. | 1. Analyze Resistant Tumors: Perform genomic and transcriptomic analysis of the relapsed tumors to identify mutations or changes in gene expression related to DNA repair, drug transport, or survival pathways.2. Investigate Signaling Pathways: Use techniques like phosphoproteomics or Western blotting to identify activated pro-survival pathways in the resistant tumors.3. Characterize the Tumor Microenvironment: Analyze the resistant tumors for markers of hypoxia and changes in immune cell infiltration. |
| Lack of initial tumor response to this compound treatment in vivo (primary resistance). | 1. Pre-existing high DNA repair capacity.2. Intrinsic high expression of drug efflux pumps.3. Poor tumor vascularization affecting EPR-mediated drug delivery. | 1. Baseline Characterization of Tumors: Before treatment, analyze tumor biopsies for the expression of DNA repair proteins and drug transporters.2. Assess Tumor Perfusion and Permeability: Use imaging techniques to evaluate the tumor vasculature and the extent of the EPR effect in the tumor model. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds.
Table 1: In Vitro Cytotoxicity of this compound and Neocarzinostatin (NCS)
| Cell Line | Compound | IC50 (nM) | Reference |
| Various tumor cell lines | This compound | 3.2 - 20 | [2] |
| Various tumor cell lines | NCS | 3.2 - 20 | [2] |
| Human skin fibroblasts | This compound | ~50 | [2] |
| Human skin fibroblasts | NCS | ~100 | [2] |
| Normal rat hepatocytes | This compound | ~500 | [2] |
| Normal rat hepatocytes | NCS | ~500 | [2] |
Table 2: Clinical Efficacy of this compound in Renal Cell Carcinoma (without metastases)
| Treatment Group | 5-Year Survival Rate | 10-Year Survival Rate | Reference |
| This compound/Lpd Infusion | 83.0% | 75.2% | [15] |
| No this compound Infusion | 84.6% | 78.9% | [15] |
Note: The median tumor size was significantly larger in the this compound/Lpd infusion group.
Table 3: Clinical Efficacy of this compound in Renal Cell Carcinoma (with metastases)
| Treatment Group | 3-Year Survival Rate | 5-Year Survival Rate | Reference |
| This compound/Lpd Infusion | 23.0% | 12.8% | [15] |
| No this compound Infusion | 19.3% | 9.7% | [15] |
Experimental Protocols
Detailed experimental protocols should be optimized for specific laboratory conditions. The following are general methodologies for key experiments.
1. In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo® Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. DNA Damage Assessment (Comet Assay)
-
Cell Treatment: Treat cells with this compound for a short period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis buffer to remove cell membranes and proteins, leaving the DNA.
-
Electrophoresis: Perform electrophoresis under alkaline or neutral conditions to separate fragmented DNA from intact DNA.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize it under a fluorescence microscope. The "comet tail" of fragmented DNA can be quantified using appropriate software.
3. Western Blot Analysis for DNA Repair Proteins
-
Protein Extraction: Lyse this compound-treated and untreated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against specific DNA repair proteins (e.g., PARP, γH2AX, RAD51).
-
Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Potential mechanisms of resistance to this compound treatment.
Caption: A logical workflow for troubleshooting this compound resistance.
References
- 1. Neocarzinostatin - Wikipedia [en.wikipedia.org]
- 2. Cytotoxicity of this compound in comparison with other anticancer agents against various cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Insights into the DNA damage response and tumor drug resistance | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Combating resistance to DNA damaging agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | DNA Repair Pathways in Cancer Therapy and Resistance [frontiersin.org]
- 8. Neocarzinostatin-mediated DNA damage and repair in wild-type and repair-deficient Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "DNA-DAMAGING REACTIONS OF NEOCARZINOSTATIN (ANTIBIOTICS, DNA REPAIR, C" by WEN-LIN KUO [digitalcommons.library.tmc.edu]
- 10. Molecular Bases of Drug Resistance in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanisms of drug resistance in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. DNA damage and metabolic mechanisms of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tumor-targeted chemotherapy with this compound in lipiodol for renal cell carcinoma: longer survival with larger size tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
SMANCS Dosage Optimization for Large Tumors: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of SMANCS (Styrene Maleic Acid Neocarzinostatin) for large tumors. It includes troubleshooting guides and frequently asked questions to address specific experimental challenges.
Troubleshooting Guide
This guide addresses common issues encountered during this compound-based experiments, particularly in the context of large solid tumors.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor tumor response despite adequate this compound dosage. | 1. Heterogeneous Lipiodol distribution: In large tumors, vascularity can be uneven, leading to poor delivery of the this compound/Lipiodol emulsion to all tumor regions. 2. Rapid washout: Highly vascularized tumors might clear the emulsion too quickly. 3. Tumor biology: The tumor may have inherent resistance to Neocarzinostatin. | 1. Optimize injection technique: Use super-selective catheterization of tumor-feeding arteries. Consider multi-site injections for very large tumors. Confirm distribution with intra-procedural imaging. 2. Adjust emulsion stability: A more stable water-in-oil emulsion can provide more sustained release. Experiment with different this compound to Lipiodol ratios (e.g., 1:2 vs. 1:3) and mixing techniques (e.g., number of pumping exchanges). 3. Combination therapy: Consider combining this compound with other therapeutic modalities. |
| High systemic toxicity observed. | 1. Emulsion instability: A poorly formed this compound/Lipiodol emulsion can lead to premature drug release into systemic circulation. 2. Shunting: Arteriovenous shunts within the tumor can divert the emulsion directly into the systemic circulation. | 1. Ensure stable emulsion: Prepare the emulsion immediately before use. Follow a standardized and validated protocol for emulsion preparation. 2. Angiographic evaluation: Carefully assess for the presence of shunts before infusion. If significant shunting is present, this compound/Lipiodol may not be a suitable treatment. |
| Inconsistent results between experiments. | 1. Variability in tumor models: Differences in tumor size, vascularity, and growth rate can impact outcomes. 2. Inconsistent this compound/Lipiodol preparation: Minor variations in the preparation method can alter the emulsion's properties. 3. Operator variability: Differences in the administration technique can affect drug delivery. | 1. Standardize tumor models: Use well-characterized cell lines and establish clear criteria for tumor size at the start of treatment. 2. Standardize emulsion preparation: Use a consistent protocol, including the type of syringe, stopcock, and number of passes. 3. Consistent administration: Ensure the same experienced personnel perform the administrations, following a detailed SOP. |
| Difficulty in assessing tumor response accurately. | 1. Lipiodol retention: Retained Lipiodol can interfere with imaging-based tumor size measurements (e.g., RECIST criteria). 2. Necrosis vs. viable tumor: Imaging may not always differentiate between necrotic and viable tumor tissue. | 1. Use appropriate imaging modalities: Contrast-enhanced CT or MRI can help differentiate viable, enhancing tumor from retained Lipiodol. 2. Incorporate functional imaging: Consider PET scans to assess metabolic activity. 3. Histological analysis: For preclinical studies, histology remains the gold standard for confirming tumor necrosis. |
Frequently Asked Questions (FAQs)
Q1: How does tumor size impact this compound dosage?
A1: Large tumors often have a complex and heterogeneous vasculature, which can affect the distribution and retention of the this compound/Lipiodol emulsion. While a universally defined dose-adjustment protocol for large tumors is not established, some clinical data suggests that a higher dose per unit of tumor volume or area may be necessary. For hepatocellular carcinoma, a dose of more than 0.25 mg/cm² of the maximum cut-surface area has been associated with complete tumor necrosis. In studies on renal cell carcinoma, patients with larger tumors (≥100 mm) showed better survival rates when treated with this compound/Lipiodol, suggesting that this therapy can be effective for large tumors.[1]
Q2: What is the rationale for using Lipiodol with this compound?
A2: this compound is formulated with Lipiodol, an oily contrast medium, for selective delivery to and retention in hypervascular tumors.[2] This is based on the Enhanced Permeability and Retention (EPR) effect, where the abnormal tumor vasculature and poor lymphatic drainage lead to the accumulation of macromolecules and lipid-based formulations.[3] The this compound/Lipiodol emulsion is retained in the tumor, allowing for sustained local release of this compound and minimizing systemic exposure and toxicity.[2]
Q3: What are the key considerations for preparing the this compound/Lipiodol emulsion?
A3: The stability of the water-in-oil emulsion is critical for efficacy and safety. Key factors include the ratio of the aqueous drug solution to Lipiodol, the mixing method (e.g., number of pumping exchanges between syringes via a three-way stopcock), and the temperature of the components. A stable emulsion ensures that this compound remains within the Lipiodol droplets until it reaches the tumor. Instability can lead to premature drug release and systemic side effects.[4][5]
Q4: What are the common side effects of this compound/Lipiodol administration, and how can they be managed?
A4: The most common side effect is a transient, low-grade fever.[6] Other potential adverse events include abdominal pain and, in rare cases, complications related to the arterial catheterization. Due to the targeted delivery, severe systemic side effects like myelosuppression are generally not observed.[2][7] Management is typically supportive, including antipyretics for fever. Careful monitoring during and after the procedure is essential.
Q5: How can I monitor the efficacy of this compound treatment in a preclinical setting?
A5: Tumor response can be monitored by serial measurements of tumor volume using calipers for subcutaneous models or imaging (micro-CT, MRI, or ultrasound) for orthotopic models. It is also important to monitor changes in tumor markers if available. At the end of the study, histological analysis of the excised tumors is crucial to determine the extent of necrosis and confirm the anti-tumor effect.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on this compound.
Table 1: this compound Dosage in Clinical Studies
| Cancer Type | This compound Concentration in Lipiodol | Total this compound Dose per Patient | Reference(s) |
| Renal Cell Carcinoma | 1.0 or 1.5 mg/mL | Varied | [1] |
| Renal Cell Carcinoma | 3-20 mg/mL | 3-57 mg | [7] |
| Hepatocellular Carcinoma | Not specified | >0.25 mg/cm² of max cut-surface area | |
| Hepatocellular Carcinoma | Not specified | 36 mg (total over 7 procedures) | [8] |
Table 2: Survival Outcomes in Renal Cell Carcinoma Patients Treated with this compound/Lipiodol
| Tumor Size | Treatment Group | 5-Year Survival Rate | 10-Year Survival Rate | Reference |
| ≥100 mm | This compound/Lpd Infusion | 70.4% | 61.6% | [1] |
| ≥100 mm | No Infusion | 64.6% | 50.9% | [1] |
Experimental Protocols
Representative Protocol for this compound/Lipiodol Emulsion Preparation
This protocol is a generalized representation based on common practices described in the literature.
-
Materials:
-
This compound sterile powder
-
Sterile water for injection or saline
-
Lipiodol Ultra-Fluid
-
Two sterile Luer-lock syringes (e.g., 10 mL)
-
One sterile three-way stopcock
-
-
Procedure:
-
Reconstitute the this compound powder with the appropriate volume of sterile water or saline to achieve the desired concentration.
-
Draw the this compound solution into one syringe and the desired volume of Lipiodol into the other syringe. The typical ratio of aqueous this compound solution to Lipiodol is 1:2 or 1:3.
-
Connect both syringes to the three-way stopcock.
-
Prepare the water-in-oil emulsion by repeatedly and forcefully pushing the contents of the syringes back and forth through the stopcock for a specified number of exchanges (e.g., 20-30 times).
-
Visually inspect the emulsion for homogeneity. A stable emulsion will appear uniform and opaque.
-
Use the prepared emulsion immediately to prevent separation.
-
Protocol for In Vivo Efficacy Study in a Subcutaneous Tumor Model
-
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID)
-
Inject tumor cells (e.g., 1 x 10⁶) subcutaneously into the flank.
-
Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., saline)
-
Group 2: this compound/Lipiodol emulsion at Dose 1
-
Group 3: this compound/Lipiodol emulsion at Dose 2
-
(Additional dose levels as required for dose-escalation)
-
-
Administration (simplified for preclinical model):
-
Anesthetize the animal.
-
Administer the this compound/Lipiodol emulsion via intratumoral injection. For a more clinically relevant model, administration would be via a catheter into a feeding artery, which requires specialized surgical skills.
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days. Calculate volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health status.
-
At the study endpoint, euthanize the animals and excise the tumors for weighing and histological analysis.
-
-
Data Analysis:
-
Compare tumor growth rates and final tumor volumes between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
-
Evaluate the extent of tumor necrosis from histology slides.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound action via the EPR effect and DNA damage.
Experimental Workflow: Dose-Escalation Study
Caption: Workflow for a preclinical this compound dose-escalation study.
References
- 1. fda.gov [fda.gov]
- 2. friendsofcancerresearch.org [friendsofcancerresearch.org]
- 3. dctd.cancer.gov [dctd.cancer.gov]
- 4. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 5. Techniques to Form a Suitable Lipiodol-Epirubicin Emulsion by Using 3-Way Stopcock Methods in Transarterial Chemoembolization for Liver Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Size-Dependent EPR Effect of Polymeric Nanoparticles on Tumor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
Technical Support Center: Long-Term Stability of SMANCS in Oily Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Styrene Maleic Acid Neocarzinostatin (SMANCS) in oily formulations.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in an oily formulation compared to an aqueous solution?
A1: this compound exhibits significantly greater stability in an oily medium, such as Lipiodol, compared to an aqueous environment.[1] The lipophilic nature of the this compound conjugate contributes to this enhanced stability, protecting it from hydrolytic degradation.[1]
Q2: What are the primary factors that can affect the long-term stability of this compound in an oily formulation?
A2: Several factors can influence the stability of this compound in an oily formulation, including:
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light Exposure: Photodegradation can occur, so protection from light is crucial.
-
Oxidation: The oily vehicle itself can be prone to oxidation, which may affect the stability of the dissolved this compound.
-
pH of any aqueous microenvironment: Although in an oily formulation, residual water or contact with aqueous phases can impact stability. This compound is most stable at a pH between 4.9 and 6.0.[1]
-
Formulation Components: The specific type of oil and any other excipients can interact with this compound and affect its stability.
Q3: What are the visual signs of instability in a this compound oily formulation?
A3: Visual indicators of instability can include:
-
Phase Separation: The separation of the oily and any potential aqueous components into distinct layers.
-
Color Change: A noticeable change in the color of the formulation.
-
Precipitation: The formation of solid particles within the oily solution.
-
Cloudiness: A loss of clarity in the formulation.
Troubleshooting Guides
Issue 1: Phase Separation or Emulsion Breakdown
Symptoms:
-
The oily formulation appears cloudy or separates into distinct layers over time.
-
Visible droplets of an aqueous phase may appear.
Possible Causes:
-
Improper Emulsification Technique: If preparing a water-in-oil emulsion, the technique may not have been sufficient to create a stable formulation.
-
Temperature Fluctuations: Changes in temperature during storage can disrupt the emulsion's stability.
-
Incompatible Components: The oil, this compound, or other excipients may not be fully compatible, leading to separation.
Solutions:
-
Optimize Emulsification Process: If creating an emulsion, ensure proper homogenization techniques are used. For a simple solution of this compound in oil, ensure the this compound is fully dissolved.
-
Control Storage Temperature: Store the formulation at the recommended temperature and avoid freeze-thaw cycles.
-
Evaluate Component Compatibility: Ensure all components of the formulation are compatible. It may be necessary to test different oily vehicles.
Issue 2: Degradation of this compound Detected by Analytical Methods
Symptoms:
-
HPLC analysis shows a decrease in the main this compound peak and the appearance of new peaks corresponding to degradation products.
-
Loss of biological activity of the this compound.
Possible Causes:
-
Exposure to Light: The formulation may not have been adequately protected from light during storage or handling.
-
Oxidation: The oily vehicle or this compound itself may be undergoing oxidation.
-
Inappropriate Storage Temperature: The formulation may have been stored at a temperature that is too high.
Solutions:
-
Protect from Light: Store the formulation in light-resistant containers (e.g., amber vials) and minimize exposure to light during experiments.
-
Use of Antioxidants: Consider the addition of a suitable antioxidant to the oily formulation to prevent oxidative degradation.
-
Re-evaluate Storage Conditions: Ensure the formulation is stored at the appropriate temperature, typically refrigerated (2-8 °C) for long-term stability.
Data Presentation
While specific long-term stability data for this compound in various oily formulations is not extensively published, the following tables provide a template for researchers to structure their own stability studies.
Table 1: Template for Long-Term Stability Study of this compound in Oily Formulation
| Time Point | Storage Condition | Appearance | This compound Assay (%) | Total Degradation Products (%) |
| Initial | 2-8°C | Clear, light yellow solution | 100.0 | 0.0 |
| 3 Months | 2-8°C | |||
| 6 Months | 2-8°C | |||
| 9 Months | 2-8°C | |||
| 12 Months | 2-8°C | |||
| 18 Months | 2-8°C | |||
| 24 Months | 2-8°C |
Table 2: Template for Accelerated Stability Study of this compound in Oily Formulation
| Time Point | Storage Condition | Appearance | This compound Assay (%) | Total Degradation Products (%) |
| Initial | 25°C / 60% RH | Clear, light yellow solution | 100.0 | 0.0 |
| 1 Month | 25°C / 60% RH | |||
| 3 Months | 25°C / 60% RH | |||
| 6 Months | 25°C / 60% RH | |||
| Initial | 40°C / 75% RH | Clear, light yellow solution | 100.0 | 0.0 |
| 1 Month | 40°C / 75% RH | |||
| 3 Months | 40°C / 75% RH | |||
| 6 Months | 40°C / 75% RH |
Experimental Protocols
Protocol 1: Preparation of this compound in Oily Formulation
Objective: To prepare a stable solution of this compound in an oily vehicle (e.g., Lipiodol).
Materials:
-
This compound powder
-
Oily vehicle (e.g., Lipiodol)
-
Sterile, light-resistant vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the this compound powder into a sterile, light-resistant vial.
-
Add the desired volume of the oily vehicle to the vial.
-
Vortex the mixture until the this compound is completely dissolved. This may take several minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the prepared formulation at the recommended temperature (e.g., 2-8°C) and protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound in Oily Formulation
Objective: To quantify the amount of intact this compound and detect any degradation products in an oily formulation.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a suitable buffer)
-
This compound reference standard
-
Oily formulation of this compound
-
Solvent for extraction (e.g., a mixture of hexane (B92381) and a polar organic solvent like acetonitrile or methanol)
-
Centrifuge
Procedure:
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately transfer a known amount of the this compound oily formulation into a centrifuge tube.
-
Add a specific volume of a non-polar solvent (e.g., hexane) to dilute the oil.
-
Add a specific volume of a polar organic solvent (e.g., acetonitrile or methanol) to extract the this compound.
-
Vortex the mixture vigorously for several minutes to ensure thorough extraction.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the polar solvent layer containing the this compound.
-
If necessary, repeat the extraction of the oil layer to ensure complete recovery of this compound.
-
Combine the polar extracts and dilute to a known volume with the mobile phase.
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject a known volume of the prepared sample solution.
-
Run the HPLC method with a suitable gradient program to separate this compound from its degradation products.
-
Monitor the elution profile at an appropriate UV wavelength.
-
Identify and quantify the this compound peak by comparing its retention time and peak area to that of a reference standard.
-
Identify and quantify any degradation product peaks.
Visualizations
Caption: Experimental workflow for this compound oily formulation stability testing.
References
Technical Support Center: Enhancing Tumor Selectivity of SMANCS and Other Macromolecular Drugs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with the macromolecular drug SMANCS (styrene-maleic acid neocarzinostatin) and similar therapeutics.
I. Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to aid in resolving experimental hurdles.
1. In Vitro Cytotoxicity Assays
Question: My in vitro cytotoxicity assay with this compound shows inconsistent IC50 values across experiments. What are the potential causes and solutions?
Answer: Inconsistent IC50 values in cytotoxicity assays are a common issue. Several factors can contribute to this variability. Refer to the table below for potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase and not over-confluent at the time of treatment. |
| Inconsistent Seeding Density | Optimize and strictly adhere to a standardized cell seeding density for all experiments. Even slight variations can significantly impact results. |
| This compound Formulation and Stability | Prepare fresh this compound solutions for each experiment. If using a stock solution, avoid multiple freeze-thaw cycles. Ensure complete solubilization of this compound in the culture medium. |
| Assay Protocol Variability | Standardize all incubation times (cell plating, drug treatment, and assay reagent incubation). Ensure thorough mixing of reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the microplate for experimental data, as they are prone to evaporation. Fill perimeter wells with sterile PBS or media. |
2. In Vivo Tumor Models
Question: I am observing low tumor accumulation of this compound in my xenograft mouse model. How can I improve tumor targeting?
Answer: Low tumor accumulation is a significant challenge in macromolecular drug delivery. The primary mechanism for passive targeting is the Enhanced Permeability and Retention (EPR) effect, which can be heterogeneous.[1][2] Here are strategies to enhance tumor accumulation:
-
Enhancing the EPR Effect: Various strategies can be employed to modulate the tumor microenvironment and enhance the EPR effect.[3][4][5]
-
Active Targeting: Conjugating targeting ligands to this compound can improve its specificity for tumor cells.
Question: My in vivo imaging results for this compound biodistribution are showing high background signal and artifacts. What could be the issue?
Answer: In vivo imaging artifacts can obscure the true biodistribution of your macromolecular drug. Consider the following troubleshooting tips:
| Potential Cause | Troubleshooting Steps |
| Autofluorescence | Select a fluorophore with an emission spectrum in the near-infrared (NIR) range (700-900 nm) to minimize tissue autofluorescence.[1] |
| Suboptimal Imaging Parameters | Optimize acquisition settings such as exposure time, binning, and laser power for your specific imaging system and fluorescent probe. |
| Probe Instability | Ensure the fluorescent label is stably conjugated to this compound and does not detach in vivo. |
| Animal Diet | Use a low-fluorescence or chlorophyll-free diet for the animals to reduce background signal from the gastrointestinal tract. |
| Image Analysis | Use appropriate software to subtract background fluorescence and correct for tissue autofluorescence. |
3. This compound/Lipiodol Formulation
Question: The this compound/Lipiodol emulsion I prepared is unstable and separates quickly. How can I improve its stability?
Answer: The stability of the this compound/Lipiodol emulsion is critical for effective trans-arterial chemoembolization (TACE).[6][7][8][9] Here are key considerations for preparation:
-
Ratio of Components: A common starting point is a 2:1 or 3:1 ratio of Lipiodol to the aqueous this compound solution.[9]
-
Mixing Technique: Use two syringes connected by a three-way stopcock. Vigorously pump the mixture back and forth for at least 20 cycles to create a stable water-in-oil emulsion.[6]
-
Order of Mixing: Inject the aqueous phase into the Lipiodol phase.[6]
-
Temperature: Ensure both components are at room temperature before mixing.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use and optimization of this compound.
1. General Concepts
What is this compound and how does it work? this compound is a conjugate of the protein antitumor agent neocarzinostatin (B611948) and the polymer styrene-maleic acid.[10][11] Its macromolecular nature allows it to accumulate preferentially in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[10][11] The neocarzinostatin component then exerts its cytotoxic effects.
What is the Enhanced Permeability and Retention (EPR) effect? The EPR effect is a phenomenon characteristic of solid tumors where the newly formed blood vessels are leaky and the lymphatic drainage is poor.[12][13][14][15][16] This allows macromolecules and nanoparticles (typically >40 kDa) to extravasate into the tumor interstitium and be retained for extended periods, leading to higher drug concentrations in the tumor compared to healthy tissues.[12]
2. Improving Tumor Selectivity
How can the EPR effect be enhanced? Several strategies can be used to augment the EPR effect and improve drug delivery to tumors. These can be broadly categorized as pharmacological and physical methods.[2][3][4][5]
What are active targeting strategies for macromolecular drugs like this compound? Active targeting involves conjugating the drug carrier with ligands that bind to specific receptors overexpressed on the surface of cancer cells.[3][17] This enhances cellular uptake and can further improve tumor selectivity. Common targeting ligands include antibodies, peptides, and small molecules.
What are the challenges associated with conjugating targeting ligands to polymers? Challenges include achieving a consistent ligand-to-polymer ratio, ensuring the biological activity of the ligand is maintained after conjugation, and potential immunogenicity of the final conjugate.[17]
3. Experimental Design and Data Interpretation
What are typical IC50 values for this compound in cancer cell lines? The IC50 values for this compound are generally in the nanomolar range and can vary depending on the cell line.
| Cell Line | IC50 (nM) |
| HeLa (Cervical Cancer) | ~3.2-20 |
| L1210 (Leukemia) | ~3.2-20 |
| B16 (Melanoma) | ~3.2-20 |
| Human Skin Fibroblasts (Normal) | ~50 |
| Chick Embryonic Fibroblasts (Normal) | ~100 |
| Rat Hepatocytes (Normal) | ~500 |
| Data synthesized from multiple sources.[17] |
How can I quantify the biodistribution of this compound in vivo? In vivo biodistribution can be quantified using various imaging techniques, provided this compound is appropriately labeled. Common methods include:
-
Fluorescence Imaging: this compound can be conjugated with a near-infrared (NIR) fluorescent dye for optical imaging.[1][18]
-
Radiolabeling: Labeling this compound with a radionuclide allows for quantification using techniques like SPECT or PET imaging.
What quantitative improvements in tumor accumulation can be expected with EPR enhancement strategies? The degree of improvement can vary significantly depending on the tumor model and the specific strategy employed.
| Enhancement Strategy | Reported Fold-Increase in Tumor Accumulation |
| Angiotensin II-induced Hypertension | 2-4 fold[19] |
| Nitric Oxide (NO) Donors (e.g., Nitroglycerin) | 2-3 fold[20] |
| Vascular Endothelial Growth Factor (VEGF) Inhibitors | Variable, can normalize vasculature and improve delivery |
| Extracellular Matrix Degrading Enzymes (e.g., Collagenase) | Can improve penetration within the tumor |
| Data synthesized from multiple sources. |
III. Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines and experimental conditions is recommended.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
2. Preparation of this compound/Lipiodol Emulsion
This protocol describes a common method for preparing a water-in-oil emulsion of this compound with Lipiodol for preclinical studies.[6][7]
-
Materials:
-
This compound solution (aqueous)
-
Lipiodol
-
Two sterile Luer-lock syringes (e.g., 10 mL and 5 mL)
-
One sterile three-way stopcock
-
-
Procedure:
-
Draw the desired volume of Lipiodol into the larger syringe.
-
Draw the corresponding volume of the this compound aqueous solution into the smaller syringe. A common ratio is 2:1 or 3:1 Lipiodol to this compound solution.
-
Connect both syringes to the three-way stopcock.
-
Inject the this compound solution into the Lipiodol-containing syringe.
-
Rapidly and forcefully push the plunger of the syringes back and forth for at least 20 cycles to create a homogenous and stable emulsion.
-
Visually inspect the emulsion for uniformity. A stable emulsion should appear opaque and not separate quickly.
-
IV. Mandatory Visualizations
Caption: The Enhanced Permeability and Retention (EPR) Effect.
Caption: Workflow for Improving Tumor Selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. hiyka.com [hiyka.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Strategies to Improve Antitumor Drug Delivery by Increasing EPR Effect [journal11.magtechjournal.com]
- 5. Approaches to Improve EPR-Based Drug Delivery for Cancer Therapy and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interventionalnews.com [interventionalnews.com]
- 7. Evaluation of novel formulations for transarterial chemoembolization: combining elements of Lipiodol emulsions with Drug-eluting Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques to Form a Suitable Lipiodol-Epirubicin Emulsion by Using 3-Way Stopcock Methods in Transarterial Chemoembolization for Liver Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Permeability and Retention (EPR) Effect Based Tumor Targeting: The Concept, Application and Prospect [jscimedcentral.com]
- 13. researchgate.net [researchgate.net]
- 14. Effective permeation and retention effect [epr effect | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cytotoxicity of this compound in comparison with other anticancer agents against various cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Biodistribution Studies of Nanoparticles Using Fluorescence Imaging: A Qualitative or Quantitative Method? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent advancement in nanomaterial-encapsulated drug delivery vehicles for combating cancer, COVID-19, and HIV-like chronic diseases - Materials Advances (RSC Publishing) DOI:10.1039/D2MA01075E [pubs.rsc.org]
- 20. Quantification of Available Ligand Density on the Surface of Targeted Liposomal Nanomedicines – NanoFCM [nanofcm.com]
Technical Support Center: SMANCS Delivery and the EPR Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the limitations of the Enhanced Permeability and Retention (EPR) effect for Styrene-Maleic Acid Neocarzinostatin (B611948) (SMANCS) delivery.
Frequently Asked Questions (FAQs)
Q1: What is the EPR effect and how is it relevant for this compound delivery?
The Enhanced Permeability and Retention (EPR) effect is a phenomenon of passive drug targeting to solid tumors.[1][2] It is characterized by two main features:
-
Enhanced Permeability: Tumor blood vessels are often poorly formed and leaky, with gaps between endothelial cells that are larger than in healthy tissues. This allows macromolecules and nanoparticles, like this compound, to pass from the bloodstream into the tumor tissue.[3][4]
-
Enhanced Retention: Tumors typically have poor lymphatic drainage. Once this compound particles enter the tumor interstitium, their clearance is significantly reduced, leading to their accumulation.[1][5]
This compound, a conjugate of the protein neocarzinostatin and a styrene-maleic acid copolymer, was one of the first macromolecular drugs for which this tumor-selective accumulation was observed, leading to the initial concept of the EPR effect.[6][7]
Q2: What are the primary limitations of the EPR effect for this compound delivery?
The main challenge is the high degree of heterogeneity of the EPR effect.[1][8][9] This variability exists between different tumor types, between tumors in different patients, and even within a single tumor.[9] Key factors contributing to this heterogeneity and limiting this compound delivery include:
-
Tumor Blood Flow: Many advanced or large tumors have suppressed or obstructed blood flow due to issues like vascular clots, leading to poor delivery of this compound to the tumor site.[8][10]
-
Vascular Permeability: Not all tumor vessels are equally leaky. The degree of permeability can vary significantly, impacting how much this compound can extravasate into the tumor.[4][5]
-
Dense Extracellular Matrix (ECM): Some tumors, like pancreatic cancers, are characterized by a dense stroma and high levels of collagen and hyaluronan.[9][11] This dense ECM can act as a physical barrier, preventing the penetration of this compound particles deep into the tumor tissue.[11]
-
High Interstitial Fluid Pressure (IFP): The poor lymphatic drainage that contributes to retention can also lead to high pressure within the tumor, which can counteract the influx of this compound from the blood vessels.[9][12]
Q3: How do the physicochemical properties of this compound influence its delivery via the EPR effect?
The physicochemical properties of this compound and its formulation are critical for leveraging the EPR effect.[8] Key parameters include:
-
Size: Nanoparticles in the range of 100-200 nm are often considered optimal for exploiting the EPR effect while avoiding rapid clearance by the liver and spleen.[13] this compound itself has a molecular size of 16 kDa but can bind to albumin in the blood, increasing its effective size.[14]
-
Surface Charge: Neutral or negatively charged nanoparticles generally exhibit longer circulation times, which is crucial for allowing sufficient time for accumulation in the tumor via the EPR effect.
-
Formulation: this compound can be formulated in a lipid contrast medium (Lipiodol) for intra-arterial administration, which can enhance its local concentration and retention in tumors, particularly in hepatocellular carcinoma.[15][16]
Troubleshooting Guide
Problem: Low accumulation of this compound in the tumor model.
| Possible Cause | Troubleshooting Steps |
| Poorly vascularized tumor model. | Select a different tumor model known for higher vascular density. Characterize the vascularity of your chosen model using techniques like immunohistochemistry (e.g., CD31 staining) or dynamic contrast-enhanced imaging. |
| Low vascular permeability. | Consider strategies to enhance the EPR effect. This can include co-administration of vascular mediators like nitric oxide donors or angiotensin II.[7][15] Alternatively, physical methods like hyperthermia or sonoporation can be explored to transiently increase vessel permeability.[9] |
| High interstitial fluid pressure (IFP). | Use agents that can reduce IFP, such as those that degrade the extracellular matrix (e.g., hyaluronidase) or certain antihypertensive drugs that can decompress tumor vessels.[9][11] |
| Rapid clearance of this compound from circulation. | Verify the stability and size of your this compound formulation. Ensure that the nanoparticle size is within the optimal range for prolonged circulation (typically 100-200 nm).[13] Consider PEGylation or other surface modifications to reduce uptake by the reticuloendothelial system (RES). |
| Inappropriate animal model. | The EPR effect is often more pronounced in rapidly growing rodent xenograft models than in human tumors.[12] For more clinically relevant studies, consider using patient-derived xenograft (PDX) models or larger animal models with spontaneous tumors.[4] |
Problem: Heterogeneous distribution of this compound within the tumor.
| Possible Cause | Troubleshooting Steps |
| Dense tumor stroma impeding penetration. | Co-administer enzymes that degrade the ECM, such as collagenase or hyaluronidase, to improve the penetration of this compound into the tumor tissue.[11] |
| Poor blood flow in central tumor regions. | Use imaging techniques like DCE-MRI or perfusion CT to map blood flow within the tumor and correlate it with this compound distribution. Consider therapies that "normalize" the tumor vasculature to improve perfusion.[11] |
| This compound particles are too large to penetrate the tumor interstitium effectively. | If possible, optimize the size of the this compound formulation. Smaller nanoparticles may show better penetration into dense tumor tissue. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the EPR effect and nanoparticle delivery.
Table 1: Influence of Nanoparticle Size on Tumor Accumulation
| Particle Size (nm) | Tumor Accumulation (% Injected Dose/gram) | Key Observations |
| < 50 | Lower | May be cleared more rapidly or extravasate back into circulation. |
| 100 - 200 | Generally Higher | Considered optimal for balancing circulation time and extravasation.[13] |
| > 300 | Lower | More likely to be cleared by the spleen and liver.[13] |
Table 2: Biodistribution of Nanoparticles in Tumor-Bearing Mice (Median Values)
| Organ | Accumulation (% Injected Dose/gram) |
| Tumor | 3.4 |
| Liver | 17.56 |
| Spleen | 12.1 |
| Kidney | 3.1 |
| Lungs | 2.8 |
| Heart | 1.8 |
| Data from a meta-analysis of multiple nanoparticle types. |
Key Experimental Protocols
1. In Vivo Biodistribution Study of this compound
Objective: To quantify the accumulation of this compound in the tumor and major organs over time.
Methodology:
-
Labeling: this compound is labeled with a radioactive isotope (e.g., ¹²⁵I) or a near-infrared fluorescent dye.
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts) are used.
-
Administration: The labeled this compound formulation is administered intravenously (i.v.) via the tail vein.
-
Imaging (Optional): At various time points (e.g., 1, 4, 24, 48 hours), mice can be imaged using SPECT/CT (for radiolabeled this compound) or an in vivo fluorescence imaging system.
-
Organ Harvest: At the end of the experiment, mice are euthanized, and the tumor and major organs (liver, spleen, kidneys, lungs, heart) are harvested and weighed.
-
Quantification:
-
For radiolabeled this compound, the radioactivity in each organ is measured using a gamma counter.
-
For fluorescently labeled this compound, the organs are homogenized, and the fluorescence is measured with a plate reader against a standard curve.
-
-
Data Analysis: The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
2. Assessment of Tumor Vascular Permeability using Evans Blue Dye
Objective: To quantify the leakiness of tumor blood vessels.
Methodology:
-
Animal Model: Tumor-bearing mice are anesthetized.
-
Dye Injection: Evans Blue dye (which binds to serum albumin) is injected intravenously.
-
Circulation: The dye is allowed to circulate for a specific period (e.g., 30-60 minutes).
-
Perfusion: Mice are perfused with saline to remove the dye from the blood vessels.
-
Tumor Excision: The tumor is excised, weighed, and photographed.
-
Dye Extraction: The tumor is homogenized in a solvent (e.g., formamide) to extract the Evans Blue dye.
-
Quantification: The absorbance of the extracted dye is measured using a spectrophotometer, and the concentration is determined from a standard curve.
-
Data Analysis: The amount of Evans Blue per gram of tumor tissue is calculated as an index of vascular permeability.
Visualizations
Caption: Factors limiting the EPR effect for this compound delivery.
Caption: Troubleshooting workflow for poor this compound delivery.
References
- 1. 4.7. In Vivo Biodistribution Studies [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Analysis of the Enhanced Permeation and Retention (EPR) Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative Analysis of the Enhanced Permeation and Retention (EPR) Effect | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Perfusion CT for the assessment of tumour vascularity: which protocol? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. The Enhanced Permeability and Retention (EPR) Effect: The Significance of the Concept and Methods to Enhance Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. Systematic comparison of methods for determining the in vivo biodistribution of porous nanostructured injectable inorganic particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small-sized twin-nanoparticles normalize tumor vasculature to enhance tumor accumulation and penetration for potent eradication of cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantification of Tumor Vascular Permeability and Blood Volume by Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Biodistribution and in Vivo Activities of Tumor-Associated Macrophage-Targeting Nanoparticles Incorporated with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
SMANCS Technical Support Center: Mitigating Bone marrow Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing S-MANCS while minimizing bone marrow toxicity. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is SMANCS and how does it differ from neocarzinostatin (B611948) (NCS)?
This compound is a conjugate of the protein antitumor agent neocarzinostatin (NCS) and a synthetic copolymer, poly(styrene-co-maleic acid). This conjugation increases the molecular weight of the compound, which is a key factor in its reduced side effect profile.
Q2: Why does this compound exhibit lower bone marrow toxicity compared to NCS?
The reduced bone marrow toxicity of this compound is primarily attributed to its larger molecular size. This creates a "blood-bone marrow barrier," which limits the access of the macromolecular drug to the bone marrow, thereby sparing hematopoietic stem and progenitor cells.[1] In contrast, the smaller NCS molecule can more readily penetrate the bone marrow and exert its cytotoxic effects.
Q3: What is the mechanism of action of this compound?
The cytotoxic activity of this compound is derived from its NCS component. The chromophore of NCS, upon activation by intracellular thiols, generates radical species. These radicals attack the deoxyribose backbone of DNA, particularly at thymidylate and adenylate residues, causing single and double-strand breaks.[1] This DNA damage leads to cell cycle arrest and apoptosis.
Q4: What is the role of Lipiodol in this compound formulations?
This compound is often formulated with Lipiodol, an oily contrast medium, for intra-arterial administration. This formulation allows for tumor-targeted delivery due to the enhanced permeability and retention (EPR) effect in tumor tissues.[2][3] The this compound/Lipiodol emulsion selectively accumulates in the tumor neovasculature, leading to a high local concentration of the drug while minimizing systemic exposure and associated toxicities, including bone marrow suppression.[2][4]
Q5: What are the main side effects associated with this compound, aside from bone marrow toxicity?
While bone marrow suppression is significantly reduced with this compound compared to NCS, other potential side effects have been observed. The most common side effect reported in clinical studies with this compound/Lipiodol is a transitory fever.[4][5] Anaphylactic reactions, although rare, can also occur due to the high molecular weight of the conjugate.[6]
Troubleshooting Guides
Issue 1: Unexpectedly High Bone Marrow Toxicity
| Possible Cause | Troubleshooting Step |
| Incorrect Dosing | Verify dose calculations and ensure accurate administration. Consider performing a dose-response study to determine the optimal therapeutic window with minimal toxicity in your model. |
| Systemic leakage of this compound/Lipiodol | Refine the intra-arterial injection technique to ensure targeted delivery to the tumor. Use imaging techniques (e.g., CT scan) to confirm the localization of the Lipiodol emulsion within the tumor. |
| Instability of this compound/Lipiodol emulsion | Prepare the emulsion immediately before use. Ensure proper mixing technique to form a stable water-in-oil emulsion. The ratio of this compound to Lipiodol and the mixing speed can influence stability. |
| Animal model sensitivity | Different animal strains or species may exhibit varying sensitivities to this compound. Review literature for data on your specific model or conduct preliminary toxicity studies. |
Issue 2: this compound/Lipiodol Emulsion Instability
| Possible Cause | Troubleshooting Step |
| Improper mixing technique | Use two syringes connected by a three-way stopcock to create the emulsion. Pump the mixture back and forth for a set number of times (e.g., 20 times) to ensure proper emulsification. |
| Incorrect this compound to Lipiodol ratio | The ratio of the aqueous this compound solution to the oily Lipiodol is critical for emulsion stability. A higher ratio of Lipiodol to the aqueous phase generally results in a more stable water-in-oil emulsion. |
| Temperature variations | Prepare and handle the emulsion at a consistent room temperature. |
| Contamination | Use sterile techniques and components to prepare the emulsion to prevent degradation. |
Issue 3: Anaphylactic Reaction in Animal Models
Clinical Signs: Sudden respiratory distress, cyanosis, hypotension, and collapse.
Management Protocol:
-
Immediate Action: Stop the this compound infusion immediately.
-
Administer Epinephrine (B1671497): This is the first-line treatment for anaphylaxis. The dose will depend on the animal model and should be determined in consultation with a veterinarian.
-
Supportive Care: Provide respiratory support (e.g., oxygen) and fluid resuscitation to manage hypotension.
-
Adjunctive Therapies: Consider the use of antihistamines and corticosteroids, but only after epinephrine has been administered.
-
Monitoring: Closely monitor the animal's vital signs until they are stable.
Issue 4: Discrepancy Between In Vitro and In Vivo Toxicity Results
| Possible Cause | Troubleshooting Step |
| Pharmacokinetics and Biodistribution | In vitro assays do not account for the biodistribution of this compound. The reduced in vivo toxicity is largely due to the limited access of this compound to the bone marrow, a factor not replicated in standard cell culture. |
| Metabolism | The drug may be metabolized differently in vivo compared to in vitro. |
| Host factors | The complex biological environment in vivo, including immune responses and other physiological factors, can influence the drug's toxicity profile. |
| Limitations of in vitro models | Standard 2D cell cultures may not accurately reflect the complex 3D microenvironment of the bone marrow. Consider using more advanced in vitro models, such as 3D co-culture systems. |
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the reduced bone marrow toxicity of this compound compared to its parent compound, NCS.
| Parameter | Neocarzinostatin (NCS) | Pyran-NCS (this compound analog) | Fold Difference | Reference |
| Hematotoxicity | Baseline | 3 times less hematotoxic | 3.0x | [5] |
| LD50 | Baseline | 1.7-fold higher | 1.7x | [5] |
Experimental Protocols
Protocol 1: Assessment of Myelosuppression via Complete Blood Count (CBC)
Objective: To quantify the peripheral blood cell counts in animals treated with this compound.
Materials:
-
Animals (e.g., mice)
-
This compound/Lipiodol emulsion
-
Vehicle control (Lipiodol)
-
EDTA-coated microtubes for blood collection
-
Automated hematology analyzer
Procedure:
-
Baseline Blood Collection: Prior to treatment, collect a baseline blood sample (approximately 50-100 µL) from each animal via a suitable method (e.g., tail vein, saphenous vein).
-
This compound Administration: Administer this compound/Lipiodol or vehicle control to the respective groups via the intended route (e.g., intra-arterial).
-
Post-Dosing Blood Collection: Collect blood samples at predetermined time points (e.g., days 3, 7, 14, and 21) after administration.
-
CBC Analysis: Analyze the blood samples using an automated hematology analyzer to determine the counts of white blood cells (WBCs) with differential, red blood cells (RBCs), hemoglobin, hematocrit, and platelets.
-
Data Analysis: Compare the post-dosing CBC results to the baseline values and between the this compound-treated and control groups to determine the nadir (lowest point) and recovery of blood cell counts.
Protocol 2: Bone Marrow Cellularity Assessment
Objective: To determine the total number of nucleated cells in the bone marrow of this compound-treated animals.
Materials:
-
Animals (e.g., mice)
-
This compound/Lipiodol emulsion
-
Vehicle control (Lipiodol)
-
Dissection tools
-
Phosphate-buffered saline (PBS) with 2% Fetal Bovine Serum (FBS)
-
Syringes and needles (25-27 gauge)
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Animal Euthanasia and Bone Harvest: At the desired time point post-treatment, euthanize the animal and dissect the femurs and tibias.
-
Bone Marrow Isolation: Carefully remove the surrounding muscle tissue from the bones. Cut the ends of the bones and flush the bone marrow from the bones using a syringe with PBS containing 2% FBS into a collection tube.
-
Cell Suspension Preparation: Create a single-cell suspension by gently passing the bone marrow through a syringe and needle several times.
-
Cell Counting: Perform a cell count using a hemocytometer and trypan blue exclusion to determine the number of viable nucleated cells.
-
Data Expression: Express the bone marrow cellularity as the total number of viable cells per femur/tibia.
Protocol 3: Colony-Forming Cell (CFC) Assay
Objective: To assess the functionality of hematopoietic progenitor cells from the bone marrow of this compound-treated animals.
Materials:
-
Bone marrow cells isolated as described in Protocol 2
-
Methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO)
-
35 mm culture dishes
-
Incubator (37°C, 5% CO₂, and high humidity)
-
Inverted microscope
Procedure:
-
Cell Plating: Prepare a single-cell suspension of bone marrow cells. Based on a preliminary cell count, add a specific number of cells (e.g., 1 x 10⁴ to 5 x 10⁴ cells per dish for murine bone marrow) to the methylcellulose (B11928114) medium.
-
Mixing and Dispensing: Vortex the cell-methylcellulose mixture thoroughly. Let it stand for 5-10 minutes to allow air bubbles to escape. Dispense the mixture into 35 mm culture dishes.
-
Incubation: Place the culture dishes in a humidified incubator at 37°C with 5% CO₂ for 7-14 days.
-
Colony Counting and Identification: Using an inverted microscope, count and identify the different types of hematopoietic colonies (e.g., CFU-GM, BFU-E, CFU-GEMM) based on their morphology.
-
Data Analysis: Calculate the number of colonies per number of cells plated and compare the results between this compound-treated and control groups.
Visualizations
Caption: this compound's larger size limits its access to the bone marrow, reducing toxicity.
Caption: NCS-induced DNA damage pathway leading to apoptosis.
Caption: Workflow for assessing this compound-induced bone marrow toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of tumor-targeted delivery of macromolecular drugs, including the EPR effect in solid tumor and clinical overview of the prototype polymeric drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Techniques to Form a Suitable Lipiodol-Epirubicin Emulsion by Using 3-Way Stopcock Methods in Transarterial Chemoembolization for Liver Tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
SMANCS vs. Neocarzinostatin: A Comparative Guide to Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor activities of SMANCS (Styrene-Maleic Acid Neocarzinostatin) and its parent compound, neocarzinostatin (B611948). This compound is a polymer-conjugated formulation of neocarzinostatin designed to enhance its therapeutic index by improving tumor targeting and reducing systemic toxicity. This document details their mechanisms of action, presents comparative experimental data, and provides detailed protocols for key assays to facilitate further research and development in cancer therapeutics.
Executive Summary
Neocarzinostatin is a potent protein-based antitumor antibiotic that induces DNA damage and apoptosis in cancer cells. However, its clinical utility has been hampered by its short plasma half-life and systemic toxicity. This compound was developed to address these limitations by conjugating neocarzinostatin with styrene-maleic acid, a polymer that significantly increases its molecular weight. This modification allows this compound to preferentially accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. Experimental data suggests that this compound exhibits comparable or even superior cytotoxicity to neocarzinostatin in vitro, with the key advantage of improved tumor selectivity and a better safety profile in vivo.
Data Presentation
In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and neocarzinostatin against various cancer cell lines and normal cells, as determined by colony formation assays.
| Cell Line | Cell Type | This compound IC50 (nM) | Neocarzinostatin (NCS) IC50 (nM) |
| Tumor Cells | |||
| HeLa | Cervical Cancer | ~3.2 - 20 | ~3.2 - 20 |
| RL male 1 | Leukemia | ~3.2 - 20 | ~3.2 - 20 |
| Normal Cells | |||
| Human Skin Fibroblasts | Normal Fibroblast | ~100 | ~50 |
| Chick Embryonic Fibroblasts | Normal Fibroblast | Not specified | Not specified |
| Normal Rat Hepatocytes | Normal Hepatocyte | ~500 | ~500 |
Note: The IC50 values for tumor cells are presented as a range as reported in the source literature.
In Vivo Efficacy
Direct head-to-head comparative studies on tumor growth inhibition in vivo are limited. However, a study investigating the neutralizing effect of tiopronin (B1683173) on the toxicity of both agents provides insights into their therapeutic potential. In this study, a delayed administration of tiopronin following high-dose this compound treatment in tumor-bearing mice resulted in a significantly higher survival rate compared to the same protocol with neocarzinostatin. Specifically, 60% of mice treated with the this compound and tiopronin combination survived for more than 60 days, whereas all untreated control mice died within 20 days.[1] This suggests a superior therapeutic window for this compound in vivo.
Mechanisms of Action
Neocarzinostatin: DNA Damage and Apoptosis
Neocarzinostatin exerts its cytotoxic effects primarily through the induction of DNA strand breaks.[2] The non-protein chromophore of neocarzinostatin intercalates into the DNA and, upon activation, generates highly reactive radical species. These radicals attack the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[2][3] This extensive DNA damage triggers a cellular stress response, activating DNA damage response (DDR) pathways involving proteins such as H2AX, ATM, and Rad51, which ultimately leads to cell cycle arrest and programmed cell death (apoptosis).[4]
This compound: Enhanced Permeability and Retention (EPR) Effect
This compound retains the DNA-damaging mechanism of neocarzinostatin but has the added advantage of passive tumor targeting through the EPR effect.[5] Due to its larger molecular size, this compound circulates in the bloodstream for a longer period and preferentially extravasates through the leaky vasculature of solid tumors. Furthermore, the poor lymphatic drainage in tumor tissues leads to the retention and accumulation of this compound at the tumor site.[5][6] This targeted delivery mechanism aims to increase the drug concentration at the tumor while minimizing exposure to healthy tissues, thereby reducing systemic side effects.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Differential neutralizing effect of tiopronin on the toxicity of neocarzinostatin and this compound: a new rescue cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Neocarzinostatin-induced Rad51 nuclear focus formation is cell cycle regulated and aberrant in AT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of tumor-targeted delivery of macromolecular drugs, including the EPR effect in solid tumor and clinical overview of the prototype polymeric drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Tumor Targeting via EPR Effect for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: SMANCS/Lipiodol versus Conventional TACE for Hepatocellular Carcinoma
For researchers, scientists, and drug development professionals navigating the landscape of liver cancer therapies, this guide provides a detailed comparison of two transarterial chemoembolization (TACE) techniques: SMANCS/Lipiodol and conventional TACE (cTACE). This analysis is based on available experimental data to objectively evaluate their performance, protocols, and mechanisms of action.
At a Glance: this compound/Lipiodol vs. Conventional TACE
| Feature | This compound/Lipiodol | Conventional TACE (cTACE) |
| Active Agent | Styrene Maleic Acid Neocarzinostatin (B611948) (this compound) | Doxorubicin (B1662922), Cisplatin, Epirubicin, etc. |
| Delivery Vehicle | Lipiodol | Lipiodol emulsion |
| Embolic Agent | Lipiodol itself and optionally gelatin sponge | Gelatin sponge, PVA particles, or microspheres |
| Mechanism | Targeted drug delivery with high intratumoral concentration and ischemic effects. | Combination of cytotoxic effects from chemotherapy and ischemic effects from embolization.[1][2] |
Performance and Efficacy: A Review of Clinical Data
Direct head-to-head comparative studies with robust quantitative data between this compound/Lipiodol and modern conventional TACE protocols are limited. However, data from individual studies provide insights into their respective efficacies.
Tumor Response
One study comparing this compound/Lipiodol with an epirubicin-based cTACE regimen found no significant difference in complete tumor necrosis rates, with approximately 40% of cases in each group achieving this outcome.[3] Another study on cTACE reported objective response rates between 15% and 61%.[4] A study evaluating a combination of this compound and doxorubicin (an agent used in cTACE) reported a 20% response rate with the combination alone, which increased to 40% when combined with hyperthermia.[1]
Table 1: Tumor Response Rates
| Treatment | Study | Objective Response Rate (ORR) | Complete Response (CR) |
| This compound/Lipiodol | Yumoto et al. (1991)[1] | 20% | Not Reported |
| cTACE (Epirubicin) | [Anonymous Study][3] | Not Reported | ~40% |
| cTACE (Doxorubicin/Cisplatin) | Multiple Studies[4] | 15% - 61% | Not Reported |
Survival Outcomes
A study comparing this compound/Lipiodol TAE with epirubicin/Lipiodol TAE found no significant difference in survival periods.[3] For cTACE, one randomized controlled trial showed significantly better survival compared to symptomatic treatment, with 1- and 2-year survival rates of 57% and 31%, respectively.[4][5] Another trial reported 1- and 2-year survival probabilities of 82% and 63% for cTACE.[4]
Table 2: Survival Rates
| Treatment | Study | 1-Year Survival | 2-Year Survival | 3-Year Survival | Median Overall Survival |
| This compound/Lipiodol vs. cTACE (Epirubicin) | [Anonymous Study][3] | No significant difference reported | No significant difference reported | No significant difference reported | No significant difference reported |
| cTACE | Lo et al. (2002)[5] | 57% | 31% | 26% | Not Reported |
| cTACE | Llovet et al. (2002)[4] | 82% | 63% | Not Reported | Not Reported |
Safety and Adverse Events
Both procedures are associated with post-embolization syndrome, characterized by fever, abdominal pain, and nausea. Myelosuppression and liver dysfunction have also been reported. One comparative study noted no significant difference in the frequency and degree of side effects between this compound/Lipiodol and epirubicin-based cTACE.[3]
Table 3: Common Adverse Events
| Adverse Event | This compound/Lipiodol | Conventional TACE |
| Post-embolization Syndrome | Reported[1] | Common (60-80% of patients)[4] |
| Myelosuppression | Reported[1] | Can occur |
| Liver Dysfunction | Reported[1] | Risk of hepatic failure, especially with underlying liver disease[4] |
Experimental Protocols
This compound/Lipiodol TACE Protocol (General)
-
Patient Selection: Patients with unresectable hepatocellular carcinoma (HCC), often with good hepatic functional reserve.[3]
-
Agent Preparation: this compound is dissolved in Lipiodol.
-
Administration: The this compound/Lipiodol mixture is infused via a catheter superselectively into the tumor-feeding arteries.
-
Embolization (Optional): In some cases, this is followed by embolization with gelatin sponge particles.
-
Follow-up: Tumor response is typically assessed by dynamic CT one month after the procedure.[3]
Conventional TACE Protocol (Example with Doxorubicin)
-
Patient Selection: Patients with unresectable HCC, typically Barcelona Clinic Liver Cancer (BCLC) stage B.
-
Agent Preparation: An emulsion is created by mixing a chemotherapeutic agent (e.g., 50 mg of doxorubicin) with Lipiodol (e.g., 15 ml).[4] The mixture is prepared by repeatedly pushing the components between two syringes connected by a three-way stopcock.[6]
-
Administration: The emulsion is injected into the tumor-feeding artery.
-
Embolization: This is followed by the injection of an embolic agent, such as gelatin sponge particles, until stasis or near-stasis of blood flow is achieved.[4]
-
Follow-up: Imaging studies such as CT or MRI are performed at regular intervals (e.g., every 3 months) to assess tumor response.[7]
Mechanisms of Action and Signaling Pathways
This compound/Lipiodol: Targeted Drug Delivery
This compound is a conjugate of the protein antitumor agent neocarzinostatin and a polymer, which gives it lipophilic properties. When dissolved in the oily contrast medium Lipiodol, it can be selectively delivered to and retained in the hypervascularized tumor tissue. This is attributed to the Enhanced Permeability and Retention (EPR) effect, where the leaky tumor vasculature and poor lymphatic drainage lead to the accumulation of macromolecules. This results in a high and sustained concentration of the cytotoxic agent directly within the tumor, leading to cancer cell death.
Conventional TACE: Dual Action of Cytotoxicity and Ischemia
Conventional TACE employs a dual mechanism to induce tumor necrosis.[1][2] First, the intra-arterial delivery of a chemotherapeutic agent, such as doxorubicin, exerts a direct cytotoxic effect on the cancer cells. Doxorubicin intercalates into DNA, inhibiting topoisomerase II and leading to DNA damage and apoptosis. Second, the embolization of the tumor-feeding arteries with particles obstructs blood flow, causing ischemia and hypoxia, which further contributes to tumor cell death.
Visualizing the Mechanisms
Experimental Workflow: Comparative TACE Study
Caption: A typical workflow for a clinical trial comparing this compound/Lipiodol and conventional TACE.
Signaling Pathway: Doxorubicin-Induced Apoptosis in cTACE
References
- 1. Trans-catheter hepatic arterial injection of lipiodol soluble anti-cancer agent this compound and ADR suspension in lipiodol combined with arterial embolization and local hyperthermia for treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of the lipiodol staining... | F1000Research [f1000research.com]
- 3. Evaluation of two different transarterial chemoembolization protocols using Lipiodol and degradable starch microspheres in therapy of hepatocellular carcinoma: a prospective trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Current Practice of Transarterial Chemoembolization for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of transarterial lipiodol chemoembolization for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjpmr.com [wjpmr.com]
- 7. Frontiers | Multidisciplinary Taiwan consensus for the use of conventional TACE in hepatocellular carcinoma treatment [frontiersin.org]
SMANCS vs. The Field: A Comparative Analysis of Polymer-Conjugated Drugs in Oncology
For Immediate Release
In the landscape of advanced cancer therapeutics, polymer-drug conjugates (PDCs) have emerged as a promising strategy to enhance drug efficacy and minimize systemic toxicity. This guide provides a detailed comparison of SMANCS (Styrene-Maleic Acid Neocarzinostatin) with other notable polymer-conjugated drugs, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data.
Executive Summary
This compound, a conjugate of the antitumor antibiotic neocarzinostatin (B611948) and a styrene-maleic acid copolymer, has demonstrated significant clinical efficacy, particularly in the treatment of hepatocellular carcinoma.[1] Its mechanism of action, like many PDCs, leverages the Enhanced Permeability and Retention (EPR) effect for tumor-selective drug delivery.[2] This guide will compare the efficacy, safety, and mechanisms of this compound with other key PDCs, namely HPMA-doxorubicin and liposomal doxorubicin (B1662922) (Doxil®), providing a framework for evaluating their therapeutic potential.
Comparative Efficacy and Safety
The following table summarizes key performance indicators for this compound and other polymer-conjugated drugs based on available clinical and preclinical data. Direct head-to-head clinical trial data is limited, and thus, this table compiles findings from separate studies.
| Drug Conjugate | Active Agent | Polymer/Carrier | Indication(s) | Reported Efficacy | Key Toxicities | Citation(s) |
| This compound/Lipiodol | Neocarzinostatin | Styrene-Maleic Acid Copolymer | Hepatocellular Carcinoma | Objective tumor size reduction in ~90% of cases in a pilot study. For Child-Pugh A patients with limited intrahepatic metastasis, the 3-year survival rate is over 87%. | Transitory low-grade fever (40-50% of cases). No significant liver or bone marrow toxicity reported. | [1][2][3] |
| HPMA-Doxorubicin (PK1) | Doxorubicin | N-(2-hydroxypropyl)methacrylamide | Breast, Non-Small Cell Lung (NSCLC), Colorectal Cancer | Phase II: Partial responses in 3/14 evaluable breast cancer patients and 3/26 evaluable NSCLC patients (all anthracycline-naïve). No response in colorectal cancer. | Grade 3 neutropenia was more prominent in breast cancer patients (23.5%). Overall reduced anthracycline-type toxicity compared to free doxorubicin. | [4] |
| Pegylated Liposomal Doxorubicin (Doxil®/Caelyx®) | Doxorubicin | PEGylated Liposome | Ovarian Cancer, Breast Cancer, Multiple Myeloma, Kaposi's Sarcoma | At least comparable efficacy to conventional doxorubicin. | Palmar-plantar erythrodysesthesia (hand-foot syndrome) is the main dose-limiting toxicity. Significantly less cardiotoxicity, alopecia, and myelosuppression compared to conventional doxorubicin. | [1][5] |
Mechanism of Action: A Deeper Dive
The primary mechanism of action for this compound is the induction of DNA damage by its active component, neocarzinostatin. Upon release within the tumor microenvironment, neocarzinostatin's chromophore intercalates into the DNA, generating reactive radicals that cause both single and double-strand breaks.[6] This extensive DNA damage triggers a cellular stress response, leading to programmed cell death (apoptosis).
This compound-Induced DNA Damage and Apoptotic Pathway
The diagram below illustrates the signaling cascade initiated by this compound-induced DNA damage.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potency of these compounds. A common method to determine this is the MTT assay.
1. Cell Seeding:
-
Culture cancer cells (e.g., HepG2 for hepatocellular carcinoma) in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the polymer-conjugated drugs and their corresponding free drugs in an appropriate solvent.
-
Perform serial dilutions to obtain a range of desired concentrations.
-
Remove the old medium from the wells and add fresh medium containing the different drug concentrations. Include a vehicle control.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
3. MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
In Vivo Evaluation of the Enhanced Permeability and Retention (EPR) Effect
The EPR effect is a cornerstone of the efficacy of macromolecular drugs like this compound. Its evaluation in preclinical models is crucial.
1. Animal Model:
-
Use tumor-bearing mice (e.g., BALB/c mice with subcutaneously implanted tumors like C26 colon adenocarcinoma).
2. Fluorescently Labeled Conjugate:
-
Synthesize a fluorescently labeled version of the polymer-drug conjugate (e.g., by incorporating a near-infrared dye).
3. Administration and Imaging:
-
Intravenously inject the fluorescently labeled conjugate into the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 6, 24, and 48 hours), image the mice using an in vivo imaging system (IVIS).
4. Ex Vivo Analysis:
-
After the final imaging time point, euthanize the mice and excise the tumors and major organs (liver, spleen, kidneys, heart, lungs).
-
Image the excised tumors and organs to quantify the fluorescence intensity.
5. Quantification:
-
Analyze the images to determine the fluorescence intensity in the tumor and other organs, which correlates with the accumulation of the conjugate. A higher tumor-to-organ ratio indicates a more pronounced EPR effect.
The workflow for evaluating the EPR effect is depicted below.
References
- 1. Comparison of safety and toxicity of liposomal doxorubicin vs. conventional anthracyclines: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EPR-Effect Enhancers Strongly Potentiate Tumor-Targeted Delivery of Nanomedicines to Advanced Cancers: Further Extension to Enhancement of the Therapeutic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of HPMA copolymer-anticancer conjugates: clinical experience and lessons learnt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Free radical mechanisms in neocarzinostatin-induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
SMANCS in Oncology: A Comparative Analysis of Survival Rates and Therapeutic Protocols
For Immediate Release
A comprehensive analysis of clinical data on Styrene-Maleic Acid Neocarzinostatin (B611948) (SMANCS), a macromolecular anti-cancer agent, reveals its potential in improving survival rates for patients with specific types of cancer, particularly hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). This guide provides a detailed comparison of this compound with other established therapies, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Enhanced Tumor Targeting Through Macromolecular Drug Delivery
This compound is a conjugate of the protein anti-cancer agent neocarzinostatin and a synthetic copolymer, poly(styrene-co-maleic acid). This conjugation results in a high-molecular-weight compound that exhibits enhanced permeability and retention (EPR) effect, leading to its accumulation in tumor tissues. When administered arterially, particularly formulated with an oily contrast medium like Lipiodol, this compound demonstrates a high tumor-to-blood ratio, maximizing its therapeutic effect on cancer cells while minimizing systemic toxicity.
Survival Rate Analysis: this compound vs. Alternative Therapies
Quantitative data from clinical studies on this compound in hepatocellular carcinoma and renal cell carcinoma are summarized below, alongside data for commonly used alternative treatments for comparison.
Hepatocellular Carcinoma (HCC)
| Treatment Regimen | Patient Population | Endpoints | Survival Rate/Outcome |
| This compound-TACE | Unresectable HCC | 2-Year Survival Rate | 33%[1] |
| Sorafenib | Advanced HCC | Median Overall Survival | 10.7 months |
| Placebo | Advanced HCC | Median Overall Survival | 7.9 months |
Renal Cell Carcinoma (RCC)
| Treatment Regimen | Patient Population | Endpoints | Survival Rate/Outcome |
| This compound/Lipiodol Infusion + Surgery | Non-metastatic RCC | 5-Year Survival Rate | 83.0% |
| Surgery Alone | Non-metastatic RCC | 5-Year Survival Rate | 84.6% |
| This compound/Lipiodol Infusion + Surgery | Non-metastatic RCC (Tumor >100mm) | 5-Year Survival Rate | 70.4% |
| Surgery Alone | Non-metastatic RCC (Tumor >100mm) | 5-Year Survival Rate | 64.6% |
| Sunitinib | Metastatic RCC | Median Overall Survival | 26.4 months |
| Interferon-alfa | Metastatic RCC | Median Overall Survival | 21.8 months |
Experimental Protocols
This compound Administration in Hepatocellular Carcinoma (this compound-TACE)
The typical protocol for this compound-based transarterial chemoembolization (TACE) for unresectable HCC involves a superselective catheterization technique.[1]
-
Patient Selection: Patients with unresectable, hypervascular hepatocellular carcinoma are considered candidates.
-
Catheterization: A microcatheter is advanced into the hepatic artery feeding the tumor.
-
This compound Administration: this compound, dissolved in Lipiodol, is infused through the catheter.
-
Embolization: Following the infusion of this compound, gelatin sponge particles are injected to occlude the tumor's blood supply.[1]
-
Treatment Course: The procedure is typically repeated, with an average of 1.5 to 3 courses.[1]
This compound Administration in Renal Cell Carcinoma
For renal cell carcinoma, this compound is administered via intra-arterial infusion.
-
Patient Selection: Patients with unresectable or metastatic renal cell carcinoma, including liver metastases, are eligible.[2][3]
-
Catheterization: A catheter is inserted, typically via the femoral artery using the Seldinger method, and a microcatheter is selectively guided into the artery supplying the renal tumor or metastatic lesion.[3]
-
This compound Infusion: this compound dissolved in Lipiodol is infused through the microcatheter.[2][3]
-
Treatment Course: The infusion may be repeated at intervals.[2] In some cases, this is followed by surgical resection of the tumor.[2]
Mechanism of Action and Signaling Pathways
The cytotoxic effect of this compound is primarily attributed to its active component, neocarzinostatin (NCS), which is a radiomimetic drug that causes DNA damage. This leads to the activation of cellular DNA damage response (DDR) pathways.
The EPR effect is crucial for the tumor-specific delivery of this compound.
Upon internalization into the tumor cell, NCS is released and translocates to the nucleus where it induces DNA double-strand breaks. This damage activates the ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinase signaling pathways.[4][5][6] These pathways, in turn, trigger downstream effectors that lead to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[4][5][6]
References
- 1. [Combination of transcatheter arterial infusion of this compound and embolization (this compound-TAE) for hepatocellular carcinoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of renal cell carcinoma with intra-arterial administration of this compound dissolved in Lipiodol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical experience of treatment of liver metastasis of renal cell carcinoma treated with this compound/Lipiodol therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ATM and ATR: Sensing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of SMANCS and Zinostatin Stimalamer for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two related macromolecular anticancer agents, SMANCS (Styrene-Maleic Acid Neocarzinostatin) and zinostatin stimalamer. Both are derivatives of the antitumor antibiotic neocarzinostatin (B611948) and are primarily utilized in the treatment of hypervascular tumors, most notably hepatocellular carcinoma (HCC). This document summarizes available experimental data on their efficacy, toxicity, and pharmacokinetics, presents detailed experimental methodologies, and visualizes their shared mechanism of action.
Introduction to this compound and Zinostatin Stimalamer
This compound is a conjugate of the protein antitumor agent neocarzinostatin with a copolymer of styrene-maleic acid.[1] This conjugation enhances its lipophilicity and stability.[1] Zinostatin stimalamer is also a derivative of neocarzinostatin, developed to improve its pharmacological properties.[2] Both drugs leverage the enhanced permeability and retention (EPR) effect for tumor-targeted delivery, accumulating in tumor tissues due to their macromolecular nature and the leaky vasculature of tumors.[3] They are often administered intra-arterially in an oily formulation with Lipiodol to further enhance tumor-specific accumulation and retention.[1]
Mechanism of Action: DNA Damage and Apoptosis
The primary mechanism of action for both this compound and zinostatin stimalamer is the induction of DNA damage in cancer cells.[4][5] The active component, the neocarzinostatin chromophore, intercalates into the DNA and causes both single- and double-strand breaks.[2][6] This DNA damage triggers a cellular response that leads to cell cycle arrest and ultimately, programmed cell death (apoptosis).[6] The generation of reactive oxygen species (ROS) by the drugs further contributes to cellular stress and apoptosis.[6]
In Vivo Efficacy: A Comparative Overview
Direct head-to-head in vivo comparative studies between this compound and zinostatin stimalamer are limited in the public domain. However, data from separate clinical studies in patients with hepatocellular carcinoma (HCC) provide insights into their respective efficacy. It is important to note that direct comparison of these results should be approached with caution due to potential differences in study populations, disease stages, and treatment protocols.
| Parameter | This compound / Lipiodol | Zinostatin Stimalamer / Lipiodol |
| Indication | Hepatocellular Carcinoma (HCC) | Hepatocellular Carcinoma (HCC) |
| Response Rate | In patients with unresectable primary hepatoma, reductions in tumor size and alpha-fetoprotein were observed in 91% of cases. | In a Phase II study of transcatheter arterial embolization, the overall response rate (complete + partial response) was 40% (12/30 patients). |
| Survival | For Child-Pugh class A patients with intrahepatic metastasis in no more than three areas, the 3-year survival rate was over 87%. For combined Child-Pugh A and B patients with no distant metastasis, the 1, 2, and 3-year survival rates were 87%, 50%, and 35%, respectively. | The 1-, 3-, and 5-year survival rates were reported to be 90%, 55%, and 19%, respectively, in a study of transcatheter arterial embolization. |
In Vivo Toxicity and Safety Profile
Both this compound and zinostatin stimalamer, particularly when delivered via transarterial chemoembolization (TACE), exhibit a manageable safety profile with localized effects.
| Adverse Event | This compound / Lipiodol | Zinostatin Stimalamer / Lipiodol |
| Common Side Effects | The most common side effect is a transitory low-grade fever (40-50% of cases). | Grade 3 or 4 liver dysfunction was observed in one patient in a study of 30 patients. |
| Severe Toxicities | No significant bone marrow suppression, renal, or hepatic toxicity has been reported. | In a Phase I study of intravenous injection, the dose-limiting toxicity was thrombocytopenia. |
Pharmacokinetics and Tumor Targeting
The conjugation with a styrene-maleic acid copolymer and formulation with Lipiodol are key to the pharmacokinetic profiles of both drugs, enabling high accumulation and prolonged retention in tumor tissues.
| Parameter | This compound / Lipiodol | Zinostatin Stimalamer |
| Tumor Accumulation | Exhibits a high tumor-to-blood ratio (>1,000) when injected arterially in the oily formulation. | Designed for targeted release at the tumor site, minimizing impact on healthy cells. |
| In Vivo Degradation | This compound (approx. 25 kDa) is degraded in vivo to neocarzinostatin (approx. 11 kDa).[4] | As a derivative of neocarzinostatin, it is expected to undergo similar metabolic processes. |
| Administration Route | Primarily intra-arterial infusion. | Typically administered via intra-arterial infusion.[2] |
Experimental Protocols
While specific protocols vary between studies, the following outlines a general experimental workflow for in vivo evaluation of this compound or zinostatin stimalamer in a preclinical tumor model.
Animal Model and Tumor Induction
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are commonly used for xenograft studies.
-
Tumor Cell Line: A relevant cancer cell line, such as a human hepatocellular carcinoma cell line (e.g., HepG2), is selected.
-
Tumor Implantation: Tumor cells are implanted either subcutaneously or orthotopically into the liver to establish tumors. Tumor growth is monitored regularly by caliper measurements or imaging.
Dosing and Administration
-
Formulation: this compound or zinostatin stimalamer is dissolved in an oily contrast medium like Lipiodol.
-
Dosing: The dose is determined based on previous studies or dose-finding experiments.
-
Administration: For liver tumor models, the drug is often administered via intra-arterial injection into the hepatic artery to mimic the clinical route.
Efficacy and Toxicity Evaluation
-
Efficacy: Tumor volume is measured at regular intervals. At the end of the study, tumors are excised and weighed. Survival analysis is also a key endpoint.
-
Toxicity: Animal body weight and general health are monitored throughout the experiment. Blood samples may be collected for hematological and biochemical analysis. Major organs are collected at necropsy for histopathological examination.
Conclusion
This compound and zinostatin stimalamer are both valuable macromolecular anticancer agents with a shared mechanism of action centered on DNA damage. Their formulation with Lipiodol for intra-arterial delivery allows for effective tumor targeting, particularly in hepatocellular carcinoma. Based on available data from separate studies, both drugs demonstrate significant antitumor activity and a manageable safety profile in the clinical setting. However, the absence of direct comparative in vivo studies necessitates a cautious interpretation when evaluating their relative performance. Future head-to-head preclinical and clinical trials would be invaluable in providing a definitive comparison and guiding the optimal clinical application of these targeted therapies.
References
- 1. [this compound/lipiodol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Zinostatin Stimalamer used for? [synapse.patsnap.com]
- 3. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro mode of action, pharmacokinetics, and organ specificity of poly (maleic acid-styrene)-conjugated neocarzinostatin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinostatin Stimalamer - Definition (v1) by National Cancer Institute | Qeios [qeios.com]
- 6. What is the mechanism of Zinostatin Stimalamer? [synapse.patsnap.com]
Evaluating SMANCS-Induced Tumor Necrosis: A Comparative Guide to Imaging Modalities
For Researchers, Scientists, and Drug Development Professionals
The evaluation of tumor necrosis is a critical endpoint in pre-clinical and clinical oncology research, providing insights into therapeutic efficacy. Styrene-maleic acid neocarzinostatin (B611948) (SMANCS), a lipophilic derivative of the antitumor antibiotic neocarzinostatin, is known to induce tumor necrosis, in part by stimulating an anti-tumor immune response. This guide provides a comprehensive comparison of computed tomography (CT) with other key imaging and histological techniques for the quantitative and qualitative assessment of this compound-induced tumor necrosis.
Comparative Analysis of Tumor Necrosis Assessment Techniques
The choice of methodology for evaluating tumor necrosis depends on a variety of factors, including the required resolution, the need for longitudinal studies, and the specific research question. While histopathology remains the gold standard for its detailed microscopic evaluation, non-invasive imaging techniques such as CT, Magnetic Resonance Imaging (MRI), and Positron Emission Tomography (PET) offer the significant advantage of in vivo, longitudinal monitoring of therapeutic response.
Data Presentation: Quantitative Comparison of Imaging Modalities
The following table summarizes key quantitative parameters used to assess tumor necrosis with CT, MRI, and PET. It is important to note that direct comparative studies for this compound-induced necrosis across all modalities are limited; therefore, the data presented is a synthesis from various pre-clinical and clinical studies evaluating tumor necrosis.
| Modality | Parameter | Typical Quantitative Values for Necrotic Tissue | Notes |
| Computed Tomography (CT) | Hounsfield Units (HU) | < 30.2 HU in contrast-enhanced scans has been suggested as a threshold for necrosis in some tumor types.[1] | Non-enhancing areas on contrast-enhanced CT are indicative of necrosis.[2] |
| Tumor Volume Change | Variable; reduction in viable tumor volume is a key indicator. | Automated segmentation can improve accuracy and reproducibility.[3] | |
| Magnetic Resonance Imaging (MRI) | Lack of Gadolinium Enhancement | Non-enhancing regions are considered necrotic.[4] | Considered highly sensitive for detecting early necrosis.[4] |
| Apparent Diffusion Coefficient (ADC) | Higher ADC values are often associated with necrosis. | Can help differentiate tumor recurrence from treatment-induced necrosis.[5] | |
| Relative Cerebral Blood Volume (rCBV) | Lower rCBV is indicative of necrosis. | Perfusion MRI can provide functional information about tumor vasculature. | |
| Positron Emission Tomography (PET) | Standardized Uptake Value (SUV) | Low or no 18F-FDG uptake (hypometabolic regions) suggests necrosis.[6] | PET provides metabolic information, offering an earlier indication of treatment response than size-based criteria. |
| Lesion-to-Background Ratio | Lower ratios are characteristic of necrotic areas. | Co-registration with CT or MRI improves anatomical localization.[1][6] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible and comparable results in the evaluation of tumor necrosis. Below are representative protocols for CT, MRI, PET, and histopathology.
Contrast-Enhanced Computed Tomography (CT) Protocol for Murine Tumor Models
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) and place it on a heated bed to maintain body temperature.[7]
-
Contrast Agent Administration: Administer a contrast agent, such as a liposomal iodine agent, intravenously via the tail vein to enhance the visualization of vascularized tissue.
-
Imaging Parameters:
-
Image Acquisition: Acquire a series of projection images over a 360° rotation.
-
Image Reconstruction and Analysis: Reconstruct the projection images into a 3D volume. Necrotic regions are identified as areas with a lack of contrast enhancement, often in the tumor core. Quantitative analysis can be performed by measuring the volume of the non-enhancing regions.
Contrast-Enhanced Magnetic Resonance Imaging (MRI) Protocol for Murine Tumor Models
-
Animal Preparation: Anesthetize the mouse with isoflurane and position it within the MRI scanner. Use a warming system to maintain body temperature.
-
Contrast Agent Administration: Administer a gadolinium-based contrast agent intravenously.
-
Imaging Sequences:
-
Acquire T1-weighted images before and after contrast administration.
-
Acquire T2-weighted images to visualize edema and overall tumor morphology.
-
Diffusion-Weighted Imaging (DWI) can be performed to calculate ADC maps.
-
-
Image Analysis: Necrotic areas are typically identified as regions that do not enhance on post-contrast T1-weighted images.[4] Changes in ADC values can also be correlated with necrosis.
18F-FDG Positron Emission Tomography (PET) Protocol for Murine Tumor Models
-
Animal Preparation: Fast mice for 6-8 hours to reduce background 18F-FDG uptake. Anesthetize with isoflurane and maintain body temperature on a heating pad.[7]
-
Radiotracer Injection: Inject approximately 200-300 µCi of 18F-FDG intravenously.
-
Uptake Period: Allow for a 60-minute uptake period with the animal under anesthesia to ensure adequate tracer distribution.[7]
-
Imaging: Perform a whole-body PET scan, often followed by a CT scan for anatomical co-registration (PET/CT).
-
Image Analysis: Necrotic regions are identified as areas with significantly reduced or absent 18F-FDG uptake (photopenic areas) within the tumor.[6] Quantitative analysis involves measuring the Standardized Uptake Value (SUV) in different tumor regions.
Histopathological Assessment of Tumor Necrosis
-
Tissue Collection and Fixation: Euthanize the animal and excise the tumor. Fix the tumor in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections from the paraffin block and mount them on glass slides. Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Evaluation and Quantification: A pathologist examines the H&E stained slides under a microscope to identify areas of necrosis, which are characterized by a loss of cellular detail, eosinophilic cytoplasm, and pyknotic nuclei. The percentage of necrotic area relative to the total tumor area can be quantified using image analysis software.[8]
This compound-Induced Tumor Necrosis Signaling Pathway and Experimental Workflow
This compound Signaling Pathway Leading to Tumor Necrosis
This compound is a derivative of neocarzinostatin, and its mechanism of inducing tumor necrosis is multifaceted, involving direct cytotoxic effects and the stimulation of an anti-tumor immune response. Smac mimetics, which share a similar functional domain with this compound, have been shown to induce tumor necrosis by inhibiting Inhibitor of Apoptosis Proteins (IAPs), leading to the activation of caspase-8 and subsequent apoptosis or necroptosis. This process is often dependent on Tumor Necrosis Factor-alpha (TNF-α). This compound can also activate macrophages, polarizing them towards a pro-inflammatory M1 phenotype, which in turn release inflammatory cytokines like TNF-α, further promoting tumor cell death.
Caption: this compound-induced tumor necrosis pathway.
Experimental Workflow for Evaluating Tumor Necrosis with Computed Tomography
The following diagram illustrates a typical experimental workflow for assessing this compound-induced tumor necrosis in a preclinical setting using CT.
Caption: Workflow for CT evaluation of tumor necrosis.
References
- 1. Role of FDG‐PET/MRI, FDG‐PET/CT, and Dynamic Susceptibility Contrast Perfusion MRI in Differentiating Radiation Necrosis from Tumor Recurrence in Glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sketchviz.com [sketchviz.com]
- 3. medium.com [medium.com]
- 4. Comparative study of the quantitative accuracy of oncological PET imaging based on deep learning methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 8. Workflow of a Preclinical Robotic Magnetic Resonance Imaging-guided Focused Ultrasound Body System - PMC [pmc.ncbi.nlm.nih.gov]
SMANCS: A Dual-Action Anticancer Agent Leveraging Non-Specific Tumor Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SMANCS (Styrene Maleic Acid Neocarzinostatin), a polymer-conjugated anticancer agent, with other therapeutic alternatives. It highlights the unique dual-mechanism of this compound, combining direct tumor cytotoxicity with the induction of non-specific host-mediated immune resistance. This document details the experimental data supporting its efficacy, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Executive Summary
This compound is a conjugate of the proteinaceous antitumor antibiotic neocarzinostatin (B611948) (NCS) and the synthetic polymer, poly(styrene-co-maleic acid). This conjugation confers several advantages, including improved tumor targeting via the Enhanced Permeability and Retention (EPR) effect and a distinct immunomodulatory profile. This compound exhibits potent direct cytotoxicity against a broad range of tumor cells and, crucially, stimulates the host's innate immune system to mount a non-specific attack against tumors. This latter effect is primarily mediated through the activation of macrophages and Natural Killer (NK) cells, and the induction of key cytokines, particularly Interferon-gamma (IFN-γ).
Comparative Analysis of Direct Cytotoxicity
This compound, and its active component NCS, demonstrate significant cytotoxic effects across various cancer cell lines, often at nanomolar concentrations. The following table compares the 50% inhibitory concentration (IC50) of this compound and NCS with standard chemotherapeutic agents, cisplatin (B142131) and doxorubicin.
| Cell Line | Cancer Type | This compound IC50 (nM) | Neocarzinostatin (NCS) IC50 (nM) | Cisplatin IC50 (µM) | Doxorubicin IC50 (µM) |
| Various Tumor Lines | Various | 3.2 - 20 | - | - | - |
| C6 | Glioma | - | 493.64[1] | - | - |
| U87MG | Glioblastoma | - | 462.96[1] | - | - |
| HeLa | Cervical Cancer | - | - | ~1.5 - 5.0 | ~0.2 - 1.0 |
| MCF-7 | Breast Cancer | - | - | ~5.0 - 20.0 | ~0.5 - 2.5 |
| A549 | Lung Cancer | - | - | ~2.0 - 10.0 | ~0.1 - 0.6 |
| HepG2 | Hepatocellular Carcinoma | - | - | ~3.0 - 15.0 | ~0.4 - 12.18 |
| Human Skin Fibroblasts | Normal | ~100 | ~50 | - | - |
| Chick Embryonic Fibroblasts | Normal | ~100 | ~50 | - | - |
| Normal Rat Hepatocytes | Normal | ~500 | ~500 | - | - |
Note: IC50 values for Cisplatin and Doxorubicin are approximate ranges compiled from multiple sources and can vary significantly based on experimental conditions.
Mechanism of Action: A Two-Pronged Attack
This compound's antitumor activity stems from two distinct but complementary mechanisms:
2.1. Direct Cytotoxicity via DNA Damage: The neocarzinostatin component of this compound is a potent DNA-damaging agent. Its chromophore intercalates into the minor groove of DNA and, upon activation, generates diradicals that cause both single and double-strand breaks, ultimately leading to apoptosis.
2.2. Induction of Non-Specific Tumor Resistance: this compound acts as a biological response modifier, stimulating the host's innate immune system to recognize and eliminate tumor cells. This non-specific resistance is a key differentiator from many conventional chemotherapies.
Macrophage Activation
This compound stimulates macrophages, causing them to become cytostatic and actively suppress tumor growth.
Natural Killer (NK) Cell Augmentation
This compound enhances the cytotoxic activity of NK cells, which are crucial for the early recognition and elimination of malignant cells.
Interferon Induction
A critical component of this compound-induced immunity is the production of interferons. Studies have shown that this compound induces both IFN-α/β and IFN-γ, with IFN-γ playing a more dominant role in the antitumor effect. The production of IFN-γ is dependent on the interplay between T-cells and macrophages.
Experimental Protocols
In Vitro Cytotoxicity Assay (Colony Formation Assay)
This protocol assesses the ability of a single cell to grow into a colony, and the inhibitory effect of a compound on this process.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, NCS, and other comparator drugs
-
6-well plates
-
Crystal Violet staining solution (0.5% in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a low density (e.g., 500 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound or other test compounds for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Colony Formation: After the treatment period, wash the cells with PBS and replace the drug-containing medium with fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Staining: Wash the plates with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 20 minutes.
-
Quantification: Gently wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
Data Analysis: Calculate the percentage of colony formation inhibition for each drug concentration relative to the vehicle control. The IC50 value is the concentration of the drug that inhibits colony formation by 50%.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This assay measures the ability of NK cells (effector cells) to lyse target tumor cells.
Materials:
-
Effector cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells
-
Target cells: A susceptible tumor cell line (e.g., K562)
-
Chromium-51 (51Cr) as sodium chromate
-
Complete RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
96-well V-bottom plates
-
Gamma counter
Procedure:
-
Target Cell Labeling: Incubate target cells with 51Cr for 1-2 hours at 37°C. This allows the radioactive chromium to be taken up by the cells.
-
Washing: Wash the labeled target cells multiple times to remove excess, unincorporated 51Cr.
-
Co-culture: Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1) in a 96-well plate.
-
Controls:
-
Spontaneous release: Target cells incubated with medium alone (measures baseline leakage of 51Cr).
-
Maximum release: Target cells incubated with a detergent (e.g., Triton X-100) to induce complete lysis.
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the amount of 51Cr released into the supernatant using a gamma counter.
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Clinical Efficacy and Comparison
This compound, particularly when formulated with the oily contrast agent Lipiodol (this compound/Lipiodol) for trans-arterial chemoembolization (TACE), has shown significant efficacy in the treatment of hepatocellular carcinoma (HCC).
| Treatment | Patient Population | Median Overall Survival (OS) | Key Findings |
| This compound/Lipiodol | Unresectable primary hepatoma (Child-Pugh A, ≤3 intrahepatic metastases) | > 5 years (for 90% of patients with specific criteria)[1] | High rate of objective tumor size reduction (~90%)[1]. |
| This compound/Lipiodol | Unresectable primary hepatoma (Child-Pugh A and B, no distant metastasis) | 1-year survival: 87%2-year survival: 50%3-year survival: 35% | Favorable safety profile with minimal myelosuppression. |
| Sorafenib (B1663141) | Advanced HCC | ~10.7 months | Standard of care for advanced HCC for many years. |
| Lenvatinib | Advanced HCC | ~13.6 months | Non-inferior to sorafenib in overall survival. |
Note: Direct head-to-head clinical trial data comparing this compound with modern systemic therapies like Lenvatinib or immune checkpoint inhibitors is limited. The data presented for this compound is from earlier studies.
Conclusion
This compound presents a compelling profile as an anticancer agent with a dual mechanism of action. Its potent direct cytotoxicity is complemented by a unique ability to induce non-specific tumor resistance through the activation of the host's innate immune system. The data suggests that this compound is a highly effective cytotoxic agent with a favorable therapeutic index, particularly for certain tumor types like hepatocellular carcinoma. Further clinical investigation is warranted to fully elucidate its potential in comparison to and in combination with current standard-of-care immunotherapies and targeted agents. The ability of this compound to modulate the tumor microenvironment may offer synergistic effects when combined with other treatment modalities.
References
Long-Term Survival in Renal Cell Carcinoma: A Comparative Analysis of SMANCS and Modern Therapies
For researchers and drug development professionals navigating the therapeutic landscape of renal cell carcinoma (RCC), understanding the long-term survival outcomes of various treatment modalities is paramount. This guide provides a comparative analysis of Styrene-maleic acid-neocarzinostatin (SMANCS), a locoregional chemotherapy, against contemporary treatments such as targeted therapies, immunotherapies, and other ablative techniques. The data presented is compiled from clinical studies to offer a clear, evidence-based overview of patient outcomes.
Comparative Survival Outcomes
The following tables summarize the long-term survival data for this compound in comparison to other established treatments for renal cell carcinoma.
Table 1: Long-Term Survival Outcomes of this compound in Renal Cell Carcinoma
| Patient Cohort | Treatment | 3-Year Survival Rate | 5-Year Survival Rate | 10-Year Survival Rate |
| Surgical patients with metastases | This compound/Lipiodol Infusion (for primary lesion) | 23.0% | 12.8% | - |
| Surgical patients with metastases | No this compound Infusion | 19.3% | 9.7% | - |
| Surgical patients without metastases | This compound/Lipiodol Infusion | - | 83.0% | 75.2% |
| Surgical patients without metastases (smaller tumors) | No this compound Infusion | - | 84.6% | 78.9% |
| Patients with large tumors (≥100 mm) without metastases | This compound/Lipiodol Infusion | - | 70.4% | 61.6% |
| Patients with large tumors (≥100 mm) without metastases | No this compound Infusion | - | 64.6% | 50.9% |
Data sourced from a study involving 415 patients treated between 1984 and 1993.[1]
Table 2: Long-Term Survival Outcomes of Modern Systemic Therapies for Metastatic Renal Cell Carcinoma
| Treatment | Patient Population | Median Overall Survival (mOS) | 5-Year Overall Survival Rate |
| Sunitinib (B231) | First-line metastatic RCC | 26.4 months | ~8% (for metastatic disease in general) |
| Nivolumab (B1139203) + Ipilimumab | First-line, intermediate/poor-risk metastatic RCC | 48.6 months (for sarcomatoid features) | 48% (at 5 years) |
| Pembrolizumab (B1139204) (adjuvant) | Post-nephrectomy, high-risk non-metastatic RCC | Not Reached | 86.1% (at 6 years) |
Data compiled from various clinical trials. Sunitinib mOS from a phase III trial[2][3], 5-year OS for metastatic RCC is a general statistic[2]. Nivolumab + Ipilimumab data from the CheckMate 214 trial[4][5][6][7]. Pembrolizumab data from the KEYNOTE-564 trial[8][9][10][11].
Table 3: Long-Term Survival Outcomes of Locoregional Therapies for Localized Renal Cell Carcinoma
| Treatment | Patient Cohort | 5-Year Cancer-Specific Survival | 10-Year Cancer-Specific Survival |
| Radiofrequency Ablation (RFA) | T1a RCC | ~94-100% | ~86-94% |
| Transarterial Embolization (TAE) | Unresectable RCC (palliative) | - | - |
| TAE with Ethanol (B145695) and Iodized Oil | Unresectable Stage III RCC | Median Survival: 23 months | - |
| TAE with Ethanol and Iodized Oil | Unresectable Stage IV RCC | Median Survival: 7 months | - |
RFA data from multiple studies on T1a RCC[12][13][14][15][16]. TAE data reflects palliative intent with variable survival, with one study showing prolonged survival in a small cohort without metastatic disease (mean survival of 6 years and 4 months)[17][18][19][20][21][22].
Experimental Protocols
This compound/Lipiodol Intra-arterial Infusion
The administration of this compound in renal cell carcinoma typically involves a transcatheter arterial chemoembolization (TACE) procedure.
-
Drug Preparation: this compound is dissolved in an oily contrast medium, Lipiodol, to form a suspension (this compound/Lipiodol). A common preparation involves a 3:2 mixture of Lipiodol F and Lipiodol Ultrafluid.[1] The concentration of this compound is typically 1.0 or 1.5 mg/mL.[1]
-
Administration: Using the Seldinger method for femoral artery access, a catheter is advanced to the renal artery.[23] A microcatheter is then selectively navigated into the arteries feeding the renal tumor.[23] The this compound/Lipiodol suspension is then infused directly into the tumor's blood supply.[23]
-
Dosing and Schedule: The infusion is repeated at intervals of approximately 2 weeks or longer.[1] The total dose and the number of infusions vary among patients and are guided by computed tomography (CT) findings.[1] In one case series, two of four patients survived more than 18 months after the initial this compound/Lipiodol therapy for liver metastases of RCC.[23] In another case report, a patient with an unresectable clear-cell carcinoma of the kidney became resectable after three years and five months of repeated arterial injections.[24]
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: this compound Mechanism of Action in a Tumor Cell.
Caption: Key Signaling Pathways Targeted in RCC Therapy.
Caption: Experimental Workflow for this compound/Lipiodol Treatment.
References
- 1. Tumor-targeted chemotherapy with this compound in lipiodol for renal cell carcinoma: longer survival with larger size tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sunitinib for Metastatic Renal Cell Carcinoma: A Systematic Review and Meta-Analysis of Real-World and Clinical Trials Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overall Survival and Updated Results for Sunitinib Compared With Interferon Alfa in Patients With Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. Treatment-free survival and partitioned survival analysis of patients with advanced renal cell carcinoma treated with nivolumab plus ipilimumab versus sunitinib: 5-year update of CheckMate 214 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Long-term outcomes with nivolumab plus ipilimumab versus sunitinib in first-line treatment of patients with advanced sarcomatoid renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetedonc.com [targetedonc.com]
- 9. Overall survival with adjuvant pembrolizumab in renal-cell carcinoma - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
- 10. urologytimes.com [urologytimes.com]
- 11. Adjuvant Keytruda Improves Kidney Cancer Survival - NCI [cancer.gov]
- 12. Long-Term Survival after Percutaneous Radiofrequency Ablation of Pathologically Proven Renal Cell Carcinoma in 100 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. actionkidneycancer.org [actionkidneycancer.org]
- 14. Ten-Year Outcomes of Renal Tumor Radio Frequency Ablation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Long-term oncologic outcomes after radiofrequency ablation for T1 renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Prolonged survival following palliative renal tumor embolization by capillary occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Survival rate comparisons of angioembolization and neoadjuvant targeted therapy on unresectable renal cell carcinoma patients: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combined transarterial embolization and percutaneous image-guided ablation for the treatment of T1B and central renal tumors in patients with high surgical risk - American Journal of Interventional Radiology [americanjir.com]
- 20. researchgate.net [researchgate.net]
- 21. Trans-Arterial Embolization of Renal Cell Carcinoma prior to Percutaneous Ablation: Technical Aspects, Institutional Experience, and Brief Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transcatheter arterial embolization of unresectable renal cell carcinoma with a mixture of ethanol and iodized oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Clinical experience of treatment of liver metastasis of renal cell carcinoma treated with this compound/Lipiodol therapy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Treatment of renal cell carcinoma with intra-arterial administration of this compound dissolved in Lipiodol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for SMANCS (Styrene Maleic Acid Neocarzinostatin)
The following guidelines provide essential safety and logistical information for the proper disposal of SMANCS, a polymer-drug conjugate utilized in cancer chemotherapy. As an antineoplastic agent, this compound and all associated waste must be handled with extreme caution to minimize exposure and environmental contamination. These procedures are based on general best practices for cytotoxic and chemotherapeutic waste disposal and should be supplemented by your institution's specific environmental health and safety (EH&S) protocols.
Chemical and Physical Properties of this compound
A summary of the known chemical and physical properties of this compound is provided below. This information is critical for safe handling and disposal.
| Property | Data |
| Composition | A conjugate of a synthetic copolymer of styrene (B11656) maleic acid (SMA) and the proteinaceous anti-cancer agent neocarzinostatin (B611948) (NCS).[1][2] |
| Molecular Weight | Approximately 15,000 - 16,000 Da.[2][3] |
| Solubility | Soluble in organic solvents such as pyridine (B92270) and acetone.[1] It also has altered solubility in aqueous solvents compared to the parent NCS.[3] |
| Stability | More stable than NCS against heat and UV in aqueous solutions.[2] Most stable at a pH of 4.9-6.0.[2] this compound in an oily medium is much more stable.[2] |
| Appearance | Not specified in the provided results. |
| Other Characteristics | Has both hydrophilic and lipophilic properties.[4] It can be formulated with Lipiodol, an oily contrast medium.[1][5] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the procedural steps for the safe segregation and disposal of different types of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE to minimize exposure:
-
Gloves: Wear double chemotherapy-grade gloves.
-
Gown: A disposable, lint-free gown with closed front and cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary depending on the handling procedure and risk of aerosolization.
All used PPE is considered contaminated and must be disposed of as trace chemotherapeutic waste.
Waste Segregation
Proper segregation of this compound waste at the point of generation is critical. Use designated, clearly labeled, leak-proof, and puncture-resistant containers.
-
Unused or Expired this compound (Bulk Waste):
-
This is considered hazardous chemical waste.
-
Do not dispose of it down the drain or in regular or biohazardous waste.[6]
-
Collect original vials or containers with unused this compound in a designated hazardous waste container, often black, as per institutional guidelines.[7]
-
Attach a completed hazardous waste label and arrange for pickup by your institution's EH&S department.[6][7]
-
-
Liquid Waste (e.g., contaminated cell culture media):
-
Collect in a leak-proof, closed container clearly labeled as "Chemotherapeutic Waste" or "Cytotoxic Waste".[6]
-
Do not dispose of liquid this compound waste down the sanitary sewer.[6]
-
For added safety during transport and handling, an absorbent material can be added to the container to solidify the liquid.[6]
-
-
Solid Waste (e.g., contaminated lab plastics, gloves, gowns, absorbent pads):
-
Sharps Waste (e.g., needles, syringes, contaminated glassware):
-
Place all sharps immediately into a puncture-proof, leak-proof sharps container specifically designated for chemotherapeutic waste (often yellow or purple).[6][8]
-
Do not recap, bend, or break needles.[7]
-
If a syringe contains residual this compound, it may need to be disposed of as bulk hazardous waste rather than in a sharps container. Consult your EH&S department for specific guidance.[7]
-
Spill Management
In the event of a this compound spill:
-
Evacuate and secure the area to prevent exposure to others.
-
Wear appropriate PPE, including respiratory protection if aerosols are generated.
-
Use a chemotherapy spill kit to absorb the spill.
-
Clean the area with a detergent solution followed by water.
-
All materials used for cleanup, including absorbent pads and wipes, must be disposed of as chemotherapeutic waste.
Final Disposal
All segregated and properly packaged this compound waste must be collected and disposed of by a licensed hazardous waste contractor, typically arranged through your institution's EH&S department. This often involves incineration or another approved chemical deactivation method.[9]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated materials.
Caption: this compound waste disposal decision and segregation workflow.
References
- 1. Styrene maleic acid neocarzinostatin treatment for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Stability of high molecular weight anticancer agent this compound and its transfer from oil-phase to water-phase. Comparative study with neocarzinostatin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conjugation of poly(styrene-co-maleic acid) derivatives to the antitumor protein neocarzinostatin: pronounced improvements in pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and polymer-conjugated macromolecular drugs: advantages in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. web.uri.edu [web.uri.edu]
- 8. smmc.sx [smmc.sx]
- 9. Biological Waste & Sharps | SMU Risk Management [smu.edu]
Essential Safety and Logistical Information for Handling Smancs
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Smancs (Styrene Maleic Acid Neocarzinostatin) is of paramount importance to ensure personal safety and prevent environmental contamination. This compound is an oily carcinostatic agent used in cancer chemotherapy, acting as a conjugate of a synthetic copolymer and a proteinaceous anti-cancer agent, Neocarzinostatin (B611948).[1] Due to its cytotoxic nature, strict adherence to safety protocols is crucial. This document provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Potential Routes of Exposure:
-
Inhalation of aerosols
-
Dermal (skin) contact
-
Ocular (eye) contact
-
Ingestion
Known Health Hazards:
-
As an antineoplastic agent, this compound should be considered potentially carcinogenic, mutagenic, and teratogenic.
-
Direct contact can cause skin and eye irritation.
-
Inhalation of aerosols may lead to respiratory tract irritation.
-
Systemic exposure could lead to adverse health effects associated with cytotoxic compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when working with this compound. The following table summarizes the recommended PPE for various handling procedures. All PPE should be donned before handling the compound and doffed in a manner that prevents contamination.
| Procedure | Recommended PPE | Specifications |
| Receipt and Unpacking | Single pair of chemotherapy-tested gloves | Powder-free nitrile gloves meeting ASTM D6978 standards.[2] |
| Storage and Transport | Single pair of chemotherapy-tested gloves | Powder-free nitrile gloves. |
| Compounding/Preparation (in a Biological Safety Cabinet) | Double pair of chemotherapy-tested gloves, disposable gown, eye protection, and respiratory protection. | Outer glove over the gown cuff, inner glove under.[3][4] Gown should be disposable, low-permeability fabric, solid-front, with long sleeves and tight-fitting cuffs.[2][5] Chemical splash goggles or a full-face shield.[6] A NIOSH-approved N95 or higher-level respirator.[3][6] |
| Administration | Double pair of chemotherapy-tested gloves, disposable gown, and eye protection. | Gown and gloves as specified above. Eye protection if there is a risk of splashing. |
| Spill Cleanup | Double pair of chemotherapy-tested gloves, disposable gown, eye protection, respiratory protection, and shoe covers. | All PPE as specified above. |
| Waste Disposal | Double pair of chemotherapy-tested gloves and a disposable gown. | Gown and gloves as specified above. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound in a laboratory setting.
1. Designated Handling Area:
-
All work with this compound (both in its oily formulation and in solution) must be conducted in a designated and restricted-access area.
-
This area should be clearly marked with warning signs indicating the presence of a cytotoxic compound.
2. Engineering Controls:
-
All manipulations of this compound that could generate aerosols (e.g., weighing, reconstituting, and aliquoting) must be performed within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).[6]
-
The work surface of the BSC or CVE should be covered with a disposable, plastic-backed absorbent pad to contain any spills.[6]
3. Experimental Workflow:
Experimental workflow for handling this compound.
4. Decontamination:
-
All non-disposable equipment used for handling this compound must be decontaminated after use.
-
A suitable decontamination solution should be used, followed by a thorough rinse with an appropriate solvent and then water. The choice of decontamination solution will depend on the specific formulation of this compound being used.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines.
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant, and clearly labeled "Cytotoxic Sharps" container.
-
Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container. Do not dispose of this waste down the drain.
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Solid Waste" bag or container.
Disposal Workflow:
Disposal workflow for this compound-contaminated waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Contain: If safe to do so, contain the spill using a chemotherapy spill kit.
-
PPE: Don appropriate PPE as outlined in the table above.
-
Clean-up: Use absorbent materials to clean up the spill. Decontaminate the area with an appropriate cleaning agent.
-
Dispose: All materials used for spill clean-up must be disposed of as cytotoxic waste.
-
Report: Report the spill to the appropriate environmental health and safety officer.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and report the incident to the appropriate institutional authority.
By adhering to these safety and logistical guidelines, researchers and laboratory personnel can minimize the risks associated with handling the potent cytotoxic agent, this compound, and ensure a safe working environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
